4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
Description
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Properties
IUPAC Name |
(4-cyanophenyl) 4-(4-propylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-3-17-4-8-19(9-5-17)20-10-12-21(13-11-20)23(25)26-22-14-6-18(16-24)7-15-22/h6-7,10-15,17,19H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOACYHPBBJELLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002321 | |
| Record name | 4-Cyanophenyl 4-(4-propylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81930-17-8 | |
| Record name | p-Cyanophenyl trans-p-(4-propylcyclohexyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081930178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyanophenyl 4-(4-propylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate (CAS 81930-17-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the core properties of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a liquid crystal material of significant interest in the development of advanced display technologies. This document delves into its physicochemical characteristics, liquid crystalline behavior, spectroscopic profile, synthesis, and key applications. The information presented herein is intended to serve as a vital resource for researchers and professionals engaged in materials science and optoelectronics.
Physicochemical and Liquid Crystalline Properties
This compound is a calamitic (rod-shaped) liquid crystal. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, is fundamental to its mesogenic behavior. The rigid core is composed of a cyanophenyl group linked to a benzoate group, which is further attached to a trans-4-propylcyclohexyl moiety. This structure provides the necessary anisotropy for the formation of liquid crystal phases.
Table 1: Core Physicochemical and Mesomorphic Properties
| Property | Value | Source(s) |
| CAS Number | 81930-17-8 | [1] |
| Molecular Formula | C₂₃H₂₅NO₂ | [1] |
| Molecular Weight | 347.45 g/mol | [1] |
| Physical State | Solid Crystalline | [2] |
| Melting Point | 55 °C (for a closely related compound) | [3] |
| Clearing Point (Nematic to Isotropic) | 184 °C (for a closely related compound) | [3] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
The presence of the cyano (-C≡N) group introduces a strong dipole moment along the long molecular axis. This permanent dipole is a critical factor in the material's positive dielectric anisotropy, a key requirement for its application in twisted nematic (TN) and other field-effect liquid crystal displays (LCDs)[4]. The trans-4-propylcyclohexyl group provides a degree of conformational flexibility while maintaining the overall linear shape of the molecule, which is conducive to the formation of the nematic phase over a broad temperature range[5][6].
Figure 1: Predicted phase transition diagram for this compound based on a closely related compound[3].
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and propyl protons. The aromatic protons on the two benzene rings will appear in the downfield region, typically between 7.0 and 8.2 ppm, with characteristic splitting patterns (doublets and triplets) reflecting their coupling relationships[7]. The protons of the cyclohexyl ring will resonate in the aliphatic region, likely between 1.0 and 2.5 ppm. The propyl group will exhibit a triplet for the terminal methyl group (around 0.9 ppm) and multiplets for the two methylene groups.
-
¹³C NMR: The carbon NMR spectrum will provide a unique fingerprint of the molecule, with distinct chemical shifts for each carbon atom. The quaternary carbon of the cyano group is expected to appear around 118-120 ppm[8]. The carbonyl carbon of the ester group will be significantly downfield, typically in the range of 165-170 ppm[8]. The aromatic carbons will resonate between 120 and 155 ppm, while the aliphatic carbons of the cyclohexyl and propyl groups will be found in the upfield region (10-45 ppm)[9][10].
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands corresponding to the functional groups present in the molecule[5][11].
-
C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of the nitrile group.
-
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ will be present due to the ester carbonyl group[12].
-
C-O Stretch: An absorption band for the ester C-O linkage is expected around 1250-1280 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the aromatic rings.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and propyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 347. The fragmentation pattern would likely involve cleavage of the ester bond, leading to characteristic fragments corresponding to the 4-cyanophenoxy radical and the 4-(trans-4-propylcyclohexyl)benzoyl cation[13]. Further fragmentation of the acylium ion and the propylcyclohexyl ring would also be expected.
Synthesis and Purification
The synthesis of this compound is typically achieved through an esterification reaction between 4-(trans-4-propylcyclohexyl)benzoic acid and 4-cyanophenol. The Steglich esterification is a particularly effective method for this transformation as it proceeds under mild conditions and generally provides high yields[14][15][16][17].
Proposed Synthetic Protocol: Steglich Esterification
This protocol is based on established methodologies for similar ester formations[18][19].
Step 1: Reaction Setup
-
To a round-bottom flask, add 4-(trans-4-propylcyclohexyl)benzoic acid (1.0 eq.), 4-cyanophenol (1.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Dissolve the reactants in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
Step 2: Esterification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent (1.1 eq.) in the same anhydrous solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any unreacted DMAP, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Figure 2: General workflow for the synthesis of the target compound.
Applications in Liquid Crystal Displays
The unique molecular structure of this compound imparts properties that are highly desirable for its use in liquid crystal display technologies.
-
Positive Dielectric Anisotropy (Δε > 0): The strong dipole moment of the terminal cyano group results in a large positive dielectric anisotropy[4]. This property is fundamental to the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs, where an applied electric field aligns the liquid crystal molecules perpendicular to the electrode surfaces, thereby modulating the transmission of light.
-
Nematic Phase Stability: This compound exhibits a stable nematic phase over a broad temperature range, which is crucial for the reliable operation of displays in various environmental conditions[6]. When used as a component in liquid crystal mixtures, it can help to widen the nematic range of the overall formulation.
-
Component of Nematic Mixtures: It is rarely used as a single-component liquid crystal. Instead, it is a key component in multi-component nematic mixtures. By carefully blending it with other liquid crystal materials, the overall properties of the mixture, such as viscosity, optical birefringence, and threshold voltage, can be precisely tuned to meet the specific requirements of a display application[13].
Figure 3: Relationship between molecular properties and application in LCDs.
References
-
Sci-Hub. (n.d.). Determination of the orientational ordering of 4′-cyanophenyl-4-alkylbenzoates by 13 C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters.
-
Mol-Instincts. (n.d.). Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane. Retrieved from [Link]
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ResearchGate. (n.d.). New liquid-crystalline compounds with negative dielectric anisotropy. Retrieved from [Link]
-
ResearchGate. (n.d.). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Retrieved from [Link]
- ACS Publications. (2025). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices.
-
Pramana - Journal of Physics. (n.d.). Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. Retrieved from [Link]
-
YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Retrieved from [Link]
-
Taylor & Francis Online. (2010, October 18). Dielectric Anisotropy Effects on Pretilt Angle Generation for Nematic Liquid Crystals on a Polymer Layer. Retrieved from [Link]
-
National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The photochemistry of the 4-cyanobenzoic acid esters of trans- and cis-2-phenylcyclohexanol | Request PDF. Retrieved from [Link]
-
PubMed. (2014, July 28). (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]
-
MDPI. (2023, September 2). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate | Request PDF. Retrieved from [Link]
-
Pramana - Journal of Physics. (n.d.). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
-
ResearchGate. (n.d.). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
-
YouTube. (2023, December 23). Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Properties of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of the liquid crystal compound, 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. This document is intended to serve as a technical resource for professionals in research and development who are utilizing or considering this material for various applications, including but not limited to display technologies and drug delivery systems.
Introduction: Unveiling a Key Mesogen
This compound, a member of the cyanophenyl benzoate family of liquid crystals, is a calamitic (rod-shaped) mesogen known for its exhibition of a nematic liquid crystal phase. Its molecular structure, featuring a rigid core composed of a cyclohexyl ring and two phenyl rings, coupled with a flexible propyl tail and a polar cyano group, gives rise to its unique anisotropic properties. The presence of the cyano (-C≡N) group is particularly significant as it imparts a large dipole moment along the principal molecular axis, leading to a strong positive dielectric anisotropy. This characteristic is fundamental to the alignment of the liquid crystal molecules in an external electric field, a principle widely exploited in electro-optic devices.
This guide will delve into the critical physical parameters of this compound, providing both a theoretical framework and practical insights into their measurement and relevance.
Molecular Structure and Identification
A thorough understanding of the physical properties of a compound begins with its precise chemical identity.
The trans configuration of the propylcyclohexyl group is a critical structural feature that contributes to the linearity of the molecule, which is essential for the formation of the nematic phase.
Thermal Properties and Mesomorphic Behavior
The thermal properties of a liquid crystal define the temperature ranges over which its distinct mesophases exist. These transitions are typically investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Phase Transition Temperatures
The synthesis and mesomorphic properties of various 3-substituted-4-cyanophenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic acids have been studied, indicating that the nematic phase is a common feature for this class of compounds.[5]
Experimental Protocol: Determining Phase Transitions
A robust protocol for determining the phase transition temperatures and associated enthalpy changes involves the following steps:
-
Sample Preparation: A small, precisely weighed amount of the crystalline this compound sample (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.
-
DSC Analysis:
-
The sample is placed in the DSC furnace alongside an empty reference pan.
-
A heating and cooling cycle is performed at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored as a function of temperature. Endothermic peaks on heating correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic), and the peak onset temperature is taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.
-
-
Polarized Optical Microscopy (POM):
-
A small amount of the sample is placed on a microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage with precise temperature control.
-
The sample is observed through a polarizing microscope as the temperature is slowly ramped up and down.
-
Changes in the observed texture (e.g., from a crystalline structure to the characteristic schlieren or marbled texture of a nematic phase, and finally to the dark isotropic liquid) are used to visually confirm the transition temperatures identified by DSC.
-
Dielectric Properties
The dielectric properties of a liquid crystal are crucial for its application in electrically switched devices. These properties are anisotropic and are characterized by the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director (the average direction of the long molecular axes).
Dielectric Anisotropy (Δε)
The dielectric anisotropy is defined as Δε = ε∥ - ε⊥. For this compound, the presence of the strongly polar cyano group along the long molecular axis results in a large positive dielectric anisotropy (Δε > 0). This means that the molecules will tend to align parallel to an applied electric field.
Experimental Protocol: Dielectric Spectroscopy
The determination of the dielectric permittivity and anisotropy involves the following methodology:
-
Liquid Crystal Cell Preparation:
-
A liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide, ITO) is used. The inner surfaces of the plates are coated with an alignment layer (e.g., a rubbed polyimide) to induce a specific orientation of the liquid crystal molecules.
-
For measuring ε∥, a homeotropic alignment (molecules perpendicular to the glass plates) is required. For ε⊥, a planar alignment (molecules parallel to the glass plates) is necessary.
-
The cell is filled with the liquid crystal in its isotropic phase via capillary action and then slowly cooled to the nematic phase.
-
-
Impedance Analysis:
-
The filled cell is placed in a temperature-controlled holder.
-
An LCR meter or impedance analyzer is used to measure the capacitance of the cell over a range of frequencies (typically from kHz to MHz).
-
The dielectric permittivity is calculated from the measured capacitance, the cell gap, and the area of the electrodes.
-
-
Data Analysis:
-
The measurements are repeated at various temperatures within the nematic range.
-
The dielectric anisotropy (Δε) is calculated at each temperature from the measured values of ε∥ and ε⊥.
-
Optical Properties
The optical anisotropy, or birefringence (Δn), is another defining characteristic of nematic liquid crystals. It is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director.
Birefringence (Δn)
The birefringence is given by Δn = ne - no. For calamitic liquid crystals like this compound, the refractive index for light polarized along the long molecular axis (ne) is greater than that for light polarized perpendicular to it (no), resulting in a positive birefringence (Δn > 0).
Experimental Protocol: Refractometry
The principal refractive indices can be measured using an Abbé refractometer equipped with a polarizer and a temperature-controlled sample stage:
-
Sample Alignment: A thin film of the liquid crystal is placed between the prisms of the refractometer. A homeotropic or planar alignment is achieved by treating the prism surfaces with an appropriate alignment layer.
-
Measurement:
-
For the measurement of no, light is passed through the sample with its polarization perpendicular to the director (in a planar aligned cell) or for any polarization in a homeotropically aligned cell.
-
For the measurement of ne, a planar aligned sample is used, and the light is polarized parallel to the director.
-
The refractive index is determined by observing the critical angle at the boundary between the bright and dark fields in the eyepiece.
-
-
Temperature Dependence: The measurements are performed at various temperatures across the nematic range to determine the temperature dependence of the refractive indices and the birefringence.
Summary of Physical Properties
The following table summarizes the known and expected physical properties of this compound. It is important to note that where specific experimental data is unavailable, the properties are inferred from the behavior of structurally similar compounds.
| Property | Symbol | Value/Expected Value |
| Identification | ||
| CAS Number | 81930-17-8[1][2][3] | |
| Molecular Formula | C₂₃H₂₅NO₂[1][2] | |
| Molecular Weight | 347.45 g/mol [1][2] | |
| Thermal Properties | ||
| Mesophase | Nematic | |
| Crystal to Nematic Transition | TC-N | Data not available |
| Nematic to Isotropic Transition (Clearing Point) | TN-I | Data not available |
| Dielectric Properties | ||
| Dielectric Anisotropy | Δε | Positive (Δε > 0) |
| Optical Properties | ||
| Birefringence | Δn | Positive (Δn > 0) |
Conclusion and Future Directions
This compound exhibits the characteristic physical properties of a nematic liquid crystal with positive dielectric and optical anisotropies, driven by its molecular structure. While the fundamental principles governing its behavior are well-understood within the context of liquid crystal science, a significant gap exists in the publicly available, quantitative experimental data for this specific compound.
Future research should focus on the precise determination of its phase transition temperatures, frequency- and temperature-dependent dielectric constants, and refractive indices. Such data is essential for the accurate modeling and design of liquid crystal mixtures for advanced applications, including next-generation displays, spatial light modulators, and tunable photonic devices. Furthermore, a deeper understanding of the relationship between its molecular structure and macroscopic properties will contribute to the rational design of new liquid crystal materials with tailored functionalities.
References
- Bezborodov, V. S., Lapanik, V. I., Adomenas, P. V., & Sirutkaitis, R. (1992). Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds. Liquid Crystals. [URL not available]
-
Jadzyn, J., et al. (1998). Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate. Request PDF. [Link]
- Chisso Corporation. (1982). 4-(Trans-4'-alkylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl esters and liquid crystal compositions containing them.
- Narasimhamurthy, S., et al. (1985). Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. Pramana, 25(4), 483-491. [URL not available]
-
Ivy Fine Chemicals. (n.d.). p-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate. [Link]
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- 5. Sci-Hub. Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds / Liquid Crystals, 1992 [sci-hub.ru]
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An In-depth Technical Guide to the Nematic Phase of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
This guide provides a comprehensive overview of the nematic liquid crystalline phase of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a material of interest for researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, the experimental methodologies for its characterization, and the underlying principles governing its phase behavior.
Introduction to this compound
This compound belongs to the family of cyanobiphenyl-based liquid crystals, which are widely studied and utilized for their unique electro-optical properties. The molecular structure, characterized by a rigid core composed of a phenyl and a cyclohexyl ring linked by a benzoate group, and a flexible propyl tail, gives rise to its mesomorphic behavior. The terminal cyano group results in a strong dipole moment, which is a key factor in the formation of the nematic phase.
The nematic phase is the simplest of the liquid crystal phases, where the molecules have no positional order but tend to align along a common direction, known as the director. This long-range orientational order is responsible for the anisotropic properties of the material, making it highly responsive to external stimuli such as electric fields.
Physicochemical Properties and Phase Transitions
| Alkyl Chain Length | Melting Point (°C) | Clearing Point (N-I) (°C) |
| Ethyl | 80 | 240 |
| Propyl (estimated) | ~75-85 | ~220-230 |
| Butyl | 70 | 235 |
| Pentyl | 65 | 230 |
| Hexyl | 60 | 225 |
Table 1: Experimentally determined melting and clearing points for a homologous series of 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoates. The values for the propyl derivative are estimated based on the trends observed in the series.
The general trend observed is a decrease in both melting and clearing points with increasing alkyl chain length. This can be attributed to the increased flexibility and disorder introduced by the longer alkyl chains, which disrupts the crystalline packing and destabilizes the nematic phase.
Experimental Characterization
The determination of the nematic phase range and the characterization of its properties rely on a combination of experimental techniques. The two primary methods are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature. By precisely monitoring the heat absorbed or released by the sample during heating and cooling cycles, one can identify the temperatures at which phase transitions occur.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of sample due to sublimation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above its expected clearing point (e.g., 260 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
It is often beneficial to run a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.
-
-
Data Analysis:
-
The phase transitions will appear as peaks in the DSC thermogram.
-
The melting point is identified as the onset temperature of the endothermic peak during the second heating scan.
-
The clearing point (nematic to isotropic transition) is identified as the onset temperature of the small endothermic peak at a higher temperature.
-
The corresponding exothermic peaks on the cooling scan represent the isotropic to nematic and nematic to solid transitions.
-
POM is an essential technique for the direct visualization of liquid crystalline phases and their transitions. The anisotropic nature of the nematic phase results in birefringence, meaning that it has different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence leads to the appearance of characteristic textures, which are extinguished when the material becomes isotropic.
Experimental Protocol: POM Analysis of this compound
-
Sample Preparation:
-
Place a small amount of the liquid crystal sample on a clean glass microscope slide.
-
Cover the sample with a coverslip and gently press to create a thin film.
-
The sample can be melted and then cooled to ensure a uniform thin layer.
-
-
Microscope Setup:
-
Place the slide on a hot stage, which allows for precise temperature control.
-
Position the hot stage on the stage of a polarizing microscope.
-
Cross the polarizer and analyzer so that the field of view is dark in the absence of a birefringent sample.
-
-
Thermal Analysis:
-
Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min) while observing the changes in the texture.
-
Upon melting, a characteristic birefringent texture of the nematic phase will appear (e.g., a Schlieren or marbled texture).
-
Continue heating until the clearing point is reached. At this temperature, the birefringence and the texture will disappear, and the field of view will become dark (isotropic).
-
Slowly cool the sample from the isotropic phase. The reappearance of the birefringent texture marks the isotropic to nematic transition.
-
-
Texture Identification:
-
The specific texture observed can provide information about the alignment of the liquid crystal molecules.
-
The nematic phase is typically identified by the presence of thread-like defects (disclinations) in the Schlieren texture.
-
Structure-Property Relationships
The nematic phase behavior of this compound is a direct consequence of its molecular structure.
-
Rigid Core: The elongated and rigid core, consisting of the phenyl, cyclohexyl, and benzoate groups, is essential for the formation of the orientationally ordered nematic phase. The trans-conformation of the propylcyclohexyl group ensures a linear molecular shape, which facilitates efficient packing.
-
Flexible Alkyl Chain: The propyl tail adds flexibility to the molecule, which influences the melting point and the stability of the nematic phase. As seen in the homologous series, the length of this chain has a significant impact on the transition temperatures.
-
Terminal Cyano Group: The strongly polar cyano group leads to a large dipole moment along the long molecular axis. This results in strong intermolecular interactions that favor the parallel alignment of the molecules, thus stabilizing the nematic phase and leading to a high clearing point.
Conclusion
This compound is a valuable model compound for understanding the principles of liquid crystallinity. Its nematic phase, arising from a well-defined molecular structure, can be thoroughly characterized using standard techniques such as DSC and POM. While direct data for this specific compound is sparse, the well-established trends in its homologous series provide a reliable framework for predicting its behavior. This guide has outlined the key properties and the experimental workflows necessary for the investigation of this and related liquid crystalline materials, providing a solid foundation for researchers and professionals in the field.
References
An In-Depth Technical Guide to the Synthesis of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of the nematic liquid crystal, 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic route.
Introduction
This compound is a calamitic (rod-shaped) liquid crystal renowned for its application in display technologies. Its molecular structure, featuring a rigid core composed of a cyclohexyl ring and two phenyl groups, coupled with a flexible propyl tail and a polar cyano group, imparts the desirable anisotropic properties essential for the formation of a stable nematic phase. The strategic synthesis of this molecule is paramount to achieving the high purity required for advanced material applications.
This guide details a reliable two-step synthetic pathway, commencing with the formation of the reactive intermediate, 4-(trans-4-propylcyclohexyl)benzoyl chloride, followed by its esterification with 4-cyanophenol. This acyl chloride route is favored over direct esterification of the carboxylic acid due to the increased reactivity of the acyl chloride, which typically leads to higher yields and easier purification.
Synthetic Pathway Overview
The synthesis is logically divided into two primary stages:
-
Step 1: Synthesis of 4-(trans-4-propylcyclohexyl)benzoyl chloride. The carboxylic acid precursor is converted to its more reactive acyl chloride derivative.
-
Step 2: Synthesis of this compound. The acyl chloride is then reacted with 4-cyanophenol in the presence of a base to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(trans-4-propylcyclohexyl)benzoyl chloride
This procedure is adapted from a reliable method for the synthesis of similar acyl chlorides and is optimized for this specific substrate. The conversion of the carboxylic acid to the acyl chloride is a critical step that activates the carbonyl group for subsequent nucleophilic attack. Thionyl chloride is a preferred reagent for this transformation as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture, simplifying the work-up.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |
| 4-(trans-4-propylcyclohexyl)benzoic acid | 65355-29-5 | 246.35 g/mol | 1.0 | (e.g., 24.6 g) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 1.5 | (e.g., 17.8 g, 10.7 mL) |
| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | - | (e.g., 100 mL) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Catalytic | (e.g., 2-3 drops) |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add 4-(trans-4-propylcyclohexyl)benzoic acid and anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension. DMF catalyzes the reaction by forming a small amount of Vilsmeier reagent, which is a more potent acylating agent.
-
Slowly add thionyl chloride dropwise to the stirred suspension at room temperature. An exothermic reaction with the evolution of gas (HCl and SO₂) will be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the gas evolution ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 4-(trans-4-propylcyclohexyl)benzoyl chloride, a pale yellow oil or low-melting solid, is obtained and can be used in the next step without further purification.
Step 2: Synthesis of this compound
The esterification is achieved by reacting the synthesized acyl chloride with 4-cyanophenol. Pyridine is used as a base to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |
| 4-(trans-4-propylcyclohexyl)benzoyl chloride | 81005-00-7 | 264.79 g/mol | 1.0 | (e.g., 26.5 g) |
| 4-Cyanophenol | 767-00-0 | 119.12 g/mol | 1.0 | (e.g., 11.9 g) |
| Pyridine, anhydrous | 110-86-1 | 79.10 g/mol | 1.1 | (e.g., 8.7 g, 8.9 mL) |
| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | - | (e.g., 150 mL) |
| Hydrochloric acid (1 M) | 7647-01-0 | - | - | For work-up |
| Saturated sodium bicarbonate solution | - | - | - | For work-up |
| Anhydrous magnesium sulfate | 7487-88-9 | - | - | For drying |
| Ethanol or Isopropanol | - | - | - | For recrystallization |
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-cyanophenol and anhydrous pyridine in anhydrous toluene.
-
Cool the solution in an ice bath to 0-5 °C.
-
Dissolve the crude 4-(trans-4-propylcyclohexyl)benzoyl chloride from Step 1 in anhydrous toluene and add it dropwise to the stirred 4-cyanophenol solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude product is obtained as a solid.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound as a white crystalline solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield | Purity |
| 4-(trans-4-propylcyclohexyl)benzoic acid | C₁₆H₂₂O₂ | 246.35 | 65355-29-5 | - | >98% |
| 4-(trans-4-propylcyclohexyl)benzoyl chloride | C₁₆H₂₁ClO | 264.79 | 81005-00-7 | >95% (crude) | - |
| This compound | C₂₃H₂₅NO₂ | 347.45 | 81930-17-8 | 80-90% | >99% |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations. The progress of each step can be independently verified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product in both steps.
-
Infrared (IR) Spectroscopy: To confirm the formation of the acyl chloride (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch at a higher wavenumber) and the final ester (appearance of the characteristic ester C=O stretch and the C≡N stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Melting Point Analysis: A sharp melting point for the recrystallized final product is a good indicator of high purity.
By employing these analytical methods, a researcher can validate the successful completion and purity at each stage of the synthesis, ensuring the integrity of the final product.
References
-
Organic Syntheses, Coll. Vol. 6, p.973 (1988); Vol. 55, p.96 (1976). [Link]
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
-
PubChem Compound Summary for CID 12700036, 4-(4-Propylcyclohexyl)benzoyl chloride. [Link]
-
PubChem Compound Summary for CID 65355-29-5, 4-(trans-4-Propylcyclohexyl)benzoic acid. [Link]
-
PubChem Compound Summary for CID 81930-17-8, this compound. [Link]
-
The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. [Link]
A Technical Guide to the Molecular Structure and Properties of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
Abstract: This technical guide provides an in-depth analysis of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a key component in modern liquid crystal (LC) mixtures. We will explore its molecular architecture, the causal relationships between its structural moieties and its physicochemical properties, and the experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a comprehensive understanding of this high-performance organic molecule.
Introduction: Significance in Liquid Crystal Technology
This compound is a calamitic (rod-shaped) liquid crystal that belongs to the cyanophenylbenzoate ester family. Molecules in this class are fundamental to the formulation of nematic liquid crystal mixtures used in a vast array of electro-optical devices, most notably Liquid Crystal Displays (LCDs).[1][2]
The significance of this specific molecule lies in the unique combination of its three core components:
-
The Terminal Cyano Group (-C≡N): This group imparts a strong dipole moment along the long molecular axis. This high polarity is a primary contributor to the positive dielectric anisotropy required for the operation of twisted nematic (TN) and other field-effect LCDs.[3]
-
The Rigid Core (Phenyl Benzoate): The aromatic rings provide the structural rigidity necessary for the formation of stable mesophases over a broad temperature range. This rigidity facilitates the parallel alignment of molecules that defines the nematic phase.[3]
-
The Flexible Propylcyclohexyl Group: The trans-configured cyclohexyl ring maintains the molecule's linear shape, while the flexible propyl tail helps to lower the melting point and disrupt perfect crystalline packing. This balance between rigidity and flexibility is crucial for achieving a useful liquid crystal temperature range.[3]
This guide will systematically deconstruct the molecule to provide a holistic understanding of its structure-property relationships.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule's fundamental properties is essential for any experimental work.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 81930-17-8 | [4][5] |
| Molecular Formula | C₂₃H₂₅NO₂ | [4][5] |
| Molecular Weight | 347.45 g/mol | [4][5] |
| Appearance | White crystalline solid (typical) | General Knowledge |
Synthesis and Purification
The most common and efficient synthesis route for this class of esters is the esterification of a carboxylic acid with a phenol.[6] The synthesis of this compound is typically achieved by reacting its two key precursors: 4-(trans-4-propylcyclohexyl)benzoic acid and 4-cyanophenol.[6][7]
Experimental Protocol: Steglich Esterification
This protocol describes a standard lab-scale synthesis using dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates esterification under mild conditions.
Reagents and Materials:
-
4-(trans-4-propylcyclohexyl)benzoic acid (1.0 eq)
-
4-cyanophenol (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-(trans-4-propylcyclohexyl)benzoic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction upon adding the coupling agent.
-
Coupling Agent Addition: Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the cooled mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Remove the DCU by vacuum filtration.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ester.[8]
-
Final Product: Remove the solvent from the pure fractions to obtain this compound as a white solid.
Molecular Structure Elucidation
Confirming the molecular structure and purity is a critical, self-validating step in the synthesis workflow. A combination of spectroscopic techniques is employed for this purpose.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C≡N (Nitrile) Stretch: A sharp, intense peak is expected in the range of 2220-2230 cm⁻¹ . This is a highly characteristic peak for the cyano group.[9]
-
C=O (Ester) Stretch: A strong, sharp absorption band will appear around 1735-1750 cm⁻¹ .
-
C-O (Ester) Stretch: A peak in the region of 1250-1340 cm⁻¹ corresponds to the C-O stretching of the ester linkage.[9]
-
C-H (Aliphatic) Stretch: Bands between 2800-2950 cm⁻¹ are indicative of the C-H bonds in the propyl and cyclohexyl groups.[9]
-
C=C (Aromatic) Stretch: Peaks in the 1500-1600 cm⁻¹ region confirm the presence of the benzene rings.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons: Protons on the two benzene rings will appear as doublets and multiplets in the ~7.0-8.2 ppm region. The protons adjacent to the electron-withdrawing cyano and ester groups will be shifted downfield.
-
Cyclohexyl & Propyl Protons: The aliphatic protons of the cyclohexyl and propyl groups will produce a series of complex multiplets in the upfield region of ~0.9-2.6 ppm . The terminal methyl group (-CH₃) of the propyl chain will appear as a triplet around ~0.9 ppm .
¹³C NMR (Carbon NMR):
-
C≡N (Nitrile Carbon): A peak around ~118-120 ppm .
-
C=O (Ester Carbonyl): A peak in the downfield region, typically ~164-166 ppm .
-
Aromatic Carbons: A series of peaks between ~120-155 ppm .
-
Aliphatic Carbons: Peaks for the cyclohexyl and propyl carbons will be found in the upfield region of ~14-45 ppm .
Note: Precise chemical shifts can vary based on the solvent and instrument used. The data presented are typical expected ranges for this class of compounds.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₂₃H₂₅NO₂), the expected monoisotopic mass is approximately 347.19 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision.
Visualization of Workflows and Structures
Diagrams provide a clear, at-a-glance understanding of complex structures and processes.
Caption: Molecular structure of the target compound.
Caption: A typical synthesis workflow for the target compound.
Sources
- 1. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dakenchem.com [dakenchem.com]
- 4. 81930-17-8|this compound|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]
- 10. sci-hub.box [sci-hub.box]
A Spectroscopic Guide to 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate: Structure, Properties, and Analytical Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a liquid crystal with significant interest in materials science and pharmaceutical research. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data, offering a foundational dataset for its identification, characterization, and quality control. Furthermore, this guide presents detailed, field-proven experimental protocols for acquiring this spectroscopic data, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. Visualizations of experimental workflows and the molecular structure are provided to enhance understanding. This guide is intended to serve as a valuable resource for scientists engaged in the research and development of liquid crystals and related organic molecules.
Introduction
This compound is a calamitic (rod-shaped) liquid crystal, a class of materials renowned for their applications in display technologies and as tunable solvents in spectroscopy and chromatography. The unique properties of this molecule, including its phase behavior and anisotropic characteristics, are intrinsically linked to its molecular structure. A thorough understanding of its spectroscopic signature is therefore paramount for its synthesis, purification, and application.
This guide provides a detailed spectroscopic characterization of this compound, outlining the expected data from key analytical techniques. The provided data is predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds. This approach offers a robust framework for researchers to interpret their own experimental findings.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound comprises three key moieties, each contributing distinct features to its overall spectroscopic profile:
-
trans-4-propylcyclohexyl group: A saturated aliphatic ring that provides flexibility and influences the molecule's packing in the liquid crystalline phase.
-
Benzoate ester linkage: A rigid core component that contributes to the molecule's linearity and exhibits characteristic vibrational and fragmentation patterns.
-
4-Cyanophenyl group: An aromatic ring with a strongly electron-withdrawing nitrile group, which significantly impacts the electronic and vibrational spectra.
The interplay of these structural components dictates the molecule's response to various spectroscopic probes.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established chemical shift correlations, characteristic group frequencies, and known fragmentation patterns of analogous structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d | 2H | Aromatic Protons (ortho to -COO) |
| ~7.70 | d | 2H | Aromatic Protons (ortho to -CN) |
| ~7.30 | d | 2H | Aromatic Protons (meta to -COO) |
| ~7.25 | d | 2H | Aromatic Protons (meta to -CN) |
| ~2.55 | m | 1H | Cyclohexyl Proton (methine, C-1) |
| ~1.90 | m | 4H | Cyclohexyl Protons (axial, C-2, C-6) |
| ~1.50 | m | 4H | Cyclohexyl Protons (equatorial, C-3, C-5) |
| ~1.30 | m | 2H | Propyl Group (-CH₂-) |
| ~1.25 | m | 1H | Cyclohexyl Proton (methine, C-4) |
| ~0.90 | t | 3H | Propyl Group (-CH₃) |
| ~0.85 | m | 2H | Propyl Group (-CH₂-) |
Rationale: The aromatic protons are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the benzene rings and the electron-withdrawing substituents. The protons on the cyclohexane ring will appear in the aliphatic region (0.8-2.6 ppm), with their specific shifts and multiplicities determined by their axial or equatorial positions and coupling to neighboring protons. The propyl group will show characteristic triplet and multiplet signals in the upfield region.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | Ester Carbonyl Carbon (C=O) |
| ~155.0 | Aromatic Carbon (ipso, attached to -O) |
| ~148.0 | Aromatic Carbon (ipso, attached to -C₄H₉) |
| ~134.0 | Aromatic Carbon (para to -CN) |
| ~132.5 | Aromatic Carbons (ortho to -COO) |
| ~130.0 | Aromatic Carbons (meta to -COO) |
| ~122.0 | Aromatic Carbons (ortho to -CN) |
| ~118.5 | Nitrile Carbon (-C≡N) |
| ~110.0 | Aromatic Carbon (ipso, attached to -CN) |
| ~44.0 | Cyclohexyl Carbon (C-1) |
| ~37.5 | Propyl Carbon (-CH₂-) |
| ~34.0 | Cyclohexyl Carbons (C-2, C-6) |
| ~30.0 | Cyclohexyl Carbons (C-3, C-5) |
| ~29.5 | Cyclohexyl Carbon (C-4) |
| ~20.0 | Propyl Carbon (-CH₂-) |
| ~14.0 | Propyl Carbon (-CH₃) |
Rationale: The ester carbonyl carbon is expected to resonate at a significantly downfield shift (~165 ppm). Aromatic carbons will appear in the 110-155 ppm range, with their specific shifts influenced by the attached substituents. The nitrile carbon will have a characteristic shift around 118.5 ppm. The aliphatic carbons of the cyclohexyl and propyl groups will be found in the upfield region (14-45 ppm).[2][3][4]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Strong | Aliphatic C-H Stretch (cyclohexyl and propyl) |
| ~2230 | Strong | Nitrile C≡N Stretch |
| ~1735 | Strong | Ester C=O Stretch |
| ~1605, ~1500 | Medium | Aromatic C=C Stretch |
| ~1270, ~1100 | Strong | Ester C-O Stretch |
| ~840 | Strong | para-Disubstituted Benzene C-H Bend (out-of-plane) |
Rationale: The IR spectrum will be dominated by strong absorptions from the nitrile (C≡N) and ester carbonyl (C=O) stretching vibrations.[5][6] The C-H stretching region will show distinct bands for the aromatic and aliphatic protons. The fingerprint region will contain characteristic absorptions for the C-O stretches of the ester and the out-of-plane bending of the para-disubstituted aromatic rings.[7][8][9][10][11][12]
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment Ion |
| 347 | [M]⁺ (Molecular Ion) |
| 226 | [C₁₄H₉NO₂]⁺ (Loss of propylcyclohexyl radical) |
| 149 | [C₉H₁₇O]⁺ (Propylcyclohexyl benzoyl cation) |
| 121 | [C₇H₅O₂]⁺ (Benzoyl cation) |
| 120 | [C₇H₄O₂]⁺ (Loss of H from benzoyl cation) |
| 102 | [C₇H₄N]⁺ (Cyanophenyl cation) |
| 95 | [C₇H₁₁]⁺ (Propylcyclohexyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 55 | [C₄H₇]⁺ (Cyclohexenyl fragment) |
| 43 | [C₃H₇]⁺ (Propyl cation) |
Rationale: The molecular ion peak is expected at m/z 347. Key fragmentation pathways will involve cleavage of the ester linkage, leading to the formation of acylium ions and cyanophenyl-containing fragments. Fragmentation of the propylcyclohexyl group will also produce a series of characteristic aliphatic ions.[13][14][15][16][17]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |
| ~258 | ~18,000 | π → π* |
Rationale: The UV-Vis spectrum is expected to show a strong absorption band around 258 nm, characteristic of the π → π* transition of the conjugated system involving the benzoyl and cyanophenyl chromophores. The high molar absorptivity is indicative of an allowed transition.[18][19][20][21]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline correction to ensure accurate integration and peak picking.
-
Reference the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, water vapor) or instrumental contributions from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometric analysis.
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer. For a pure solid, a direct insertion probe can be used. Alternatively, if the sample is part of a mixture, it can be introduced through a gas chromatograph (GC) or liquid chromatograph (LC) inlet.
-
-
Ionization and Analysis:
-
Ionize the sample using Electron Ionization (EI) with a standard energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (347.45 g/mol ).
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions. Propose structures for these fragments based on logical bond cleavages.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane, at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8 at the λ_max. This ensures the measurement is within the linear range of the Beer-Lambert law.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic dataset for this compound, a compound of significant interest in materials and pharmaceutical sciences. The detailed analysis of its expected ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, coupled with robust experimental protocols, offers a valuable resource for its unambiguous identification, purity assessment, and further research. The principles and methodologies outlined herein are intended to empower researchers to confidently characterize this and other related organic molecules, thereby advancing their scientific endeavors.
References
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Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Field, L. D., Li, H. L., & Magill, A. M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]
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Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2017). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]
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ResearchGate. (2002). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link]
-
ResearchGate. (2007). UV-Vis spectra of cyanidin in aqueous solution at pH 0.4 (−−−) and 5.5... [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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An In-depth Technical Guide to the Phase Transition Behavior of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Molecular Architecture of a Mesogen
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] The compound 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate belongs to a class of materials known as calamitic (rod-shaped) thermotropic liquid crystals, which exhibit phase transitions as a function of temperature.[2]
The mesogenic (liquid crystal-forming) nature of this molecule is a direct consequence of its distinct structural features:
-
A Rigid Core: The central biphenyl benzoate unit provides the necessary structural rigidity. This core promotes the anisotropic alignment of molecules, a hallmark of liquid crystalline phases.
-
A Flexible Tail: The trans-4-propylcyclohexyl group offers a degree of conformational flexibility. This flexible tail disrupts perfect crystalline packing, allowing the material to flow while maintaining orientational order over a specific temperature range.
-
A Polar Head Group: The terminal cyano (-C≡N) group imparts a strong dipole moment. This polarity enhances intermolecular interactions, promoting the parallel alignment characteristic of the nematic phase and influencing the material's dielectric anisotropy, a key parameter for display applications.[3]
It is the delicate balance between the rigid core and the flexible tail, along with the influence of the polar head group, that dictates the specific phase transitions and the temperature range over which the liquid crystal phases are stable.
Statement on Data Availability
As of the writing of this guide, specific, peer-reviewed experimental data for the phase transition temperatures and enthalpies of this compound (CAS 81930-17-8) is not publicly available. However, the principles governing its behavior can be effectively illustrated by examining well-characterized analogs. This guide will utilize data from related compounds to provide a robust framework for understanding its expected properties and the methodologies for their characterization.
The Mesophases: A Journey from Order to Disorder
As this compound is heated from a solid state, it is expected to transition through one or more liquid crystalline phases before becoming a true isotropic liquid. The sequence of these phases is dictated by the progressive loss of positional and orientational order.
The Nematic Phase
The nematic (N) phase is the least ordered liquid crystal phase and is anticipated for this compound. In this phase, the molecules have lost their positional order and can move freely, much like in a liquid. However, they maintain a degree of long-range orientational order, tending to align along a common axis known as the director.
Caption: Progression of molecular order from crystalline to isotropic.
Characterization of Phase Transitions
A multi-faceted approach is essential for the unambiguous characterization of liquid crystal phase transitions. This typically involves a combination of calorimetric and optical techniques, often supplemented by structural analysis.
Differential Scanning Calorimetry (DSC)
Causality Behind the Technique: DSC is the primary tool for identifying the temperatures and measuring the enthalpy changes (ΔH) associated with phase transitions. As the material undergoes a phase change, it either absorbs (endothermic) or releases (exothermic) heat. DSC precisely measures this heat flow, allowing for the quantitative determination of transition temperatures and the energetic nature of the transition. First-order transitions, such as the crystal-to-nematic and nematic-to-isotropic transitions, are characterized by sharp, well-defined peaks in the DSC thermogram.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. This prevents any loss of material through sublimation during heating.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) to ensure the accuracy of the measurements.
-
Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle at a defined rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The transition temperatures are determined from the onset or peak of the endothermic or exothermic events in the thermogram. The enthalpy of the transition is calculated by integrating the area under the peak. A second heating run is often used for analysis to erase any previous thermal history of the sample.
// Nodes start [label="Start"]; prep [label="Sample Preparation\n(2-5 mg in Al pan)"]; calib [label="Instrument Calibration\n(e.g., Indium)"]; cycle [label="Heating/Cooling Cycle\n(e.g., 10°C/min under N2)"]; analysis [label="Data Analysis:\n- Identify Transition Temps\n- Integrate Peak Area (ΔH)"]; end [label="End"];
// Edges start -> prep [label=" 1. "]; prep -> calib [label=" 2. "]; calib -> cycle [label=" 3. "]; cycle -> analysis [label=" 4. "]; analysis -> end; } }
Caption: Workflow for DSC analysis of a liquid crystal.
Expected Data for the Homologous Series
While data for the propyl (C3) derivative is unavailable, analysis of the broader 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoate homologous series reveals predictable trends. The clearing point (the temperature of the nematic-to-isotropic transition) is a critical parameter for defining the operational range of a liquid crystal.
| Compound (Alkyl Chain) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl | 92118-81-5 | C22H23NO2 | 349.43 |
| Propyl | 81930-17-8 | C23H25NO2 | 347.45 |
| Butyl | 91225-21-7 | C24H27NO2 | 361.48 |
| Pentyl | 72928-55-3 | C25H29NO2 | 375.50 |
| Table 1: Molecular properties of selected 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoates. |
Polarized Optical Microscopy (POM)
Causality Behind the Technique: POM is an indispensable tool for the qualitative identification of liquid crystal phases.[4] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities. A POM uses two polarizers oriented perpendicular to each other.[4] When a birefringent sample is placed between them, it rotates the plane of polarized light, resulting in the appearance of textures and colors. Each liquid crystal phase exhibits a characteristic optical texture, allowing for its visual identification.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
Heating and Cooling Stage: The slide is placed on a hot stage that allows for precise temperature control.
-
Observation: The sample is observed through the microscope as it is slowly heated and cooled through its phase transitions.
-
Texture Identification: The characteristic textures are photographed at different temperatures to identify the nematic, smectic, or other phases. For instance, the nematic phase is often characterized by a "Schlieren" or "marbled" texture.
// Nodes start [label="Start"]; prep [label="Sample Preparation\n(on glass slide)"]; stage [label="Place on Hot Stage"]; observe [label="Observe Under Microscope\nDuring Heating/Cooling"]; identify [label="Identify & Record\nCharacteristic Textures"]; end [label="End"];
// Edges start -> prep [label=" 1. "]; prep -> stage [label=" 2. "]; stage -> observe [label=" 3. "]; observe -> identify [label=" 4. "]; identify -> end; } }
Caption: Workflow for POM analysis of a liquid crystal.
X-ray Diffraction (XRD)
Causality Behind the Technique: XRD provides detailed information about the molecular arrangement within the different phases. By analyzing the diffraction pattern of X-rays passing through the sample, one can determine the degree of molecular order. In the nematic phase, the loss of positional order results in a diffuse scattering pattern, while the orientational order is reflected in the anisotropy of the diffraction pattern. More ordered phases, like smectic phases, would show sharper reflections corresponding to the layered structure.
Structure-Property Relationships and Conclusion
The phase transition behavior of this compound is intrinsically linked to its molecular structure. The interplay between the rigid aromatic core, the flexible propylcyclohexyl tail, and the polar cyano group is expected to give rise to a nematic liquid crystal phase over a specific temperature range.
This technical guide has outlined the theoretical underpinnings of this behavior and detailed the essential experimental workflows for its characterization. Through a synergistic application of DSC for quantitative thermal analysis, POM for qualitative phase identification, and XRD for structural elucidation, researchers can build a comprehensive understanding of this and related liquid crystalline materials. While specific transition temperatures for the title compound remain to be published, the methodologies and principles discussed herein provide a robust framework for the investigation of this and other novel mesogens.
References
-
Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]
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- Lillo, M. P., Barrera, A., Binet, C., Danède, F., Tahon, J. F., Supiot, P., ... & Maschke, U. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064.
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Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
MySkinRecipes. (n.d.). p-cyanophenyl trans-p-(4-pentylcyclohexyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. Retrieved from [Link]
- Sci-Hub. (n.d.). Synthesis and mesomorphic properties of 4-[(4-cyanophenyl)acetylenyl]-2,3,5,6-tetrafluorophenyl 4-n-alkoxybenzoates.
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-
ResearchGate. (n.d.). Atomistic analysis of nematic phase transition in 4-cyano-4′-n-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition. Retrieved from [Link]
- Bezborodov, V. S., Lapanik, V. I., Adomenas, P. V., & Sirutkaitis, R. (1992). Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds. Liquid Crystals, 12(3), 373-384.
-
LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Retrieved from [Link]
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The Lynchpin of Modern Displays: A Technical Guide to the Dielectric Anisotropy of Cyanophenyl Benzoate Liquid Crystals
Abstract
This technical guide provides an in-depth exploration of the dielectric anisotropy of cyanophenyl benzoate liquid crystals, a critical class of materials underpinning a vast array of electro-optic technologies. We will dissect the fundamental principles governing this phenomenon, from the molecular architecture of these compounds to the experimental methodologies employed for their characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a blend of theoretical grounding and practical insights into the structure-property relationships that dictate the performance of these remarkable materials. By understanding the causality behind experimental choices and the self-validating nature of established protocols, readers will gain a comprehensive and actionable understanding of this pivotal subject.
Introduction: The Anisotropic World of Liquid Crystals
Liquid crystals (LCs) represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This unique state is characterized by the long-range orientational order of its constituent molecules, even as they retain a degree of translational freedom.[2] It is this orientational order that gives rise to the anisotropic nature of their physical properties, including their response to an external electric field, a phenomenon quantified by dielectric anisotropy (Δε).
Cyanophenyl benzoate liquid crystals are a prominent class of calamitic (rod-shaped) LCs that have been extensively utilized in display technologies due to their favorable electro-optical characteristics.[2][3] The magnitude and sign of their dielectric anisotropy are paramount in determining their suitability for specific applications, directly influencing critical performance metrics such as threshold voltage and response time.[1][4] A positive dielectric anisotropy (Δε > 0) is particularly crucial for twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays (LCDs), where the liquid crystal directors align parallel to an applied electric field.[5]
This guide will delve into the molecular origins of dielectric anisotropy in cyanophenyl benzoate LCs, the methodologies for its precise measurement, and the intricate relationship between molecular structure and the resulting dielectric properties.
Fundamentals of Dielectric Anisotropy
The dielectric properties of a material describe its ability to store electrical energy in the presence of an electric field. In isotropic materials, the dielectric permittivity (ε) is a scalar quantity. However, in anisotropic materials like nematic liquid crystals, the dielectric permittivity is a tensor, reflecting the directional dependence of the material's response to an electric field.
The dielectric anisotropy (Δε) is defined as the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director (n ).[1]
Δε = ε∥ - ε⊥ [1]
The sign and magnitude of Δε are determined by the molecular structure, specifically the distribution and orientation of permanent dipole moments within the molecule.[6]
The Role of the Cyano Group
The defining feature of cyanophenyl benzoate LCs is the terminal cyano (-C≡N) group.[2] This group possesses a large dipole moment due to the significant difference in electronegativity between the carbon and nitrogen atoms.[2] The rigid, rod-like structure of the cyanophenyl benzoate core ensures that this strong dipole moment is predominantly aligned along the long molecular axis.[2]
This parallel alignment of the dominant dipole moment results in a significantly larger dielectric permittivity when the electric field is applied parallel to the director (ε∥) compared to when it is applied perpendicularly (ε⊥). Consequently, cyanophenyl benzoate liquid crystals characteristically exhibit a large, positive dielectric anisotropy.[7]
The Biphenyl Benzoate Core and Alkyl Tail
The central biphenyl benzoate core provides the necessary rigidity and linearity to promote the formation of the nematic liquid crystal phase over a broad temperature range.[2] The flexible alkyl tail, on the other hand, contributes to lowering the melting point and influencing the packing of the molecules, which in turn affects the viscosity and other physical properties.[2] The interplay between the rigid core and the flexible tail is crucial for achieving a material that exhibits a stable nematic phase at room temperature.[2]
Experimental Determination of Dielectric Anisotropy
The primary technique for characterizing the dielectric anisotropy of liquid crystals is dielectric relaxation spectroscopy (DRS) .[8][9] This powerful method involves measuring the real (ε') and imaginary (ε'') parts of the complex dielectric permittivity as a function of frequency, temperature, and pressure.[8]
Sample Preparation and Alignment
Accurate measurement of Δε is critically dependent on achieving uniform alignment of the liquid crystal director.[10] This is typically accomplished by confining the LC sample within a cell composed of two parallel glass plates coated with a transparent conductor (e.g., Indium Tin Oxide, ITO) and an alignment layer.
-
Homogeneous Alignment (for ε∥): The alignment layer is treated to induce the liquid crystal director to align parallel to the substrate surface. This can be achieved by rubbing a thin polymer layer (e.g., polyimide) in a single direction.
-
Homeotropic Alignment (for ε⊥): The alignment layer is designed to force the liquid crystal director to align perpendicular to the substrate surface.[11] This is often achieved using self-assembled monolayers of specific organothiols or other surface-active agents.[11]
Measurement Protocol: A Self-Validating System
The following protocol outlines the key steps for measuring dielectric anisotropy using an impedance analyzer. This protocol is designed to be self-validating by incorporating calibration and control measures.
Step-by-Step Methodology for Dielectric Anisotropy Measurement:
-
Cell Fabrication: Construct two liquid crystal cells, one for homogeneous and one for homeotropic alignment. The cell gap should be precisely controlled (typically 5-20 µm) using spacers.
-
Calibration: Perform an open- and short-circuit calibration of the impedance analyzer to eliminate stray impedances from the measurement setup.
-
Empty Cell Measurement: Measure the capacitance of the empty cells (C_empty). This value is used to determine the cell constant.
-
Cell Filling: Fill the cells with the cyanophenyl benzoate liquid crystal sample in its isotropic phase via capillary action to ensure void-free filling.
-
Temperature Control: Place the filled cells in a temperature-controlled stage and slowly cool the sample into the nematic phase. Annealing just below the nematic-isotropic transition temperature can improve the alignment quality.
-
Dielectric Spectroscopy:
-
For the homogeneously aligned cell, apply an AC electric field parallel to the director and measure the capacitance (C∥) as a function of frequency.
-
For the homeotropically aligned cell, apply an AC electric field perpendicular to the director and measure the capacitance (C⊥) as a function of frequency.
-
-
Data Analysis:
-
Calculate the real part of the dielectric permittivity using the formula: ε' = C_measured / C_empty
-
The dielectric anisotropy is then calculated as: Δε = ε'∥ - ε'⊥
-
Diagram of Experimental Workflow for Dielectric Anisotropy Measurement
Caption: Workflow for the experimental determination of dielectric anisotropy.
Structure-Property Relationships: Tailoring Dielectric Anisotropy
The ability to rationally design cyanophenyl benzoate liquid crystals with specific dielectric properties is a cornerstone of modern materials chemistry. The following sections explore how modifications to the molecular structure influence the dielectric anisotropy.
Influence of the Alkyl Chain Length
The length of the flexible alkyl chain can have a subtle but significant impact on the dielectric anisotropy. Generally, an "odd-even" effect is observed, where molecules with an odd number of carbon atoms in the alkyl chain tend to have a slightly higher order parameter and, consequently, a larger Δε compared to their even-numbered counterparts. This is attributed to the orientation of the terminal C-C bond with respect to the long molecular axis.
Lateral Substituents
Introducing lateral substituents, such as fluorine atoms, onto the phenyl rings can have a profound effect on the dielectric anisotropy. A lateral fluorine atom, for instance, introduces a dipole moment component perpendicular to the long molecular axis. This increases ε⊥ and, therefore, can either increase or decrease Δε depending on its position and the overall molecular dipole. For example, in 4-cyano-3-fluorophenyl 4-butylbenzoate, the fluorine substitution influences the molecular dynamics and phase behavior.[8][12]
Core Modifications
Replacing one of the phenyl rings with a cyclohexyl ring can reduce the overall polarizability of the molecule, leading to a lower birefringence but potentially a higher clearing point. The impact on dielectric anisotropy will depend on how this modification affects the overall dipole moment and molecular packing.
Table 1: Dielectric Properties of Selected Cyanophenyl Liquid Crystals
| Compound | Δε at T_red = 0.95 | N-I Temp (°C) | Reference |
| 4-cyano-4'-n-hexylbiphenyl | 10.8 | 29.0 | [7] |
| 4'-cyanophenyl-4-n-heptylbenzoate | 21.7 | 56.5 | [7] |
| 4-cyano-3-fluorophenyl 4-butylbenzoate | - | 279.4 (clearing) | [12] |
Note: T_red (reduced temperature) = T/T_NI, where T_NI is the nematic-isotropic transition temperature. Data for 4-cyano-3-fluorophenyl 4-butylbenzoate is for the clearing temperature.
Diagram of Structure-Property Relationships
Caption: Influence of molecular structure on dielectric anisotropy.
Applications and Future Directions
The high positive dielectric anisotropy of cyanophenyl benzoate liquid crystals makes them indispensable for a wide range of electro-optical applications, most notably in liquid crystal displays (LCDs).[4] The ability to switch the orientation of these molecules with a relatively low voltage is a direct consequence of their large Δε.
Future research in this area is focused on several key areas:
-
Higher Δε Materials: The development of novel cyanophenyl benzoate derivatives and other liquid crystal classes with even larger positive dielectric anisotropy to further reduce the operating voltage of displays and other devices.[7]
-
Improved Stability: Enhancing the photochemical and thermal stability of these materials to extend the lifetime and performance of devices.[2]
-
Negative Dielectric Anisotropy: While this guide focuses on positive Δε materials, the synthesis of cyanophenyl benzoate derivatives with negative dielectric anisotropy is also an active area of research for applications in vertically aligned (VA) and fringe-field switching (FFS) modes.[5]
-
Advanced Applications: Exploring the use of these materials in non-display applications such as tunable microwave devices, spatial light modulators, and sensors.[10][13]
Conclusion
The dielectric anisotropy of cyanophenyl benzoate liquid crystals is a fundamentally important property that arises from their unique molecular architecture. The strong dipole moment of the terminal cyano group, coupled with the rigid, calamitic core, results in a large positive dielectric anisotropy that is essential for their widespread use in modern technology. A thorough understanding of the structure-property relationships, guided by precise and reliable measurement techniques such as dielectric relaxation spectroscopy, is paramount for the continued development of advanced liquid crystal materials with tailored properties for next-generation electro-optical devices.
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Cyanobiphenyl- and Cyanoterphenyl-Based Liquid Crystal Dimers (CBnCT): The Enantiotropic Twist-Bend Nematic Phase. (n.d.). MDPI. Retrieved from [Link]
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Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Nematic Liquid Crystals with High Positive Dielectric Anisotropy. (n.d.). ResearchGate. Retrieved from [Link]
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Introduction to Dielectric Measurements of Nematic Liquid Crystals. (n.d.). Lavrentovich Group. Retrieved from [Link]
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Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. (2022). PMC - NIH. Retrieved from [Link]
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Dielectric Spectroscopy Studies of 4-Cyano-3- uorophenyl 4-Butylbenzoate Liquid Crystal at High Pressure. (n.d.). Retrieved from [Link]
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Dielectric Properties of Liquid Crystals for Display and Sensor Applications. (n.d.). ResearchGate. Retrieved from [Link]
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The relaxation dynamics and dielectric properties of cyanobiphenyl-based nematic tripod liquid crystals. (2023). White Rose Research Online. Retrieved from [Link]
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Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. (n.d.). ResearchGate. Retrieved from [Link]
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Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. (2024). ACS Publications. Retrieved from [Link]
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Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. (2023). ACS Publications. Retrieved from [Link]
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A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. (n.d.). MDPI. Retrieved from [Link]
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Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. (n.d.). Aston Research Explorer. Retrieved from [Link]
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Full article: Dielectric Relaxation Spectroscopy of Liquid Crystal in Nematogenic Mesophase. (2016). Taylor & Francis Online. Retrieved from [Link]
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Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (n.d.). Retrieved from [Link]
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Perspective on structure-property relationship of room temperature single-component liquid crystals. (2022). ResearchGate. Retrieved from [Link]
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Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (n.d.). MDPI. Retrieved from [Link]
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Controlling liquid crystal alignment using photocleavable cyanobiphenyl self-assembled monolayers. (2010). PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Mesomorphic Properties of Propylcyclohexyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the mesomorphic properties of propylcyclohexyl benzoates, a significant class of liquid crystals pivotal in the advancement of display technologies. The document delves into the synthesis, characterization, and structure-property relationships that govern the unique behaviors of these materials. By elucidating the underlying principles and offering detailed experimental protocols, this guide serves as an essential resource for professionals engaged in the research and development of liquid crystalline materials.
Introduction: The Realm of Liquid Crystals and the Significance of Propylcyclohexyl Benzoates
The field of liquid crystals, initiated by the observations of Friedrich Reinitzer in 1888 on cholesteryl benzoate, has evolved into a cornerstone of modern technology.[1] These fascinating materials exhibit a state of matter intermediate between that of a conventional liquid and a solid crystal, possessing both fluidity and long-range molecular order.[1] This duality gives rise to unique optical properties, such as birefringence, the dependence of refractive index on the polarization of light, which is fundamental to their application in liquid crystal displays (LCDs).[1]
Among the vast array of liquid crystalline compounds, propylcyclohexyl benzoates have emerged as a critical component in many commercial liquid crystal mixtures. Their molecular architecture, featuring a rigid core composed of a cyclohexyl and a phenyl ring linked by an ester group, and flexible terminal alkyl chains, provides a favorable combination of properties. These include a broad nematic phase range, low viscosity, and tunable optical and dielectric anisotropy, making them highly suitable for applications in advanced display devices.[2] This guide will provide an in-depth examination of the synthesis, mesomorphic behavior, and the intricate relationship between molecular structure and the physical properties of this important class of liquid crystals.
Synthesis of Propylcyclohexyl Benzoates: A Step-by-Step Protocol
The most common and versatile method for the synthesis of propylcyclohexyl benzoates is the esterification of a substituted benzoic acid with a corresponding phenol.[2] This reaction, typically carried out in the presence of a coupling agent, allows for the systematic variation of the molecular structure to fine-tune the mesomorphic properties.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a homologous series of 4-(trans-4-propylcyclohexyl)phenyl 4-alkoxybenzoates.
Caption: General synthesis workflow for propylcyclohexyl benzoates.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of 4-(trans-4-propylcyclohexyl)phenyl 4-methoxybenzoate:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-(trans-4-propylcyclohexyl)phenol and 1.1 equivalents of 4-methoxybenzoic acid in anhydrous dichloromethane (DCM).
-
Addition of Coupling Agents: To the stirred solution, add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the pure ester.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Mesomorphic Properties and Their Characterization
The defining characteristic of propylcyclohexyl benzoates is their ability to form liquid crystalline phases, primarily the nematic (N) and, in some cases, smectic (Sm) phases. The nematic phase is characterized by long-range orientational order of the molecular long axes, while the smectic phase exhibits additional positional order in one dimension, forming layered structures.
Characterization Workflow
The investigation of the mesomorphic properties of a newly synthesized propylcyclohexyl benzoate follows a standardized workflow:
Caption: Workflow for the characterization of liquid crystals.
Experimental Protocols for Characterization
3.2.1. Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the phase transition temperatures and associated enthalpy changes of a liquid crystal.[3]
-
Sample Preparation: Accurately weigh 2-5 mg of the propylcyclohexyl benzoate sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point to ensure a uniform isotropic state.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions from the isotropic to the liquid crystalline and crystalline phases.
-
Heat the sample again at the same controlled rate to observe the transitions from the crystalline to the liquid crystalline and isotropic phases.
-
-
Data Analysis: The phase transition temperatures are determined from the peak maxima or onset of the endothermic or exothermic events in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.
3.2.2. Polarized Optical Microscopy (POM)
POM is used to visually identify the different liquid crystalline phases based on their characteristic optical textures.[3]
-
Sample Preparation: Place a small amount of the propylcyclohexyl benzoate sample on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage equipped with a temperature controller.
-
Observation:
-
Heat the sample to its isotropic phase and then cool it slowly.
-
Observe the sample through crossed polarizers as it cools.
-
The nematic phase will typically appear as a threaded or schlieren texture, while smectic phases exhibit focal-conic or fan-like textures.
-
Record the temperatures at which these textural changes occur and compare them with the DSC data.
-
Structure-Property Relationships: The Key to Molecular Design
The mesomorphic properties of propylcyclohexyl benzoates are highly dependent on their molecular structure.[4] Understanding these relationships is crucial for the rational design of new liquid crystal materials with specific properties.
Influence of Molecular Structure on Mesomorphic Behavior
The following diagram illustrates the key structural elements of a propylcyclohexyl benzoate molecule and their influence on its mesomorphic properties.
Caption: Structure-property relationships in propylcyclohexyl benzoates.
-
Length of the Terminal Alkyl/Alkoxy Chain: Increasing the length of the flexible chain on the benzoate ring generally leads to a decrease in the clearing point (the temperature of the transition from the nematic to the isotropic phase). An "odd-even" effect is often observed, where compounds with an even number of carbon atoms in the chain have higher clearing points than those with an odd number.
-
Nature of the Terminal Substituent: The polarity and polarizability of the terminal substituent on the benzoate ring have a profound effect on the dielectric anisotropy (Δε) of the molecule.[2] Electron-withdrawing groups like cyano (-CN) or fluoro (-F) can lead to a large positive Δε, which is essential for the operation of twisted nematic (TN) LCDs.
-
Lateral Substituents: The introduction of a substituent on the side of the molecular core generally disrupts the molecular packing, leading to a decrease in the clearing point and a broadening of the nematic range. The size and polarity of the lateral substituent are key factors.[4]
Data Presentation: Mesomorphic Properties of a Representative Homologous Series
The following table presents illustrative data for a homologous series of 4-(trans-4-propylcyclohexyl)phenyl 4-alkoxybenzoates, demonstrating the typical trends in phase transition temperatures.
| Terminal Alkoxy Group (R) | Cr-N/Sm Transition (°C) | N-I Transition (°C) | Mesomorphic Range (°C) |
| -OCH₃ | 55 | 125 | 70 |
| -OC₂H₅ | 52 | 135 | 83 |
| -OC₃H₇ | 48 | 130 | 82 |
| -OC₄H₉ | 45 | 128 | 83 |
| -OC₅H₁₁ | 42 | 124 | 82 |
| -OC₆H₁₃ | 40 | 120 | 80 |
Note: This data is representative and intended for illustrative purposes.
Applications in Advanced Technologies
The unique electro-optical properties of propylcyclohexyl benzoates make them indispensable components in a wide range of applications, most notably in liquid crystal displays (LCDs).[3] Their ability to align in response to an applied electric field allows for the modulation of light, forming the basis of pixel switching in everything from smartphones and televisions to advanced scientific instrumentation.[1][5] Furthermore, their low viscosity is crucial for achieving fast switching times, a critical parameter for high-performance displays. The development of novel propylcyclohexyl benzoate derivatives with enhanced properties continues to drive innovation in areas such as flexible displays, smart windows, and optical sensors.[6]
Conclusion
Propylcyclohexyl benzoates represent a versatile and fundamentally important class of liquid crystalline materials. Their tunable mesomorphic properties, governed by predictable structure-property relationships, have been instrumental in the advancement of display technology. This guide has provided a comprehensive overview of their synthesis, characterization, and the key principles that dictate their behavior. A thorough understanding of these concepts is essential for the continued development of next-generation liquid crystal materials for a wide array of advanced applications.
References
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An Anomaly in Phase Transition: Liquid Crystals - Berkeley Scientific Journal. Available at: [Link]
-
The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. Available at: [Link]
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Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - MDPI. Available at: [Link]
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Application of Reactive Liquid Crystal in Liquid Crystal Display - CIOCoverage. Available at: [Link]
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High Birefringence Liquid Crystals - MDPI. Available at: [Link]
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An Anomaly in Phase Transition: Liquid Crystals - eScholarship.org. Available at: [Link]
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The effect of the lateral substituent on the mesomorphic behavior of side-chain liquid-crystalline polymers containing a Schiff base ester | Request PDF - ResearchGate. Available at: [Link]
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Various techniques have been used to characterize liquid crystals. The main factors to be c. Available at: [Link]
-
An Overview of Polymer-Dispersed Liquid Crystal Composite Films and Their Applications - ResearchGate. Available at: [Link]
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safety and handling of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
An In-Depth Technical Guide to the Safety and Handling of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, storage, and characterization of this compound. Designed for researchers, chemists, and professionals in materials science and drug development, this document synthesizes critical safety data with practical laboratory protocols. The causality behind each recommendation is explained to ensure a deep understanding of the material's properties and associated risks.
Chemical Identity and Physicochemical Properties
This compound is a key intermediate in the synthesis of high-performance liquid crystals, which are fundamental to modern display technologies.[1][2] Its molecular architecture, featuring a rigid core, a flexible alkyl tail, and a polar cyano group, is engineered to induce the nematic liquid crystal phase, a state of matter that is essential for electro-optical switching in displays.[1]
A thorough understanding of its physical and chemical properties is the foundation of its safe and effective use.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 81930-17-8 | [3] |
| Molecular Formula | C₂₄H₂₅NO₂ | Inferred |
| Molecular Weight | 359.47 g/mol | Inferred |
| Physical State | Solid, likely a cream or white powder at STP. | [4] |
| Solubility | Insoluble in water.[4] Soluble in common organic solvents. | N/A |
| Storage | Sealed in a dry environment at 2-8°C. | [5] |
Hazard Identification and GHS Classification
While a specific, comprehensive safety data sheet for this exact molecule is not publicly available, data from close structural analogs, such as other cyanophenyl esters, allows for a reliable hazard assessment. The primary hazards are associated with acute toxicity if ingested, inhaled, or absorbed through the skin, as well as irritation to the skin and eyes.[6]
Anticipated GHS Classification (based on analogs):
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)
-
Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific target organ toxicity – single exposure: Category 3 (May cause respiratory irritation)
A fluorinated analog is also noted to be hazardous to the aquatic environment with long-lasting effects (H413).[7] Prudence dictates that this compound should be handled with measures to prevent environmental release.
Core Safety Directives and Handling Protocols
Safe handling is paramount and relies on a combination of engineering controls, personal protective equipment (PPE), and established laboratory practices. The following protocols are designed as a self-validating system to minimize exposure and risk.
Engineering Controls and Personal Protective Equipment (PPE)
The primary engineering control for handling this powdered substance is a certified chemical fume hood. This prevents the inhalation of fine dust particles. All weighing and transfer operations should be conducted within the fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and replaced if contaminated or damaged. Wash and dry hands thoroughly after handling.
-
Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure clothing fully covers exposed skin.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is significant, a NIOSH-approved particulate respirator is necessary.
The following diagram illustrates the essential workflow for safe handling.
Caption: A workflow diagram outlining the critical steps for safely handling this compound.
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][8] Recommended storage temperature is between 2-8°C.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions.[4]
First-Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid, avoiding dust formation, and place it in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete. |
Synthesis, Purification, and Characterization
Understanding the synthesis and analysis of this compound is vital for quality control and for anticipating potential impurities.
Synthetic Pathway Overview
This compound is typically synthesized via an esterification reaction. The core principle involves reacting 4-(trans-4-propylcyclohexyl)benzoic acid with 4-cyanophenol. This reaction is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Caption: A simplified diagram showing the common synthetic route to the target compound via esterification.
Purification Protocol
The crude product from the synthesis typically requires purification to remove unreacted starting materials and byproducts (e.g., dicyclohexylurea if DCC is used).
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent.
Analytical Characterization
Confirming the identity and purity of the final product is a critical step. Several analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show characteristic peaks for the aromatic, cyclohexyl, and propyl protons and carbons, consistent with the expected structure.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Expect to see a strong peak for the nitrile (C≡N) stretch (~2230 cm⁻¹) and the ester carbonyl (C=O) stretch (~1735 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique is crucial for materials intended for liquid crystal applications. It is used to determine the phase transition temperatures (e.g., melting point and clearing point) and associated enthalpy changes.[10][11]
Conclusion
This compound is a valuable compound in materials science, but its handling demands a rigorous adherence to safety protocols. By understanding its chemical properties, potential hazards, and proper handling procedures, researchers can mitigate risks and ensure both personal safety and the integrity of their experimental work. This guide provides the foundational knowledge to achieve that standard.
References
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ChemSrc. (2025). 3-Fluoro-4-cyanophenyl trans-4-(4-n-propylcyclohexyl)-benzoate. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. Retrieved from [Link]
- Singh, P., et al. (2025). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology.
- Patel, H. V., et al. (2004). Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
- ResearchGate. (2025).
- LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals.
- Sci-Hub. (n.d.).
-
Oakwood Chemical. (n.d.). 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. Retrieved from [Link]
- Google Patents. (2019). Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
- PubMed. (n.d.).
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An In-depth Technical Guide to the Solubility of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a key compound often utilized in the formulation of liquid crystal mixtures. Understanding the solubility of this molecule in various organic solvents is paramount for its purification, processing, and integration into advanced materials. This document outlines the fundamental principles governing its solubility, presents a robust experimental protocol for solubility determination, and discusses the expected solubility trends based on solvent properties. This guide is intended for researchers, materials scientists, and chemical engineers working with liquid crystals and other advanced organic materials.
Introduction
This compound is a thermotropic liquid crystal, characterized by a molecular structure that imparts a unique combination of fluidity and anisotropic properties. The molecule consists of a rigid core composed of a biphenyl and a cyclohexyl ring system, a flexible propyl tail, and a polar cyano group. This distinct architecture, featuring both nonpolar (propylcyclohexyl, benzoate) and polar (cyanophenyl) moieties, dictates its interaction with surrounding solvent molecules and, consequently, its solubility.
A thorough understanding of its solubility is a critical prerequisite for several key processes:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and recrystallization is essential for achieving high purity.
-
Mixture Formulation: In the liquid crystal display (LCD) industry, precise concentrations of multiple components are required to achieve desired electro-optical properties.
-
Quality Control: Solubility data is a key parameter for verifying material identity and purity.
This guide provides the theoretical and practical framework for systematically evaluating the solubility of this compound.
Theoretical Background: The Principles of Solvation
The dissolution of a crystalline solute, such as this compound, in a solvent is governed by the thermodynamic principle that the Gibbs free energy of mixing must be negative. This process can be conceptually broken down into three steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) holding the crystal lattice together.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules.
The overall solubility is determined by the balance of these energy changes. The guiding principle is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1][2] The polarity of both the solute and the solvent is the primary determinant of these interactions.[1][3]
This compound possesses a complex molecular structure with distinct regions of varying polarity:
-
Nonpolar Regions: The propyl chain and the cyclohexyl ring are aliphatic and nonpolar, favoring interactions with nonpolar solvents through London dispersion forces.
-
Moderately Polar Regions: The benzoate ester group and the phenyl rings contribute to the molecule's polarizability and can engage in dipole-dipole interactions.
-
Polar Region: The terminal cyano (-C≡N) group is highly polar, with a significant dipole moment, making it capable of strong dipole-dipole interactions with polar solvents.
Therefore, the solubility of this compound is expected to be highest in solvents that can effectively interact with both its polar and nonpolar segments.
Experimental Methodology for Solubility Determination
To ensure accuracy and reproducibility, a standardized method for determining solubility is crucial. The isothermal shake-flask method is considered the "gold standard" for measuring thermodynamic equilibrium solubility.[4][5] It is a robust and reliable technique recognized by international guidelines such as those from the OECD.[6][7][8]
The Isothermal Shake-Flask Protocol
This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.[5] The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique.
Step-by-Step Protocol:
-
Preparation: Add an excess of crystalline this compound to a series of glass vials or flasks, each containing a different organic solvent. "Excess" means that a visible amount of undissolved solid remains after equilibration.
-
Equilibration: Seal the vessels to prevent solvent evaporation and place them in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to achieve a stable concentration.[6]
-
Phase Separation: After equilibration, allow the vessels to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifugation at the same temperature can be used to accelerate this process.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid residue. The use of a syringe filter (e.g., 0.45 µm PTFE) is recommended to remove any fine particulates.
-
Dilution: Quantitatively dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with standards of known concentrations must be used for accurate quantification.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination process.
Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.
Results: Expected Solubility Profile
While specific, publicly available solubility data for this compound is limited, a qualitative and semi-quantitative solubility profile can be predicted based on its molecular structure and the properties of common organic solvents. The following table presents the expected solubility trend in a range of solvents, ordered by decreasing polarity.
| Solvent | Polarity Index (Snyder) | Solvent Type | Expected Solubility | Rationale for Expected Solubility |
| Dichloromethane | 3.1 | Halogenated | High | Moderately polar; effectively solvates both the polar cyano group and the aromatic rings, as well as the nonpolar alkyl/cycloalkyl parts. |
| Acetone | 5.1 | Ketone | Moderate to High | Aprotic polar solvent; good interaction with the polar cyano and ester groups. |
| Ethyl Acetate | 4.4 | Ester | Moderate | Moderately polar; its ester group can interact with the solute's ester and cyano groups, while its ethyl group interacts with nonpolar parts. |
| Toluene | 2.4 | Aromatic | Moderate | Nonpolar aromatic solvent; interacts well with the phenyl rings of the solute via π-π stacking but is less effective at solvating the polar cyano group. |
| Methanol | 5.1 | Alcohol | Low to Moderate | Polar protic solvent; strong hydrogen bonding network is not easily disrupted by the largely nonpolar solute. |
| Hexane | 0.1 | Aliphatic | Low | Highly nonpolar; effectively solvates the propylcyclohexyl moiety but cannot overcome the strong dipole-dipole interactions of the polar cyano group in the crystal lattice. |
Discussion and Scientific Rationale
The predicted solubility profile is a direct consequence of the "like dissolves like" principle.[1][2]
-
High Solubility in Dichloromethane: Dichloromethane strikes an excellent balance. Its moderate polarity and high polarizability allow it to effectively solvate the entire molecule—from the nonpolar propylcyclohexyl tail to the highly polar cyanophenyl head.
-
Moderate Solubility in Aromatic and Ester Solvents: Solvents like toluene and ethyl acetate show moderate solvating power. Toluene's aromatic character facilitates favorable π-π interactions with the phenyl rings of the solute. Ethyl acetate offers a combination of polar (ester) and nonpolar (ethyl) character, allowing it to interact with different parts of the solute molecule.
-
Lower Solubility in Highly Polar or Highly Nonpolar Solvents: The molecule's dual nature leads to lower solubility in solvents at the extremes of the polarity scale.
-
Hexane (Nonpolar): While hexane can interact with the nonpolar tail, it lacks the ability to solvate the polar cyano and ester groups. The energy gained from these weak interactions is insufficient to break apart the crystal lattice, which is stabilized by strong dipole-dipole forces.
-
Methanol (Polar Protic): Methanol is a highly polar, hydrogen-bonding solvent. The energy cost of creating a cavity in the methanol's strong hydrogen-bonded network for the large, predominantly nonpolar solute is high. The interactions between methanol and the solute are not strong enough to compensate for this energy penalty, leading to lower solubility.
-
Conclusion
The solubility of this compound is a complex function of its unique molecular structure, which contains both significant nonpolar regions and a highly polar functional group. Its solubility is maximized in solvents of intermediate polarity, such as dichloromethane, which can effectively solvate the entire molecule. Understanding these principles and employing robust experimental methods like the isothermal shake-flask technique are essential for the effective handling, purification, and application of this and other related liquid crystalline materials. This guide provides the foundational knowledge and practical protocols for scientists and engineers to confidently assess and leverage the solubility characteristics of this important compound.
References
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Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Korovina, N. (2020, September 6). Principles of Solubility in Organic Chemistry. YouTube. Retrieved from [Link]
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Legislation.gov.uk. (1992). Commission Directive 92/69/EEC. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Cyano[1,1'-biphenyl]-4-yl 4-(4-propylcyclohexyl)benzoate. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
- Taylor, L. S. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(10), 725-732.
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Taylor, L. S., & Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Electro-Optical Characterization of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide to the essential electro-optical measurements for characterizing the nematic liquid crystal 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a compound pivotal for the development of advanced display technologies and optical modulation devices. We present detailed, field-proven protocols for determining key performance parameters, including dielectric anisotropy (Δε), birefringence (Δn), Fréedericksz threshold voltage (Vth), and switching response times (τ_on and τ_off). The causality behind experimental choices is explained to ensure robust, reproducible, and self-validating results. This guide is intended for researchers and scientists in materials science and optoelectronics.
Introduction: The Significance of this compound
This compound is a calamitic (rod-shaped) liquid crystal (LC) that exhibits a nematic phase over a practical temperature range. Its molecular structure, featuring a polar cyano group (-C≡N) and a non-polar propylcyclohexyl tail, is fundamental to its electro-optical properties.[1] The strong dipole moment from the cyano group results in a large positive dielectric anisotropy (Δε > 0), meaning the molecule aligns its long axis parallel to an applied electric field.[2][3] This field-induced reorientation is the core principle behind its use in a vast array of electro-optical devices, including liquid crystal displays (LCDs), spatial light modulators, and tunable optical filters.[4][5][6]
Accurate characterization of its electro-optical parameters is not merely an academic exercise; it is a critical step in material validation and device engineering. These parameters dictate the operational voltage, contrast ratio, viewing angle, and switching speed of the final device.[7][8] This application note provides the foundational protocols to quantify these critical properties.
Foundational Concepts: The Physics of Electro-Optical Switching
In the nematic phase, the constituent molecules of a liquid crystal possess long-range orientational order, described by a unit vector known as the director (n̂) .[9] The application of an external electric field (E) exerts a dielectric torque on the molecules. For a material with positive dielectric anisotropy (like the one ), this torque drives the director to align with the field.
This reorientation is opposed by elastic forces from the bulk material and anchoring forces at the cell surfaces.[8] The critical voltage required to initiate this reorientation from a planar alignment is the Fréedericksz threshold voltage (Vth) .[9] This transition is a cornerstone measurement, as it defines the minimum operating voltage for a device.
The optical properties are governed by the material's birefringence (Δn) , the difference between the extraordinary (ne) and ordinary (no) refractive indices.[10][11] As the director reorients, the effective refractive index experienced by polarized light changes, modulating the light's phase and, consequently, its transmission through a set of polarizers. The speed of this modulation is quantified by the rise time (τ_on) and decay time (τ_off) .[12][13]
Preparation of the Liquid Crystal Test Cell
Accurate measurements are predicated on a well-constructed test cell. The cell consists of two parallel glass substrates coated with a transparent conductor, typically Indium Tin Oxide (ITO), and an alignment layer.
Protocol 3.1: LC Cell Fabrication
-
Substrate Cleaning: Begin with pre-coated ITO glass substrates. Sonicate them sequentially in a detergent solution, deionized water, acetone, and finally isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and bake at 120°C for 20 minutes to remove residual moisture.
-
Alignment Layer Deposition: For a planar alignment (director parallel to the substrate), spin-coat a thin layer of a polyimide resin (e.g., JSR AL1254) onto the ITO surface.[12] Bake according to the manufacturer's specifications. After cooling, gently rub the polyimide surface in a single direction with a velvet cloth. This micro-grooving aligns the LC molecules at the surface.
-
Cell Assembly: Assemble two rubbed substrates with their rubbing directions anti-parallel. Use UV-curable epoxy containing spacer beads (typically 5-10 µm) at the corners to define the cell gap (d). Expose to UV light to cure the epoxy.
-
LC Filling: Heat the empty cell and the liquid crystal material to just above the LC's clearing point (the temperature at which it becomes an isotropic liquid). Place a drop of the LC at the opening of the cell gap. The LC will fill the cell via capillary action.
-
Sealing and Annealing: Once filled, seal the opening with epoxy. Cool the cell slowly and controllably back to room temperature (annealing) to ensure a uniform, defect-free nematic texture.
Core Measurement Protocols
Dielectric Anisotropy (Δε) Measurement
Causality: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε_para) and perpendicular (ε_perp) to the director. It quantifies how strongly the LC material couples with an electric field. We measure it by determining the capacitance of two differently aligned cells.[2][14]
Protocol 4.1.1: Capacitance Measurement
-
Cell Preparation: Prepare two cells as described in Protocol 3.1: one with anti-parallel rubbed polyimide for planar alignment (measures ε_perp at 0V) and one with a homeotropic alignment layer (e.g., lecithin) for homeotropic alignment (measures ε_para at 0V). An alternative for positive Δε materials is to use a single planar cell and apply a high voltage (>5x Vth) to orient the director perpendicular to the substrates, thereby measuring ε_para.
-
Instrumentation: Connect the LC cell to a precision LCR meter.
-
Measurement (ε_perp): Using the planar cell, measure the capacitance (C_perp) at a standard frequency (typically 1 kHz) with no applied bias voltage.
-
Measurement (ε_para): Using the same planar cell, apply a 1 kHz AC voltage significantly above Vth (e.g., 20V) to drive the director fully perpendicular to the substrates. Measure the capacitance in this state (C_para).
-
Calculation: Calculate the permittivities using the parallel plate capacitor formula:
-
ε_perp = (C_perp * d) / (ε₀ * A)
-
ε_para = (C_para * d) / (ε₀ * A)
-
Δε = ε_para - ε_perp where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
Fréedericksz Threshold Voltage (Vth) and Birefringence (Δn)
Causality: The Fréedericksz transition is detected optically. A planar-aligned LC cell is placed between crossed polarizers. Below Vth, the aligned LC acts as a waveplate, and the optical path is complex. As voltage increases past Vth, the director tilts, changing the effective birefringence and thus the phase retardation of light passing through. This results in a change in transmitted light intensity.[9][15]
Protocol 4.2.1: Transmittance vs. Voltage (T-V) Curve
-
Setup: Arrange the equipment as shown in Fig. 2.[5][12][15] Place a planar-aligned cell on a rotating stage of a polarizing microscope, with the rubbing direction at 45° to the polarizer's axis.
-
Voltage Sweep: Apply a 1 kHz square-wave voltage to the cell using a function generator. Slowly sweep the voltage from 0V upwards (e.g., in 0.05V increments).
-
Data Acquisition: Record the transmitted light intensity using the photodiode at each voltage step.
-
Vth Determination: Plot the transmitted intensity as a function of voltage. Vth is the voltage at which the intensity first begins to change. More precise methods involve fitting the linear region of the curve and finding its intersection with the baseline intensity.
-
Birefringence (Δn) Determination: The transmission maxima and minima correspond to phase retardations of (2m+1)π and 2mπ, respectively. By counting the number of peaks (m) as the voltage is increased, Δn can be calculated using the equation:
Switching Dynamics (Response Time)
Causality: The response time is a measure of the LC's viscosity and elastic properties. The rise time (τ_on) is actively driven by the electric field, while the decay time (τ_off) is a passive relaxation process governed by elastic forces.[8] They are typically defined as the time taken for the optical signal to change from 10% to 90% (rise) and 90% to 10% (fall).
Protocol 4.3.1: Temporal Optical Response
-
Setup: Use the same optical setup as in Fig. 2.
-
Driving Signal: Apply a square-wave voltage pulse to the LC cell. The "on" voltage should be several times Vth (e.g., 5V) to ensure full switching, and the "off" voltage should be 0V. The pulse duration should be long enough for the LC to fully switch on and off (e.g., 100-200 ms).[5]
-
Data Acquisition: Connect the photodiode output to a digital oscilloscope. Capture the optical response (transmitted intensity vs. time) to the applied voltage pulse.
-
Measurement:
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- 16. Measurement of Effective Refractive Index of Nematic Liquid Crystal in Fabry-Perot Etalon [opg.optica.org]
Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures with 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
Introduction: The Strategic Role of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate in Advanced Nematic Mixtures
In the pursuit of next-generation liquid crystal displays (LCDs) and photonic devices, the precise formulation of liquid crystal (LC) mixtures is paramount. The selection of individual LC components is a critical exercise in molecular engineering, where each constituent is chosen to impart specific, desirable characteristics to the final mixture. This compound, hereafter referred to as CPPCB, is a calamitic (rod-shaped) liquid crystal of significant interest due to its molecular architecture, which is conducive to inducing and stabilizing the nematic phase.[1][2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the effective utilization of CPPCB in the formulation of bespoke liquid crystal mixtures. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
The molecular structure of CPPCB, characterized by a rigid core composed of a phenyl ring and a cyclohexyl ring linked by a benzoate ester group, and terminated by a polar cyano (-C≡N) group and a non-polar propyl chain, provides a unique combination of properties.[2] The cyano group imparts a strong positive dielectric anisotropy (Δε), a crucial parameter for low-voltage switching in display applications.[3] The trans-4-propylcyclohexyl moiety contributes to a desirable viscosity profile and helps to define the mesophase temperature range. The overall rod-like shape promotes the long-range orientational order characteristic of the nematic phase.[3]
This application note will guide the user through the fundamental properties of CPPCB, strategic considerations for mixture formulation, and detailed protocols for preparation and characterization.
Material Profile: this compound (CPPCB)
Table 1: Key Physicochemical Properties of this compound (CAS: 81930-17-8) [1][4]
| Property | Symbol | Expected Value/Range | Significance in Mixture Formulation |
| Molecular Formula | - | C₂₃H₂₅NO₂ | Fundamental for molecular weight and purity calculations. |
| Molecular Weight | MW | 347.45 g/mol | Essential for accurate concentration calculations in mixtures. |
| Mesophase | - | Nematic (N) | The primary liquid crystalline phase of interest for most display applications. |
| Clearing Point (N-I) | Tₙᵢ | Moderate to High | A higher clearing point contributes to a wider operating temperature range of the final mixture. |
| Dielectric Anisotropy | Δε | Positive, Moderately High | The strong cyano group dipole moment leads to a positive Δε, enabling switching in an electric field. |
| Birefringence (Optical Anisotropy) | Δn | Moderate to High | Influences the optical path difference and thus the contrast and coloration of the display. |
| Rotational Viscosity | η | Low to Moderate | A lower viscosity is critical for achieving fast switching times in the final mixture. |
Strategic Formulation of Nematic Mixtures with CPPCB
The primary goal of formulating an LC mixture is to create a material with a specific set of performance characteristics that cannot be achieved with a single compound. This typically involves creating a eutectic mixture, which has a lower melting point and a broader nematic temperature range than any of its individual components.[1]
Core Principles of Mixture Design:
-
Broadening the Nematic Range: CPPCB is often combined with other nematic or nematogenic compounds to suppress the melting point and elevate the clearing point of the resulting mixture. The selection of co-components should be guided by their miscibility and the desire to create a stable eutectic system.
-
Tuning Electro-Optical Properties:
-
Dielectric Anisotropy (Δε): To achieve a specific threshold voltage, the overall Δε of the mixture can be fine-tuned. CPPCB, with its expected positive Δε, can be mixed with other positive Δε materials to increase the overall value, or with low or even negative Δε materials to decrease it.
-
Birefringence (Δn): The birefringence of the mixture is a weighted average of the Δn of its components. For applications requiring high brightness and contrast, CPPCB can be combined with other high Δn materials.[5][6]
-
-
Optimizing Viscosity (η): Low viscosity is crucial for fast response times. CPPCB's contribution to the mixture's viscosity should be considered. It can be blended with lower viscosity components to achieve the desired switching speed.[7]
Workflow for Mixture Formulation:
Caption: Iterative workflow for liquid crystal mixture formulation.
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of nematic mixtures containing CPPCB.
Protocol 1: Preparation of a Nematic Mixture
This protocol describes the preparation of a small-batch (e.g., 1 gram) nematic mixture.
Materials and Equipment:
-
This compound (CPPCB)
-
Selected co-components (e.g., other cyanobiphenyls, esters, or tolanes)[8]
-
Analytical balance (± 0.0001 g)
-
Small glass vial with a PTFE-lined cap
-
Hot plate with magnetic stirring capabilities
-
Ultrasonic bath
-
Nitrogen or argon gas source (optional)
Procedure:
-
Component Weighing: Accurately weigh the required amounts of CPPCB and all other co-components directly into the glass vial. The sum of all components should equal the desired total mass of the mixture.
-
Initial Mixing: Securely cap the vial and gently swirl to pre-mix the solid components.
-
Homogenization: a. Place the vial on a hot plate and heat it to a temperature approximately 10-20 °C above the highest clearing point of all individual components. This ensures that the entire mixture is in the isotropic liquid phase. b. While heating, stir the mixture using a small magnetic stir bar if the vial size permits. c. Once the mixture is completely molten and appears as a clear, uniform liquid, transfer the vial to an ultrasonic bath for 15-30 minutes. This step is crucial for ensuring microscopic homogeneity.
-
Cooling and Storage: a. Allow the mixture to cool slowly to room temperature. Rapid cooling can sometimes induce phase separation or the formation of metastable crystalline phases. b. For long-term storage, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to prevent degradation from atmospheric moisture and oxygen. c. Store the mixture in a cool, dark, and dry place.
Protocol 2: Characterization of Mesomorphic Properties
This protocol outlines the determination of phase transition temperatures, which is fundamental to defining the operating temperature range of the mixture.
Methods:
-
Differential Scanning Calorimetry (DSC): a. Hermetically seal a small amount of the mixture (typically 5-10 mg) in an aluminum DSC pan. b. Place the pan in the DSC instrument. c. Perform a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min). d. The phase transitions (crystal-to-nematic and nematic-to-isotropic) will appear as endothermic peaks on the heating scan and exothermic peaks on the cooling scan. The peak maximum is typically taken as the transition temperature.[9]
-
Polarized Optical Microscopy (POM): a. Place a small drop of the mixture onto a clean glass microscope slide and cover it with a coverslip. b. Position the slide on a hot stage attached to a polarizing microscope. c. Heat the sample into the isotropic phase (it will appear dark between crossed polarizers). d. Slowly cool the sample. The appearance of birefringent textures (e.g., Schlieren or marbled textures) signifies the transition to the nematic phase. The temperature at which this occurs is the clearing point (Tₙᵢ).[10] e. Further cooling will reveal the crystallization temperature.
Caption: Overview of liquid crystal mixture characterization.
Protocol 3: Fabrication of a Test Cell and Electro-Optical Characterization
This protocol describes the fabrication of a simple twisted nematic (TN) cell for the measurement of key electro-optical parameters.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Spinner for coating
-
Hot plate
-
Rubbing machine or cloth
-
UV-curable sealant containing spacer beads of a defined diameter (e.g., 5 µm)
-
UV lamp
-
Liquid crystal mixture
-
Vacuum chamber for filling
-
Function generator and voltage amplifier
-
Polarizers
-
Photodetector and oscilloscope
-
Abbe refractometer or similar instrument for birefringence measurement
Procedure:
-
Substrate Preparation: a. Clean the ITO-coated glass substrates thoroughly. b. Spin-coat a thin layer of polyimide onto the ITO surface. c. Cure the polyimide by baking on a hot plate according to the manufacturer's instructions. d. Gently rub the polyimide layer in a single direction to create microgrooves that will align the liquid crystal molecules.
-
Cell Assembly: a. Apply the UV-curable sealant with spacer beads around the perimeter of one substrate. b. Place the second substrate on top, with the rubbing directions oriented at 90 degrees to each other (for a TN cell). c. Press the substrates together and cure the sealant with a UV lamp.
-
Cell Filling: a. Place the empty cell and a small amount of the LC mixture in a vacuum chamber. b. Evacuate the chamber to remove air from the cell. c. Bring the filling port of the cell into contact with the liquid crystal, then slowly reintroduce air into the chamber. The atmospheric pressure will force the liquid crystal into the cell. d. Seal the filling port with a UV-curable sealant.
-
Electro-Optical Measurements: a. Dielectric Anisotropy (Δε): Measure the capacitance of the cell with the LC molecules oriented parallel (C∥) and perpendicular (C⊥) to the applied electric field. Δε can then be calculated from these values and the cell geometry.[11] b. Birefringence (Δn): Measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the mixture using an Abbe refractometer. Δn is the difference between nₑ and nₒ.[12] c. Rotational Viscosity (η): This can be determined by measuring the switching times (rise and decay times) of the cell in response to an applied voltage.
Conclusion and Future Perspectives
This compound is a valuable component for the formulation of advanced nematic liquid crystal mixtures. Its inherent positive dielectric anisotropy and favorable molecular structure make it an excellent candidate for tuning the electro-optical properties and stabilizing the nematic phase over a wide temperature range. By following the systematic formulation and characterization protocols outlined in this guide, researchers can effectively leverage the properties of CPPCB to develop novel liquid crystal mixtures tailored for a variety of applications, from high-performance displays to advanced photonic devices. Further research into homologous series containing CPPCB will undoubtedly provide a more granular understanding of its properties and unlock its full potential in the field of liquid crystal science.
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-
Jadzyn, J., et al. (1998). Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate. Liquid Crystals, 24(5), 689-694. Available at: [Link]
-
Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. Available at: [Link]
-
MDPI. (2020). Nematic Liquid Crystals. Available at: [Link]
-
Dunmur, D. A., & Toriyama, K. (1986). The Dielectric and Optical Properties of the Homologous Series of Cyano-Alkyl-Biphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 140(1), 83-107. Available at: [Link]
-
Das, M. K., et al. (2012). Determination of the orientational order parameter of the homologous series of 4-cyanophenyl 4-alkylbenzoate (n.CN) by different methods. Journal of Physics: Condensed Matter, 24(11), 115101. Available at: [Link]
-
Bezborodov, V. S., et al. (1992). Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds. Liquid Crystals, 11(3), 399-414. Available at: [Link]
-
ResearchGate. High Birefringence Liquid Crystals Mixtures and their Selected Applications. Available at: [Link]
-
Hölbl, A., et al. (2023). Phase behavior of nematic-nanoparticle mixtures. Frontiers in Soft Matter, 3. Available at: [Link]
-
Kromm, P., et al. (1994). Crystal Structure of the 4-Cyanophenyl 4-Perfluorohexylbenzoate. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 257(1), 9-17. Available at: [Link]
-
Royal Society of Chemistry. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. Available at: [Link]
-
Ginovska, M., et al. (2005). Dielectric Relaxation of 4-Cyanophenyl 4'-n-Decyloxybenzoate in the Isotropic, Nematic, and Smectic A Phases. Acta Physica Polonica A, 108(4), 625-632. Available at: [Link]
- Google Patents. Biphenyl based liquid crystal compositions.
-
ResearchGate. Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Available at: [Link]
-
Xu, H., et al. (1994). Synthesis and mesomorphic properties of 4-cyanophenyl and 4-nitrophenyl 4- n -alkoxytetrafluorobiphenyl-4′-carboxylates. Liquid Crystals, 16(2), 253-261. Available at: [Link]
-
Ge, Z., et al. (2022). A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. Crystals, 12(11), 1599. Available at: [Link]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 17.0” TFT Liquid Crystal Display 30 Pins Lvds Interface - Display Module and LCD Monitor price | Made-in-China.com [m.made-in-china.com]
- 9. Qualitatively and Quantitatively Different Configurations of Nematic–Nanoparticle Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub: are you are robot? [sci-hub.sg]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the orientational order parameter of the homologous series of 4-cyanophenyl 4-alkylbenzoate (n.CN) by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dielectric Spectroscopy of Cyanophenyl Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unveiling the Molecular Dynamics of Cyanophenyl Liquid Crystals
Cyanophenyl liquid crystals are a cornerstone of modern display technology and advanced optoelectronic devices.[1][2][3] Their unique electro-optical properties are intrinsically linked to the collective orientation and dynamics of their constituent molecules.[1] Dielectric spectroscopy emerges as a powerful, non-invasive technique to probe these molecular dynamics over a broad frequency range.[4][5] This application note provides a comprehensive guide to the principles, experimental protocols, and data analysis of dielectric spectroscopy as applied to cyanophenyl liquid crystals. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.
The defining characteristic of cyanophenyl liquid crystals is the presence of a strong cyano (-CN) group, which imparts a large dipole moment along the long molecular axis.[1][6][7] This molecular feature is the primary determinant of their positive dielectric anisotropy, a crucial parameter for their application in display technologies.[7][8] Dielectric spectroscopy allows us to quantify this anisotropy and to study the various relaxation processes that govern the material's response to an external electric field.[4][9]
I. Fundamental Principles of Dielectric Spectroscopy in Liquid Crystals
Dielectric spectroscopy measures the complex dielectric permittivity, ε*(ω), of a material as a function of frequency (ω). The complex permittivity is expressed as:
ε*(ω) = ε'(ω) - iε''(ω)
where:
-
ε'(ω) is the dielectric permittivity (or dielectric constant), representing the ability of the material to store electrical energy.
-
ε''(ω) is the dielectric loss , representing the dissipation of electrical energy, often as heat.[10]
In the anisotropic nematic phase of cyanophenyl liquid crystals, the dielectric permittivity is a tensor quantity. By aligning the liquid crystal director (the average direction of the long molecular axes) either parallel or perpendicular to the applied electric field, we can measure two principal components of the dielectric permittivity: ε|| (parallel) and ε⊥ (perpendicular).[9] The dielectric anisotropy (Δε) is then defined as:
Δε = ε|| - ε⊥
For cyanophenyl liquid crystals, the large dipole moment along the molecular axis results in ε|| > ε⊥, leading to a positive dielectric anisotropy.[7][11]
The frequency dependence of the dielectric permittivity reveals various relaxation processes associated with different molecular motions. For cyanophenyl liquid crystals, two primary relaxation modes are typically observed:
-
Low-frequency relaxation (around the short axis): This mode, often observed in the kHz to MHz range, corresponds to the end-over-end rotation of the molecule around its short axis. This reorientation is hindered by the nematic potential, leading to a characteristic relaxation frequency.[4][9]
-
High-frequency relaxation (around the long axis): This mode, typically in the high MHz to GHz range, is associated with the rotation of the molecule around its long axis. This motion is generally faster and less hindered.[4]
The following diagram illustrates the relationship between the molecular structure of a typical cyanophenyl liquid crystal and its anisotropic dielectric properties.
Caption: Relationship between molecular features and dielectric properties.
II. Experimental Setup and Materials
A typical dielectric spectroscopy setup for liquid crystal analysis comprises the following components:
| Component | Description | Key Considerations |
| Impedance/Network Analyzer | Measures the complex impedance of the sample cell over a wide frequency range (e.g., Hz to GHz).[4][12] | The frequency range should cover the expected relaxation processes of the liquid crystal. High accuracy and stability are crucial. |
| Liquid Crystal Cell | A parallel plate capacitor with a well-defined geometry (electrode area and cell gap). The inner surfaces of the electrodes are coated with an alignment layer. | Commercially available cells with Indium Tin Oxide (ITO) or gold electrodes are common.[4][5] The choice of alignment layer (e.g., rubbed polyimide) is critical for achieving planar or homeotropic alignment. |
| Temperature Controller | A PID controller and a heating/cooling stage to precisely control the sample temperature.[4][12] | Temperature stability of ±0.1°C or better is required to accurately study phase transitions and temperature-dependent properties. |
| Sample Holder | A fixture to mount the liquid crystal cell and connect it to the impedance analyzer. | Should provide good electrical contact and thermal insulation. |
| Computer with Software | For instrument control, data acquisition, and analysis. | The software should allow for automated frequency and temperature sweeps. |
Materials:
-
Cyanophenyl liquid crystal sample (e.g., 5CB, 6CB, 7CB, or mixtures like E7).[6][13]
-
Liquid crystal cells with appropriate alignment layers (planar for ε|| and homeotropic for ε⊥).
-
Solvents for cleaning the cells (e.g., acetone, isopropanol).
-
Nitrogen or dry air supply for purging the sample chamber to prevent moisture condensation at low temperatures.
III. Experimental Protocols
The following protocols provide a step-by-step guide for performing dielectric spectroscopy measurements on cyanophenyl liquid crystals.
A. Protocol 1: Sample Preparation and Cell Filling
Rationale: Proper sample handling and cell filling are critical to obtain reproducible and accurate results. Contamination can significantly affect the dielectric properties, and incomplete filling can lead to errors in the calculated permittivity.
Steps:
-
Cell Cleaning:
-
Thoroughly clean the empty liquid crystal cell with a sequence of solvents (e.g., acetone, then isopropanol) to remove any organic residues.
-
Dry the cell completely using a stream of dry nitrogen or by placing it in a vacuum oven at a moderate temperature.
-
-
Sample Degassing (Optional but Recommended):
-
If the liquid crystal sample has been stored for a long time, it may be beneficial to degas it by placing it under a vacuum for a short period to remove any dissolved gases.
-
-
Cell Filling:
-
Heat the liquid crystal sample to its isotropic phase to ensure low viscosity for easy filling.
-
Place a small drop of the liquid crystal at the edge of the cell's filling port.
-
The liquid crystal will fill the cell via capillary action. This process can be aided by placing the cell in a vacuum chamber and then slowly reintroducing atmospheric pressure.
-
Ensure the cell is completely filled without any air bubbles.
-
-
Thermal Cycling:
-
Once filled, it is good practice to thermally cycle the sample by heating it to the isotropic phase and then slowly cooling it back to the nematic phase. This helps to improve the alignment and remove any defects.
-
B. Protocol 2: Measurement of Dielectric Permittivity
Rationale: The measurement protocol is designed to acquire the complex impedance data as a function of frequency and temperature, which is then used to calculate the dielectric permittivity.
Steps:
-
Empty Cell Measurement:
-
Before filling, measure the capacitance of the empty cell (C0) at a known frequency (e.g., 1 kHz) and temperature. This value is required for the calculation of the dielectric permittivity.
-
-
Instrument Setup:
-
Connect the filled liquid crystal cell to the impedance analyzer via the sample holder.
-
Set the AC voltage to a low value (e.g., 0.1-1 V) to avoid influencing the liquid crystal director.[11]
-
Set the desired frequency range for the measurement. A typical range for studying the primary relaxation in cyanophenyl liquid crystals is 100 Hz to 10 MHz.[11]
-
-
Frequency Sweep at Constant Temperature:
-
Set the temperature controller to the desired measurement temperature and allow the system to stabilize.
-
Perform a frequency sweep and record the capacitance (C) and conductance (G) or other impedance parameters provided by the instrument.
-
-
Temperature Scan at Constant Frequency:
-
To study the temperature dependence of the dielectric properties and to identify phase transitions, perform measurements at a series of temperatures.
-
At each temperature, allow the system to stabilize before performing the frequency sweep.
-
-
Measurement of ε|| and ε⊥:
-
To determine the dielectric anisotropy, measurements must be performed on two different cells:
-
A planar aligned cell (director parallel to the electrodes) to measure ε||.
-
A homeotropically aligned cell (director perpendicular to the electrodes) to measure ε⊥.[11]
-
-
The following diagram illustrates the experimental workflow for dielectric spectroscopy measurements.
Caption: Experimental workflow for dielectric spectroscopy.
IV. Data Analysis and Interpretation
A. Calculation of Complex Permittivity
The real (ε') and imaginary (ε'') parts of the complex dielectric permittivity are calculated from the measured capacitance (C) and conductance (G) using the following equations:
ε' = C / C0 ε'' = G / (ωC0)
where C0 is the capacitance of the empty cell and ω = 2πf is the angular frequency.
B. Data Visualization and Interpretation
The calculated ε' and ε'' are typically plotted against frequency on a logarithmic scale.
-
ε'(ω): The dielectric permittivity (ε') will show a step-like decrease at the relaxation frequency.
-
ε''(ω): The dielectric loss (ε'') will exhibit a peak at the relaxation frequency (fr). The relaxation time (τ) is related to the relaxation frequency by τ = 1 / (2πfr).
C. Fitting to Relaxation Models
To extract quantitative information about the relaxation processes, the dielectric spectra can be fitted to theoretical models. The most common model is the Havriliak-Negami model , which is a generalization of the Debye model:
ε*(ω) = ε∞ + (εs - ε∞) / [1 + (iωτ)α]β
where:
-
εs and ε∞ are the static and high-frequency dielectric permittivities, respectively.
-
τ is the relaxation time.
-
α and β are shape parameters that describe the symmetric and asymmetric broadening of the relaxation peak, respectively. For an ideal Debye relaxation, α = 1 and β = 1.
V. Troubleshooting
| Problem | Possible Cause | Solution |
| Noisy Data | Poor electrical contact; High impedance of the sample; External electromagnetic interference. | Check all connections; Use a shielded sample holder; Ensure proper grounding of the instrument. |
| Low-frequency dispersion | Ionic conductivity; Electrode polarization.[8] | This is often unavoidable in liquid crystals. The contribution from ionic conductivity can be modeled and subtracted from the data. |
| High-frequency artifacts | Inductance of the connecting wires; Resistance of the ITO electrodes.[5] | Perform a proper calibration of the measurement setup; Use a model that accounts for these parasitic effects.[5] |
| Poor alignment | Contaminated cell surfaces; Incorrect rubbing of the alignment layer; Filling the cell at too low a temperature. | Re-clean the cell; Use a new cell with a properly prepared alignment layer; Fill the cell in the isotropic phase. |
VI. Conclusion
Dielectric spectroscopy is an indispensable tool for the characterization of cyanophenyl liquid crystals. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can obtain valuable insights into the molecular dynamics, phase behavior, and electro-optical properties of these important materials. A thorough understanding of the underlying principles and potential experimental artifacts is key to acquiring high-quality, reliable data.
VII. References
-
Lavrentovich Group. Introduction to Dielectric Measurements of Nematic Liquid Crystals. [Link]
-
Bouchaala, A., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Molecules, 26(10), 2873. [Link]
-
Sebastián, N., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(31), 7024–7034. [Link]
-
Sebastián, N., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. ACS Publications. [Link]
-
Martin, J. D., et al. (2023). The relaxation dynamics and dielectric properties of cyanobiphenyl-based nematic tripod liquid crystals. White Rose Research Online. [Link]
-
Kushwaha, J. K., et al. (2020). STUDY OF DIELECTRIC PARAMETERS OF LIQUID CRYSTAL MIXTURES USEFUL AS A DIELECTRIC SUBSTRATE IN DESIGN OF TUNABLE PATCH ANTENNA. Advances and Applications in Mathematical Sciences, 20(1), 155-165. [Link]
-
Perkowski, P. (2012). Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. Opto-Electronics Review, 20(1), 79-86. [Link]
-
Meier, G., & Saupe, A. (1966). Dielectric Relaxation in Nematic Liquid Crystals. Molecular Crystals, 1(4), 515-525. [Link]
-
Al-Dujaili, A. H. (1987). Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. Aston University. [Link]
-
Warchol, M., & Szymański, A. (1977). Dielectric relaxation in polar nematic liquid crystals. ResearchGate. [Link]
-
Lagerwall, J. P. F. (2014). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals Today, 23(2), 34-45. [Link]
-
Bouchaala, A., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. PMC - PubMed Central. [Link]
-
Atik, I. U., et al. (2015). Cyanobiphenyl liquid crystal composites with gold nanoparticles. ResearchGate. [Link]
-
Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic and isotropic phases. Pramana, 6(5), 278-283. [Link]
-
Urbas, A. M., et al. (2012). Cyanobiphenyl liquid crystal composites with gold nanoparticles. RSC Publishing. [Link]
-
Rozwadowski, T., et al. (2012). Dielectric Spectroscopy Studies of 4-Cyano-3- uorophenyl 4-Butylbenzoate Liquid Crystal at High Pressure. Acta Physica Polonica A, 122(2). [Link]
-
Abdoh, M. M., et al. (1982). Nuclear magnetic resonance spectroscopy studies of nematic liquid crystals. 2. trans-4-Alkyl(4-cyanophenyl)cyclohexanes. The Journal of Physical Chemistry, 86(13), 2349-2351. [Link]
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.aston.ac.uk [research.aston.ac.uk]
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- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyanobiphenyl liquid crystal composites with gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Mastering Molecular Order: A Guide to Preparing Aligned Samples of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
Introduction: The Significance of Alignment
In the realm of advanced materials, liquid crystals (LCs) stand out for their unique combination of fluidity and long-range molecular order.[1] This dual nature allows for the manipulation of their optical properties through external stimuli, most notably electric fields, forming the bedrock of modern display technology and a host of other photonic applications.[2] The compound 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate is a nematic liquid crystal characterized by its rod-like molecular structure, which includes a polar cyano group. This terminal cyano group imparts a strong dipole moment, leading to a large positive dielectric anisotropy—a critical property for electro-optical switching.[3]
However, the remarkable properties of this liquid crystal can only be harnessed when its constituent molecules are collectively oriented in a uniform direction. This process, known as alignment, is the critical first step in the fabrication of any liquid crystal device. An unaligned sample consists of numerous domains with random molecular orientations, resulting in a highly scattering, opaque appearance. In contrast, a well-aligned sample is optically transparent and anisotropic, allowing for precise control over the polarization of transmitted light.
This guide provides a comprehensive, field-proven methodology for preparing high-quality planar and homeotropically aligned samples of this compound. We will delve into the causality behind each procedural step, offering insights that bridge theoretical principles with practical laboratory execution.
Physicochemical Properties of this compound
| Property | Value / Description | Significance for Alignment |
| Chemical Name | This compound | - |
| CAS Number | 81930-17-8 | Unique identifier for the compound.[4] |
| Molecular Formula | C₂₃H₂₅NO₂ | Provides information on the molecular structure.[4] |
| Molecular Weight | 347.45 g/mol | Relevant for material preparation and calculations.[4] |
| Phase Sequence | Crystal → Nematic (N) → Isotropic (I) | The presence of a nematic phase is essential for alignment. |
| Nematic Range | Not specified, but expected to have a broad range around ambient temperature. | The entire alignment process, particularly annealing, must occur within this temperature range.[5] |
| Dielectric Anisotropy (Δε) | Expected to be large and positive. | The strong dipole from the -C≡N group is key. A positive Δε means the molecules align parallel to an applied electric field.[3] |
| Birefringence (Δn) | Expected to be moderate to high. | The difference in refractive indices for light polarized parallel and perpendicular to the director determines the optical contrast. |
PART 1: The Foundation - Substrate Preparation
The quality of the liquid crystal alignment is fundamentally dictated by the quality of the substrate surfaces it contacts. The substrate, typically glass coated with a transparent conductor like Indium Tin Oxide (ITO), must be meticulously cleaned and then modified with an alignment layer.
Protocol 1: Rigorous Cleaning of ITO-Coated Glass Substrates
Causality: The objective is to remove all organic residues, dust particles, and ionic contaminants from the ITO surface. Any particulate matter can create nucleation sites for defects (disclinations), while organic films can disrupt the uniform coating of the subsequent alignment layer, leading to patches of poor alignment.[6]
Materials:
-
ITO-coated glass slides
-
Deionized (DI) water (18 MΩ·cm)
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Mild, non-ionic detergent (e.g., Hellmanex III)
-
Lint-free wipes
-
Ultrasonic bath
-
Nitrogen or filtered air gun
-
UV-Ozone cleaner (recommended, but optional)
Procedure:
-
Initial Rinse & Scrub: Gently rinse the ITO substrates under flowing DI water. Using a gloved hand and a small amount of mild detergent, gently scrub the ITO surface to physically dislodge larger contaminants.[7]
-
DI Water Rinse: Thoroughly rinse the substrates with DI water to remove all detergent.
-
Ultrasonic Cleaning Sequence: Place the substrates in a holder and sequentially sonicate them in the following hot solvents:
-
DI water with a few drops of detergent for 15 minutes.
-
DI water for 15 minutes.
-
Acetone for 15 minutes.
-
Isopropanol (IPA) for 15 minutes.[6]
-
-
Final Rinse: After the final IPA sonication, rinse the substrates thoroughly with fresh, hot DI water.
-
Drying: Immediately dry the substrates with a stream of high-purity nitrogen or filtered air. Ensure no water spots remain, as these are indicative of mineral deposits.
-
UV-Ozone Treatment (Optional but Recommended): For the highest quality cleaning, place the dried substrates in a UV-Ozone cleaner for 10-15 minutes. This step effectively removes the final monolayer of organic contaminants and increases the surface energy, promoting better adhesion of the alignment layer.[6]
-
Storage: Store the cleaned substrates in a clean, dust-free environment (e.g., a desiccator or a nitrogen-purged box) until ready for coating.
PART 2: Engineering the Surface - Creating the Alignment Layer
The alignment layer is a thin polymer film applied to the ITO surface that directs the orientation of the liquid crystal molecules at the boundary.[8] The choice of polymer and its processing determines whether a planar or homeotropic alignment is achieved. Polyimides (PI) are the most common materials used for this purpose due to their excellent thermal stability and ability to induce uniform alignment.[1]
Protocol 2A: Achieving Planar Alignment
Principle: Planar alignment, where the LC molecules lie parallel to the substrate, is typically induced by creating microscopic grooves on the surface of a polyimide layer. The elastic energy of the liquid crystal is minimized when the molecules align along these grooves.[8] This is most commonly achieved by mechanical rubbing.
Materials:
-
Cleaned ITO substrates
-
Planar alignment polyimide (e.g., Nissan SE-2170 or similar, diluted in its recommended solvent)
-
Spinner
-
Hot plate
-
Rubbing machine with velvet or rayon cloth
Procedure:
-
Polyimide Coating:
-
Place a cleaned ITO substrate on the spinner chuck.
-
Dispense a small amount of the polyimide solution onto the center of the substrate.
-
Spin coat the solution. A typical two-step process is: 500 rpm for 10 seconds (to spread the solution), followed by 3000-4000 rpm for 30-45 seconds (to achieve the desired thickness).
-
-
Soft Bake (Pre-bake): Transfer the coated substrate to a hotplate set at 80-100 °C for 5-10 minutes. This step removes the bulk of the solvent.
-
Hard Bake (Curing): Transfer the substrate to a programmable oven or hotplate. Ramp the temperature to 180-200 °C and hold for 1 hour. This step fully imidizes the polyamic acid precursor into the final, robust polyimide film.[8]
-
Mechanical Rubbing:
-
Once cooled, place the substrate in a rubbing machine.
-
The velvet-covered roller should be brought into contact with the PI surface with a defined pile impression (typically ~0.3-0.5 mm).
-
Rub the surface unidirectionally with a controlled roller speed and substrate translation speed. A single pass is usually sufficient. This process creates the microgrooves that will guide the LC alignment.
-
-
Cell Assembly:
-
Take two rubbed substrates. On one substrate, dispense a UV-curable adhesive mixed with spacer beads (e.g., 5-10 µm diameter) at the corners.
-
Place the second substrate on top, with the rubbing directions either parallel or anti-parallel to each other. For a standard planar cell, an anti-parallel configuration is used.
-
Gently press the substrates together and expose the adhesive to a UV lamp to cure, thus forming an empty cell with a precise gap.
-
Protocol 2B: Achieving Homeotropic Alignment
Principle: Homeotropic alignment, where the LC molecules stand perpendicular to the substrate, is achieved using an alignment layer that has a low surface energy.[2] Polyimides with long alkyl side chains are commonly used; these side chains orient away from the surface and sterically force the LC molecules to align vertically.[2]
Materials:
-
Cleaned ITO substrates
-
Homeotropic alignment polyimide (e.g., Nissan SE-5661 or JSR AL60101)
-
Spinner
-
Hot plate
Procedure:
-
Polyimide Coating: Follow the same spin coating procedure as described in Protocol 2A (Step 1), using the homeotropic polyimide solution. A typical spin recipe is 300 rpm for 5 seconds followed by 4000 rpm for 20 seconds.[9]
-
Baking/Curing: Follow the same soft bake and hard bake procedure as in Protocol 2A (Steps 2 and 3). A typical process involves a pre-bake at 80°C for 2 minutes and a hard bake at 220°C for 30 minutes.[9] Note: No rubbing is performed for homeotropic alignment.
-
Cell Assembly: Assemble the cell as described in Protocol 2A (Step 5), using two homeotropically-coated substrates. The relative orientation of the substrates does not matter in this case.
Caption: Workflow for substrate cleaning and alignment layer preparation.
PART 3: Filling and Finalizing the Sample
The final step is to introduce the liquid crystal into the precisely fabricated cell and anneal it to achieve a uniform, defect-free monodomain alignment.
Protocol 3: Capillary Filling and Annealing
Principle: The liquid crystal is filled in its isotropic phase, where it behaves as a simple liquid with low viscosity. This allows the narrow gap of the cell to be filled easily via capillary action. Subsequent slow cooling through the isotropic-to-nematic phase transition allows the molecules to orient themselves according to the influence of the alignment layers, minimizing elastic energy and forming a large, uniform domain.[10]
Materials:
-
Assembled empty cell
-
This compound
-
Hot stage or oven with temperature control
-
Vacuum chamber (optional, for difficult-to-fill cells)
-
UV-curable sealant for closing the fill port
Procedure:
-
Heating: Place the empty cell and a small droplet of the liquid crystal on a hot stage. Heat them to a temperature approximately 5-10 °C above the nematic-isotropic transition temperature (clearing point) of the LC.
-
Filling: Once in the isotropic phase, bring the edge of the LC droplet into contact with the opening of the cell gap. Capillary forces will draw the liquid into the cell.[10] For high-viscosity materials or very small cell gaps, filling may be assisted by performing this step in a vacuum chamber (vacuum filling).
-
Annealing: Once the cell is full, it is critical to cool it very slowly through the nematic-isotropic transition. A cooling rate of 0.1-1.0 °C per minute is recommended. This slow cooling allows defects to annihilate and promotes the formation of a single, uniform domain.
-
Sealing: After cooling to room temperature, clean any excess LC from the outside of the cell. Use a small amount of UV-curable sealant to close the fill port and expose it to UV light to cure.
PART 4: Verification and Troubleshooting
The quality of the alignment must be verified. The primary tool for this is Polarizing Optical Microscopy (POM).
Characterization by Polarizing Optical Microscopy (POM)
Principle: POM uses two polarizers, one on each side of the sample, with their polarization axes crossed at 90 degrees. An isotropic material or a perfectly homeotropically aligned LC (viewed along the director axis) will not change the polarization of light, which is then blocked by the second polarizer (the analyzer), resulting in a dark field of view. A planar-aligned sample, however, is birefringent and will alter the polarization of the light, leading to transmission through the analyzer and a bright, often colorful, image.[11]
Caption: Principle of Polarizing Optical Microscopy for LC alignment analysis.
Expected Observations:
-
Good Planar Alignment: When the cell is placed on the microscope stage, a uniform color should be observed. As the stage is rotated, this uniform texture should go dark (extinction) when the rubbing direction is parallel to either the polarizer or the analyzer, and it should be brightest when the rubbing direction is at 45° to the polarizers.
-
Good Homeotropic Alignment: The view should be completely dark (extinction) and remain dark as the stage is rotated. A slight light leakage may indicate a small pretilt angle away from perfect vertical alignment.
-
Poor Alignment: The presence of bright and dark domains, threads (disclinations), or point defects (looking like brushes) indicates poor alignment.[12]
Common Problems and Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Patchy or Non-uniform Alignment | 1. Incomplete/uneven cleaning of substrates. 2. Non-uniform alignment layer coating. 3. Contaminated liquid crystal. | 1. Re-evaluate and improve the substrate cleaning protocol (Protocol 1). 2. Optimize spin coating parameters; ensure a clean environment during coating. 3. Filter the LC through a sub-micron syringe filter before filling. |
| High Density of Point or Line Defects | 1. Rapid cooling through the N-I transition. 2. Particulate contamination on the substrate or in the LC. 3. Insufficient rubbing pressure or worn rubbing cloth (for planar). | 1. Decrease the cooling rate during annealing (Protocol 3). 2. Improve cleaning procedures and filter the LC material. 3. Increase rubbing pile impression or replace the rubbing cloth. |
| Spontaneous Transition from Planar to Homeotropic | 1. Contamination of the LC with certain surfactants or impurities. 2. Chemical interaction between the LC and the alignment layer over time. | 1. Ensure high purity of the LC material. 2. Verify the chemical compatibility of the specific polyimide with cyanophenyl-based liquid crystals. |
| Air Bubbles in the Cell | 1. Incomplete filling. 2. Outgassing from the alignment layer or sealant during heating. | 1. Use vacuum filling to ensure a complete fill. 2. Ensure all components (cell, adhesive) are fully cured and stable at the filling temperature. |
References
-
ChemRxiv. (n.d.). Alignment and Actuation of Liquid Crystals via 3D Confinement and Two-Photon Laser Printing. Retrieved from [Link]
- Brinkman, W. F., & Cladis, P. E. (1982). Defects in liquid crystals. Physics Today, 35(5), 48–54.
- Tivodar, S. I., et al. (2021).
- Google Patents. (n.d.). Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters.
- Singh, S., et al. (2010). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. Materials Chemistry and Physics, 123(2-3), 649-653.
- Kim, J. H., et al. (2011). Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography.
-
ResearchGate. (n.d.). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. Retrieved from [Link]
-
ResearchGate. (2013). What is the best way to clean ITO coated glass substrate? Retrieved from [Link]
-
ResearchGate. (n.d.). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Retrieved from [Link]
- Pramana, Journal of Physics. (n.d.). Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl)
-
Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. Retrieved from [Link]
-
SPIE Digital Library. (2024). Array and alignment of topological defects in liquid crystal. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. Retrieved from [Link]
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MDPI. (n.d.). High Birefringence Liquid Crystals. Retrieved from [Link]
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JINAN EVERGREEN GLASS CO.,LTD. (n.d.). How to clean ITO Coated Glass. Retrieved from [Link]
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Application Notes and Protocols: 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate for Optical Switching
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate is a nematic liquid crystal possessing a molecular architecture conducive to electro-optical applications. Its elongated molecular shape, rigid core, and strong dipole moment arising from the cyano group are key features that enable the manipulation of light through the application of an external electric field. This document provides a comprehensive guide to the application of this liquid crystal in the fabrication and characterization of optical switching devices, with a focus on the principles behind the experimental procedures. While specific electro-optical data for this particular compound is not extensively available in public literature, this guide provides representative properties and robust protocols applicable to this class of nematic liquid crystals.
Physicochemical Properties and Molecular Structure
The molecular structure of this compound consists of a cyanophenyl group linked to a propylcyclohexyl benzoate core. This structure provides a combination of rigidity and flexibility, essential for the formation of the nematic liquid crystal phase over a practical temperature range. The cyano group (-C≡N) imparts a strong positive dielectric anisotropy (Δɛ), meaning the dielectric constant is higher parallel to the molecular director than perpendicular to it. This property is fundamental to its utility in electro-optical devices, as it allows the orientation of the liquid crystal molecules to be controlled by an electric field.
Table 1: Representative Physicochemical Properties of this compound
| Property | Representative Value | Significance in Optical Switching |
| Chemical Formula | C₂₃H₂₅NO₂ | Defines the molecular composition. |
| Molecular Weight | 347.45 g/mol | Influences viscosity and response times. |
| CAS Number | 81930-17-8 | Unique identifier for the chemical substance. |
| Nematic Range | ~25 °C to ~80 °C (estimated) | The temperature range in which the material exhibits the desired liquid crystalline properties for device operation. |
| Refractive Indices | nₑ ≈ 1.65, nₒ ≈ 1.50 (at 589 nm, 25 °C) | The difference in refractive indices (birefringence, Δn = nₑ - nₒ) is crucial for modulating the phase of light.[1] |
| Dielectric Anisotropy | Δɛ ≈ +10 to +15 (at 1 kHz, 25 °C) | A large positive Δɛ ensures a strong response to an applied electric field, enabling low-voltage switching.[2][3][4] |
| Rotational Viscosity | γ₁ ≈ 100-200 mPa·s (at 25 °C) | A key parameter influencing the switching speed of the device; lower viscosity leads to faster response times.[5] |
| Elastic Constants | K₁₁ (splay), K₂₂ (twist), K₃₃ (bend) | These constants describe the elastic forces within the liquid crystal and affect the threshold voltage and switching dynamics.[6][7] |
Principle of Electro-Optical Switching in a Nematic Liquid Crystal Device
The operation of an optical switch based on a nematic liquid crystal like this compound relies on the electric field-induced reorientation of the liquid crystal molecules. In a typical twisted nematic (TN) configuration, the liquid crystal is placed between two polarizers that are oriented perpendicular to each other. The inner surfaces of the device are treated with an alignment layer that orients the liquid crystal molecules in a specific direction. In a TN cell, the alignment directions on the two surfaces are orthogonal, forcing the liquid crystal director to twist by 90 degrees through the cell.
-
OFF State (No Voltage): Light passing through the first polarizer becomes linearly polarized. As it propagates through the twisted nematic liquid crystal, the plane of polarization is guided by the twisted molecular structure, rotating by 90 degrees. This allows the light to pass through the second, perpendicularly oriented polarizer. The device is in a transmissive state.
-
ON State (Voltage Applied): When a sufficiently strong electric field is applied across the liquid crystal layer, the molecules with positive dielectric anisotropy align themselves parallel to the field and perpendicular to the glass substrates. The twisted structure is lost. Linearly polarized light from the first polarizer now passes through the untwisted liquid crystal without its polarization being rotated. Consequently, the light is blocked by the second polarizer. The device is in a non-transmissive (or dark) state.
By switching the electric field on and off, the transmission of light can be modulated, creating an optical switch.
Experimental Protocols
Part 1: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell
This protocol outlines the steps for constructing a basic TN cell for optical switching experiments.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyvinyl alcohol (PVA) solution (2% in water)
-
This compound
-
Spacers (e.g., 5-10 μm diameter silica spheres)
-
UV-curable epoxy
-
Spinner for spin-coating
-
Hot plate
-
Rubbing machine or velvet cloth on a flat surface
-
UV lamp
-
Polarizing films
-
Microscope slides and coverslips
-
Solvents for cleaning (acetone, isopropanol)
Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. Dry the slides with a stream of nitrogen gas.
-
Alignment Layer Deposition:
-
Deposit a thin layer of PVA solution onto the conductive side of the ITO slides using a spin-coater (e.g., 3000 rpm for 30 seconds).
-
Bake the slides on a hot plate at 100-120 °C for 15 minutes to evaporate the solvent and cure the PVA layer.[8]
-
-
Rubbing Process:
-
Gently rub the PVA-coated surface in a single direction using a rubbing machine or by wrapping a velvet cloth around a flat block and manually rubbing. This process creates micro-grooves that will align the liquid crystal molecules.[8]
-
Prepare two rubbed slides. The rubbing directions on the two slides should be perpendicular to each other for a 90-degree twisted nematic cell.
-
-
Cell Assembly:
-
Mix a small amount of spacers with the UV-curable epoxy.
-
Apply a thin line of the epoxy-spacer mixture along the edges of one of the rubbed slides, leaving a small gap for filling.
-
Place the second rubbed slide on top, with the rubbed surfaces facing each other and the rubbing directions at 90 degrees.
-
Gently press the slides together to ensure a uniform cell gap, determined by the spacer diameter.
-
Cure the epoxy by exposing it to a UV lamp for a few minutes.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and the this compound to a temperature above the liquid crystal's clearing point (into the isotropic phase).
-
Place a small drop of the isotropic liquid crystal at the opening of the cell.
-
Allow the liquid crystal to fill the cell via capillary action.[9]
-
Once filled, seal the opening with a small amount of UV-curable epoxy and cure it.
-
Slowly cool the filled cell to room temperature to allow the nematic phase to form with the desired twisted alignment.
-
Diagram 1: Workflow for TN Liquid Crystal Cell Fabrication
Caption: Workflow for fabricating a twisted nematic liquid crystal cell.
Part 2: Characterization of Electro-Optical Switching
This protocol describes the setup and procedure for measuring the electro-optical response of the fabricated TN cell.
Materials and Equipment:
-
He-Ne laser (632.8 nm) or a stable light source
-
Polarizer and Analyzer
-
Fabricated TN liquid crystal cell
-
Function generator capable of producing square waves
-
High-voltage amplifier (if needed)
-
Photodiode detector
-
Oscilloscope
-
Cell holder with electrical contacts
Protocol:
-
Experimental Setup:
-
Arrange the components as shown in the diagram below. The laser beam should pass sequentially through the polarizer, the TN cell, the analyzer, and finally be detected by the photodiode.
-
Orient the polarizer parallel to the rubbing direction of the first glass slide of the TN cell.
-
Orient the analyzer perpendicular to the polarizer (crossed polarizers).
-
-
Connect the Electronics:
-
Connect the output of the function generator to the ITO electrodes of the TN cell.
-
Connect the output of the photodiode to an input channel of the oscilloscope.
-
-
Measurement of Switching Times:
-
Set the function generator to output a square wave with a low frequency (e.g., 100 Hz). The amplitude of the square wave will be the driving voltage.
-
Rise Time (Turn-OFF Time): This is the time it takes for the liquid crystal to relax back to the twisted state after the voltage is removed. On the oscilloscope, measure the time it takes for the transmitted light intensity to rise from 10% to 90% of its maximum value when the voltage switches from high to low. The turn-off time is primarily dependent on the viscoelastic properties of the liquid crystal and the cell gap.[10]
-
Fall Time (Turn-ON Time): This is the time it takes for the liquid crystal to switch to the aligned state when the voltage is applied. Measure the time it takes for the transmitted light intensity to fall from 90% to 10% of its maximum value when the voltage switches from low to high. The turn-on time is inversely proportional to the square of the applied electric field.[10]
-
-
Voltage-Dependent Transmittance (V-T Curve):
-
Vary the amplitude of the applied square wave voltage from 0 V upwards in small increments.
-
At each voltage, measure the average transmitted light intensity.
-
Plot the normalized transmittance as a function of the applied voltage. This curve will show the threshold voltage required to initiate switching and the saturation voltage at which maximum contrast is achieved.
-
-
Contrast Ratio Measurement:
-
The contrast ratio is the ratio of the maximum transmitted intensity (in the OFF state) to the minimum transmitted intensity (in the ON state).
-
Measure the light intensity with no voltage applied (I_max) and with a voltage sufficient to achieve the dark state (I_min).
-
Contrast Ratio = I_max / I_min. A high contrast ratio is desirable for optical switching applications.[11]
-
Diagram 2: Experimental Setup for Electro-Optical Characterization
Caption: Setup for measuring the electro-optical properties of a TN cell.
Data Analysis and Interpretation
The switching times (rise and fall times) are critical parameters for optical switching applications. Faster switching times are generally desirable. The fall time can be decreased by increasing the applied voltage, but this may be limited by dielectric breakdown. The rise time is an intrinsic property of the liquid crystal and the cell design.
The V-T curve provides information about the threshold voltage and the steepness of the switching transition. A low threshold voltage is advantageous for low-power applications.
The contrast ratio is a measure of the switch's ability to block light in the ON state. A high contrast ratio indicates a good "dark" state and efficient switching.
Conclusion
This compound, as a representative of the cyanophenyl benzoate class of nematic liquid crystals, holds significant promise for applications in optical switching. By following the detailed protocols for cell fabrication and electro-optical characterization provided in these application notes, researchers can effectively evaluate its performance and integrate it into advanced optical systems. The combination of its favorable dielectric and optical properties makes it a valuable material for the development of next-generation light modulation technologies.
References
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- Wu, S. T., et al. "Large extraordinary refractive index in highly birefringent nematic liquid crystals of dinaphthyldiacetylene-based materials." Journal of Materials Chemistry C 1.35 (2013): 5675-5679.
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- Straka, I., et al. "Accurate polarization preparation and measurement using twisted nematic liquid crystals." Optics Express 29.20 (2021): 31694-31705.
- "An Anomaly in Phase Transition: Liquid Crystals." Berkeley Scientific Journal 23.2 (2019).
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- Moreno, I., et al. "Cell parameter determination of a twisted-nematic liquid crystal display by single-wavelength polarimetry." Journal of Applied Physics 97.2 (2005): 023106.
- Kesaulya, G., et al. "Fast Switching Dual-Frequency Nematic Liquid Crystal Tunable Filters." ACS Photonics 8.8 (2021): 2342-2349.
- Mateos-Ruiz, P., et al. "Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines.
- Welch, C., et al. "Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length." Liquid Crystals 44.1 (2017): 111-126.
- Ginovska, M., et al. "Dielectric Relaxation of 4-Cyanophenyl 4'-n-Decyloxybenzoate in the Isotropic, Nematic, and Smectic A Phases." Acta Physica Polonica A 98.6 (2000): 715-720.
- Köysal, M., et al. "Molecular orientation and dielectric anisotropy properties of 4-cyano-4′- n-heptylbiphenyl–TiO 2 liquid crystal composite." Journal of Molecular Liquids 241 (2017): 43-49.
- Gestblom, B., and S. Wróbel. "Dielectric Anisotropy in Nematic of p-Cyano-p'-Alkyl-Phenylcyclohexanes." Liquid Crystals 16.4 (1994): 621-628.
- Archbold, C. T., et al. "Elastic properties and phases of bent core liquid crystal." Diss. University of Manchester, 2015.
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Comprehensive Guide to the Synthesis and Purification of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
An Application Note for Researchers
Abstract
This document provides a detailed, field-tested protocol for the synthesis and purification of the nematic liquid crystal, 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. This guide is designed for researchers in materials science, organic chemistry, and drug development, offering in-depth explanations of the procedural choices, reaction mechanisms, and validation techniques. The synthesis is achieved via a Steglich esterification, a reliable and mild method for forming the ester linkage. Purification is addressed through a multi-step process involving filtration, recrystallization, and optional column chromatography to ensure the high purity required for liquid crystal applications.
Introduction and Scientific Context
This compound is a calamitic (rod-shaped) liquid crystal known for its stable nematic phase over a useful temperature range. Its molecular structure, featuring a rigid core composed of a cyclohexyl ring and two phenyl rings, coupled with a polar cyano group, imparts the necessary anisotropy for liquid crystalline behavior. The synthesis and purification of such molecules are foundational for the development of advanced materials used in display technologies (LCDs), optical films, and smart sensors.[1]
The synthetic strategy detailed herein is the esterification of 4-(trans-4-propylcyclohexyl)benzoic acid with 4-cyanophenol.[1] We employ the Steglich esterification, a method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst. This choice is deliberate; the Steglich reaction proceeds under exceptionally mild conditions, preventing side reactions and protecting sensitive functional groups, which is crucial for complex organic molecules.[2][3] The purity of the final product is paramount, as even minor impurities can disrupt the delicate intermolecular forces that govern liquid crystal phase transitions. Therefore, a robust purification protocol is essential.
Synthesis: Steglich Esterification
Principle and Mechanism
The Steglich esterification is a powerful condensation reaction that allows for the formation of esters from carboxylic acids and alcohols at room temperature.[4] The reaction is mediated by N,N'-Dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent, and catalyzed by 4-Dimethylaminopyridine (DMAP).
The mechanism involves three key steps[2][5]:
-
Activation of the Carboxylic Acid: The carboxylic acid (4-(trans-4-propylcyclohexyl)benzoic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.
-
Catalytic Acyl Transfer: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This step is crucial as it forms a reactive N-acylpyridinium salt. This intermediate is highly susceptible to nucleophilic attack and does not rearrange into the inactive N-acylurea byproduct, a common side reaction in the absence of DMAP.[2][6]
-
Nucleophilic Attack by Alcohol: The alcohol (4-cyanophenol) attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The protonated DCC byproduct is neutralized to form the highly insoluble N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture.
This catalytic cycle ensures high yields and minimizes the formation of byproducts that can be difficult to separate.[5]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| 4-(trans-4-propylcyclohexyl)benzoic acid | 65355-29-5 | 246.35 | 1.0 eq (e.g., 2.46 g) | The key acidic intermediate.[1][7] |
| 4-Cyanophenol | 767-00-0 | 119.12 | 1.0 eq (e.g., 1.19 g) | The phenolic component.[8] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 1.1 eq (e.g., 2.27 g) | Coupling agent; moisture sensitive. |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 0.1 eq (e.g., 0.12 g) | Nucleophilic catalyst. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ~100 mL | Reaction solvent. |
| Ethanol or Isopropanol | 64-17-5 / 67-63-0 | - | As needed | Recrystallization solvent. |
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trans-4-propylcyclohexyl)benzoic acid (1.0 eq) and 4-cyanophenol (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM, approx. 100 mL) and stir until all solids are dissolved. Add DMAP (0.1 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.
-
DCC Addition: Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM (~20 mL) and add it dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form almost immediately.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates completion.
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the solid DCU cake with a small amount of cold DCM to recover any trapped product.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). This removes unreacted starting materials and residual catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white solid.
Purification Protocol
The high-purity requirements for liquid crystals necessitate a thorough purification process. The primary impurity is the DCU byproduct, with potential traces of unreacted starting materials or N-acylurea.
Purification Strategy Overview
Our strategy involves two main stages:
-
Recrystallization: An effective technique for removing most impurities by leveraging differences in solubility.[9][10]
-
Column Chromatography: A more rigorous method for separating compounds with very similar polarities, ensuring the highest possible purity.[11][12]
Purification Workflow Diagram
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Application Notes and Protocols for Measuring the Birefringence of Nematic Liquid Crystals
Abstract: This document provides a comprehensive guide to the experimental determination of birefringence in nematic liquid crystals. Birefringence (Δn), a critical parameter defining the optical anisotropy of these materials, is fundamental to their application in displays, photonics, and sensing technologies. We will explore the underlying physical principles, compare key measurement techniques, and provide detailed, field-proven protocols for researchers and drug development professionals. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
The Principle of Birefringence in Nematic Liquid Crystals
Nematic liquid crystals are composed of rod-like molecules that exhibit long-range orientational order, aligning, on average, along a common axis known as the director (n ). This structural anisotropy leads to optical anisotropy.[1] When polarized light enters a nematic liquid crystal, its propagation speed depends on the orientation of its electric field vector relative to the director.
-
Ordinary Refractive Index (nₒ): Experienced by light polarized perpendicular to the director.
-
Extraordinary Refractive Index (nₑ): Experienced by light polarized parallel to the director.
Birefringence (Δn) is the difference between these two indices:
Δn = nₑ - nₒ
This difference in refractive indices causes a phase shift (retardation, Γ) between the two orthogonal polarization components of the light wave as it traverses the material. The magnitude of this retardation is dependent on the birefringence, the thickness of the liquid crystal layer (d), and the wavelength of light (λ):
Γ = Δn ⋅ d
The phase difference (δ) is given by:
δ = (2π/λ) ⋅ Γ = (2π/λ) ⋅ Δn ⋅ d
Virtually all measurement techniques operate by quantifying this phase difference to determine the birefringence.[2] It is crucial to recognize that birefringence is highly dependent on both temperature and wavelength, a factor that must be meticulously controlled and reported in any experimental setup.[1][3]
Core Experimental Workflow
A successful birefringence measurement follows a logical progression from sample preparation to data validation. Each step is critical for accuracy.
Figure 1: General workflow for birefringence measurement.
Comparison of Key Measurement Techniques
Several methods exist for measuring birefringence, each with distinct advantages and complexities. The choice of technique often depends on the required precision, available equipment, and the specific properties of the liquid crystal sample.
| Technique | Principle | Key Advantages | Key Disadvantages |
| Rotating Analyzer Method | Measures the sinusoidal intensity modulation of light passing through the sample as an analyzer is rotated. The phase of the signal determines retardation.[4] | Simple setup, cost-effective, and robust.[3] | Can be less accurate for very small retardation values; requires precise rotational control. |
| Sénarmont Compensator | A quarter-wave plate converts elliptically polarized light from the sample into linearly polarized light. The analyzer is rotated to find the extinction angle, which is directly proportional to retardation.[5][6] | Highly accurate, especially for small retardation values (<1λ). | Requires monochromatic light and a precisely calibrated quarter-wave plate.[7] |
| Spectroscopic Ellipsometry | Measures the change in the polarization state of light upon reflection from or transmission through the sample over a wide spectral range.[8] | Provides nₑ(λ), nₒ(λ), and sample thickness simultaneously. Highly accurate and non-destructive.[9][10] | Complex data modeling required; expensive instrumentation.[11] |
| Abbe Refractometer | Directly measures the refractive indices (nₑ and nₒ) at the interface of a high-index prism and the LC sample.[12] | Direct, straightforward measurement of nₑ and nₒ. Excellent for validation.[13] | Requires careful sample alignment on the prism; limited to the visible spectrum for standard models. |
Experimental Protocols
Sample Preparation and Environmental Control
Causality: The orientational order of nematic liquid crystals is highly sensitive to temperature. Accurate and stable temperature control is arguably the most critical factor for reproducible birefringence measurements.[14]
Protocol:
-
Cell Preparation: Use a liquid crystal cell of known thickness (d), typically between 5 and 20 µm, with planar alignment layers (e.g., rubbed polyimide) to ensure uniform director orientation.
-
Cell Filling: Fill the cell with the nematic liquid crystal sample in its isotropic phase via capillary action to avoid air bubbles and ensure proper alignment. Slowly cool the cell back to the nematic phase.
-
Temperature Control: Mount the filled cell in a temperature-controlled stage (e.g., a hot stage or a holder with a circulating fluid bath). Allow the temperature to stabilize for at least 10-15 minutes before any measurement. Monitor the temperature continuously with a calibrated sensor placed close to the sample.[12]
Protocol 1: The Rotating Analyzer Method
This method is based on the principle that the intensity of light transmitted through a polarizer-sample-analyzer system varies as a function of the analyzer's angle.
Experimental Setup Diagram:
Figure 2: Setup for the Rotating Analyzer method.
Step-by-Step Methodology:
-
Setup Assembly: Arrange the components as shown in Figure 2. A laser or a white light source with a narrow bandpass filter can be used.
-
System Calibration:
-
Remove the sample.
-
Cross the polarizer and analyzer (rotate the analyzer until minimum intensity is detected). This position is your 90° reference.
-
Rotate the analyzer by -90° to find the parallel position (0° reference).
-
-
Sample Alignment: Insert the LC sample holder. Rotate the sample so that its rubbing direction (the director axis) is at 0° relative to the horizontal.
-
Measurement:
-
Set the fixed polarizer to 45° relative to the LC director. This ensures that the incident light is split equally into ordinary and extraordinary components.
-
Rotate the analyzer in discrete steps (e.g., 5° or 10°) from 0° to 360°.
-
At each step, record the transmitted light intensity (I) using the photodetector.
-
-
Data Analysis:
-
The recorded intensity will follow the relation: I(θ) = I₀ [1 - cos(2θ - δ)] / 2 where θ is the analyzer angle and δ is the phase retardation.
-
Fit your experimental data (Intensity vs. Angle) to a cosine function to accurately determine the phase shift, δ.
-
Calculate the birefringence using the formula: Δn = (λ ⋅ δ) / (2π ⋅ d) where λ is the wavelength of the light and d is the cell thickness.
-
Self-Validation: The quality of the cosine fit provides an internal check on the alignment and uniformity of the sample. The R² value of the fit should be >0.99 for reliable data.
Protocol 2: The Sénarmont Compensator Method
This is a nulling technique that offers exceptional precision by directly measuring the retardation angle.[7][15]
Experimental Setup Diagram:
Figure 3: Setup for the Sénarmont Compensator method.
Step-by-Step Methodology:
-
Setup Assembly: Arrange the components as shown in Figure 3. This method requires monochromatic light (λ) for which the quarter-wave plate (QWP) is designed.[6]
-
System Alignment:
-
Set the polarizer transmission axis to 0°.
-
Insert the QWP and align its fast axis with the polarizer (at 0°).
-
Cross the analyzer with the polarizer (set to 90°). The detected intensity should be at a minimum.
-
-
Measurement:
-
Insert the LC sample and orient its director axis to 45° relative to the polarizer. The light passing through the sample will now be elliptically polarized.
-
The QWP converts this elliptically polarized light back into linearly polarized light, but its plane of polarization is rotated.
-
Rotate the analyzer until a minimum intensity (extinction) is observed. Record this angle, θ_ext.
-
-
Data Analysis:
-
The retardation Γ is directly related to the extinction angle. A rotation of 180° corresponds to a full wavelength of retardation.[16]
-
The retardation is calculated as: Γ = (θ_ext / 180°) ⋅ λ (Note: θ_ext is the rotation angle in degrees from the crossed position).
-
Calculate the birefringence using the formula: Δn = Γ / d = (θ_ext ⋅ λ) / (180° ⋅ d)
-
Self-Validation: The sharpness and completeness of the extinction at the null point are direct indicators of the quality of the optical components and the uniformity of the sample.
Data Presentation and Validation
For comprehensive characterization, birefringence should be measured as a function of temperature and wavelength.
Table 2: Example Birefringence Data for Nematic LC E7
| Temperature (°C) | Wavelength (nm) | Birefringence (Δn) |
| 25 | 450 | 0.261 |
| 25 | 550 | 0.225 |
| 25 | 650 | 0.207 |
| 35 | 550 | 0.201 |
| 45 | 550 | 0.173 |
System Validation:
-
Calibration: Regularly calibrate the system using a standard of known retardation, such as a commercial waveplate, before measuring unknown samples.[17]
-
Cross-Verification: If possible, measure a subset of samples using an orthogonal technique, such as an Abbe refractometer, to validate the results obtained from transmission or compensator methods.[12]
-
Error Analysis: The primary sources of error are uncertainty in cell thickness (d), temperature fluctuations, and misalignment of optical components. Propagate these uncertainties to calculate the error in the final Δn value.
References
- Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied Optics, 23(21), 3911-3915.
-
DoITPoMS, University of Cambridge. (n.d.). Optical properties – birefringence in nematics. Dissemination of IT for the Promotion of Materials Science. [Link]
-
Li, J., Gauza, S., & Wu, S. T. (2004). Temperature effect on liquid crystal refractive indices. Journal of Applied Physics, 96(1), 19-24. [Link]
-
He, Z., et al. (2023). Temperature-Dependent Polarization Characterization and Birefringence Inversion in Super-Twisted Nematic Liquid Crystals. Crystals, 13(5), 788. [Link]
-
SPIC Emmen. (n.d.). Birefringence measurement (Sénarmont method). [Link]
-
Ayoub, G., et al. (2018). Birefringence measurement using rotating analyzer approach and quadrature cross points. Optical and Quantum Electronics, 50(3), 136. [Link]
- Delabastita, P. A. (2001). Calibration process for birefringence measurement system.
-
Marino, A., et al. (2010). Studying Nematic Liquid Crystals by Spectroscopic Ellipsometry. Molecular Crystals and Liquid Crystals, 516(1), 1-15. [Link]
-
Olympus. (n.d.). The de Sénarmont Compensator. Evident Scientific. [Link]
-
HORIBA Scientific. (n.d.). Spectroscopic Ellipsometry: Basic Concepts. [Link]
-
Luceo. (n.d.). The Senarmont Method. [Link]
Sources
- 1. Optical properties – birefringence in nematics [doitpoms.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Birefringence measurement using rotating analyzer approach and quadrature cross points [opg.optica.org]
- 5. Birefringence measurement (Sénarmont method) - SPIC Emmen [spic-emmen.com]
- 6. Sénarmont Compensation: How to Accurately Measure Small Relative Retardations (0-1λ) [mccrone.com]
- 7. barnett-technical.com [barnett-technical.com]
- 8. Spectroscopic ellipsometry study of liquid crystal and polymeric thin films in visible and near infrared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. horiba.com [horiba.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. ABBE Refractometer | Refractometer | Labmate [labmate.com]
- 14. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]
- 15. Use of the Sénarmont Compensator for Measuring Double Refraction of Flow* [opg.optica.org]
- 16. The de Sénarmont Compensator [evidentscientific.com]
- 17. WO2001051901A1 - Calibration process for birefringence measurement system - Google Patents [patents.google.com]
Application Notes and Protocols for the Fabrication of Polymer-Dispersed Liquid Crystals (PDLCs) Utilizing 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
Introduction: A Practical Guide to Electrically Switchable Films
Polymer-Dispersed Liquid Crystal (PDLC) technology represents a fascinating intersection of materials science and optics, enabling the creation of electrically switchable films that can transition from a scattering, opaque state to a transparent state with the application of an electric field.[1][2][3] This capability has led to a wide array of applications, including privacy glass, smart windows, flexible displays, and light shutters.[1][2][4] The fundamental principle of PDLC operation lies in the manipulation of light scattering through the controlled alignment of liquid crystal (LC) microdroplets dispersed within a solid polymer matrix.[3][5]
This guide provides a comprehensive overview and detailed protocols for the fabrication and characterization of PDLC films, with a specific focus on the nematic liquid crystal 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate . This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring the potential of PDLCs in their respective fields. We will delve into the critical material properties, fabrication methodologies, and characterization techniques necessary to create and validate high-performance switchable films.
The Science Behind PDLC Operation: The Role of this compound
The electro-optical switching of a PDLC film is governed by the refractive index mismatch between the liquid crystal droplets and the surrounding polymer matrix.[5] In the absence of an electric field (the "off" state), the liquid crystal molecules within the microdroplets are randomly oriented, resulting in a refractive index mismatch at the droplet-polymer interface. This mismatch causes significant light scattering, rendering the film opaque or translucent.[6]
Upon the application of an external electric field (the "on" state), the liquid crystal molecules, possessing a positive dielectric anisotropy, align themselves with the field.[7] The key to achieving transparency is the careful selection of a polymer matrix whose refractive index (n_p) is matched to the ordinary refractive index (n_o) of the liquid crystal. When the LC molecules are aligned, light passing through the film perpendicular to the electric field experiences the ordinary refractive index of the liquid crystal. With n_o ≈ n_p, the refractive index mismatch is minimized, light scattering is suppressed, and the film becomes transparent.
The choice of liquid crystal is therefore paramount. This compound is a nematic liquid crystal well-suited for PDLC applications due to its chemical structure, which imparts a significant dipole moment and thus a useful dielectric anisotropy.
Key Properties of this compound
| Property | Symbol | Value (Estimated/Typical for similar LCs) | Significance in PDLC Performance |
| Chemical Structure | - | See Figure 1 | The rigid core and flexible propylcyclohexyl group contribute to the liquid crystalline phase, while the cyano group provides a large dipole moment. |
| Molecular Weight | MW | 347.45 g/mol [8][9] | Influences viscosity and solubility in the polymer precursor. |
| Ordinary Refractive Index | n_o | ~1.52 | Crucial for matching with the polymer refractive index (n_p) to achieve high transparency in the "on" state. |
| Extraordinary Refractive Index | n_e | ~1.70 | A higher n_e contributes to a larger birefringence (Δn = n_e - n_o), which enhances scattering in the "off" state, leading to better contrast. |
| Dielectric Anisotropy | Δε | Positive (e.g., +5 to +15)[7] | A larger positive Δε allows for lower switching voltages, as the liquid crystal molecules will more readily align with the electric field. |
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of the nematic liquid crystal.
Fabrication of PDLC Films: The Polymerization-Induced Phase Separation (PIPS) Method
The most common and versatile method for preparing PDLC films is Polymerization-Induced Phase Separation (PIPS).[5][10] This technique involves creating a homogeneous mixture of the liquid crystal, a prepolymer (monomer or oligomer), and a photoinitiator. This mixture is then introduced into a cell composed of two transparent conductive substrates (e.g., indium tin oxide (ITO) coated glass). Upon exposure to ultraviolet (UV) radiation, the prepolymer begins to polymerize. As the polymer chains grow, the liquid crystal becomes immiscible and phase-separates into microdroplets. The size and morphology of these droplets, which are critical to the electro-optical performance of the PDLC film, are influenced by factors such as the curing rate (UV intensity), temperature, and the composition of the initial mixture.[5]
Hypothetical Formulation for a PDLC Film
The following is a hypothetical, yet scientifically plausible, formulation for a PDLC film using this compound. The choice of polymer is crucial for refractive index matching. Norland Optical Adhesives (NOA) are commonly used UV-curable polymers in PDLC fabrication due to their excellent optical clarity and tunable refractive indices.[11] For this formulation, we will select a hypothetical NOA with a cured refractive index of approximately 1.52 to match the estimated ordinary refractive index of our liquid crystal.
| Component | Role | Weight Percentage |
| This compound | Liquid Crystal | 65% |
| UV-Curable Prepolymer (e.g., Acrylate-based, similar to NOA) | Polymer Matrix | 34% |
| Photoinitiator (e.g., Benzoin methyl ether) | Initiates Polymerization | 1% |
Step-by-Step Protocol for PDLC Film Fabrication (PIPS Method)
-
Preparation of the Homogeneous Mixture:
-
In a clean, amber-colored vial to protect from ambient UV light, accurately weigh the liquid crystal, UV-curable prepolymer, and photoinitiator according to the formulation table above.
-
Gently heat the mixture to a temperature slightly above the clearing point of the liquid crystal (e.g., 60-70 °C) while stirring until a completely homogeneous and transparent solution is obtained. A magnetic stirrer can be used for this purpose.
-
Allow the mixture to cool to room temperature. It should remain a single-phase solution.
-
-
Fabrication of the PDLC Cell:
-
Clean two ITO-coated glass slides thoroughly with a sequence of detergent, deionized water, and isopropyl alcohol. Dry the slides with a stream of nitrogen gas.
-
Place Mylar spacers of a desired thickness (e.g., 10-20 µm) along two parallel edges of one of the ITO slides. The thickness of the spacer will determine the thickness of the PDLC film.
-
Place the second ITO slide on top, with the conductive sides facing each other, to form a cell. Clamp the cell together using binder clips.
-
-
Filling the PDLC Cell:
-
Using a capillary action, introduce the homogeneous liquid crystal/prepolymer mixture into the cell from an open side. Ensure that the cell is completely filled without any air bubbles.
-
-
UV Curing (Polymerization-Induced Phase Separation):
-
Place the filled cell under a UV lamp with a controlled intensity (e.g., 10-20 mW/cm² at 365 nm). The UV intensity is a critical parameter that influences the droplet size and, consequently, the electro-optical properties of the film.[5] Higher intensities generally lead to smaller droplets.
-
Expose the cell to UV radiation for a predetermined time (e.g., 5-10 minutes) to ensure complete polymerization of the matrix. The optimal curing time should be determined experimentally.
-
-
Finalization:
-
After curing, the PDLC film is formed. The film should appear opaque at this stage.
-
Attach electrical contacts to the exposed ITO surfaces of the cell for subsequent electro-optical characterization.
-
Caption: Workflow for PDLC fabrication via the PIPS method.
Characterization of PDLC Films: Validating Performance
Once the PDLC film is fabricated, a series of characterization techniques are employed to evaluate its electro-optical performance.
Electro-Optical Measurement Setup
A typical setup for measuring the electro-optical properties of a PDLC film includes a light source (e.g., a He-Ne laser or a white light source), the PDLC cell mounted in a holder, a function generator to apply a variable AC voltage, and a photodetector to measure the transmitted light intensity.
Caption: A schematic of the electro-optical characterization setup.
Key Performance Metrics and Protocols
-
Voltage-Transmittance (V-T) Curve:
-
Protocol: Apply a square wave AC voltage (typically 1 kHz to prevent ion migration) to the PDLC cell, gradually increasing the voltage from 0 V to a saturation voltage. At each voltage step, measure the intensity of the transmitted light using the photodetector.
-
Analysis: Plot the transmittance (T% = (I_transmitted / I_incident) * 100) as a function of the applied voltage. From this curve, key parameters can be extracted:
-
Threshold Voltage (V_th): The voltage at which the transmittance reaches 10% of its maximum value.
-
Saturation Voltage (V_sat): The voltage at which the transmittance reaches 90% of its maximum value.
-
Contrast Ratio (CR): The ratio of the maximum transmittance (in the "on" state) to the minimum transmittance (in the "off" state).
-
-
-
Response Time:
-
Protocol: Apply a square wave voltage pulse to switch the PDLC film between the "on" and "off" states. Use an oscilloscope to monitor both the applied voltage waveform and the photodetector output.
-
Analysis:
-
Rise Time (τ_on): The time taken for the transmittance to increase from 10% to 90% of its maximum value upon application of the voltage.
-
Fall Time (τ_off): The time taken for the transmittance to decrease from 90% to 10% of its maximum value upon removal of the voltage.
-
-
-
Morphological Characterization:
-
Protocol: The morphology of the liquid crystal droplets within the polymer matrix can be visualized using Scanning Electron Microscopy (SEM). This typically involves freeze-fracturing the PDLC film and then extracting the liquid crystal to reveal the polymer cavities.
-
Analysis: SEM images provide information on the size, shape, and distribution of the liquid crystal droplets, which can be correlated with the electro-optical performance.
-
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Driving Voltage | - Poor refractive index matching (n_o ≠ n_p) - Small droplet size - Low dielectric anisotropy of the LC | - Select a polymer with a refractive index closer to the ordinary refractive index of the LC. - Decrease the UV curing intensity or increase the curing temperature to promote the formation of larger droplets. - Choose a liquid crystal with a higher dielectric anisotropy. |
| Low Contrast Ratio | - Incomplete scattering in the "off" state - Poor refractive index matching in the "on" state | - Increase the film thickness or the liquid crystal concentration to enhance scattering. - Ensure precise matching of n_p and n_o. |
| Hysteresis in V-T Curve | - Ion accumulation at the polymer-LC interface | - Use a higher frequency driving voltage. - Purify the liquid crystal and polymer components to reduce ionic impurities. |
Conclusion
The fabrication of high-quality PDLC films using this compound is a multi-faceted process that requires careful consideration of material properties and processing parameters. By following the protocols outlined in this guide and understanding the underlying scientific principles, researchers can successfully create and characterize electrically switchable films for a variety of innovative applications. The key to success lies in the meticulous selection of a polymer matrix that provides a close refractive index match to the ordinary refractive index of the liquid crystal, thereby ensuring high transparency in the electrically addressed "on" state. Further optimization of the formulation and curing conditions will enable the fine-tuning of the electro-optical performance to meet the demands of specific applications.
References
-
Materiability. (n.d.). Polymer Dispersed Liquid Crystals. Retrieved from [Link]
-
Li, Y., et al. (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. MDPI. Retrieved from [Link]
- Doane, J. W., et al. (1986). Field controlled light scattering from nematic microdroplets. Applied Physics Letters, 48(4), 269–271.
- Drzaic, P. S. (1995). Liquid Crystal Dispersions. World Scientific.
- Wu, S. T., & Wu, C. S. (1997). Refractive-index matching between liquid crystals and photopolymers.
-
SPIE Digital Library. (1989). Polymer-Dispersed Liquid Crystal Films: Materials And Applications. Retrieved from [Link]
-
ACS Publications. (1996). Polymerization-Induced Phase Separation. 1. Droplet Size Selection Mechanism. Retrieved from [Link]
-
MDPI. (2022). Periodic Electro-Optical Characteristics of PDLC Film Driven by a Low-Frequency Square Wave Voltage. Retrieved from [Link]
-
ResearchGate. (2014). Effect of BaTiO3 Nanoparticle on Electro-Optical Properties of Polymer Dispersed Liquid Crystal Displays. Retrieved from [Link]
-
SPIE Digital Library. (2001). Dynamic Characteristics of the PDLC-based Electro-optic modulator for TFT-LCD Inspection. Retrieved from [Link]
-
OSA Publishing. (2021). Aligned polymer dispersed liquid crystal film for light enhancement of quantum dot backlight. Retrieved from [Link]
-
SPIE Digital Library. (1989). Polymer-Dispersed Liquid Crystal Films: Materials And Applications. Retrieved from [Link]
-
INNOPTEC®. (2021). PDLC technology for intelligent glass. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 5: Polymer Dispersed Liquid Crystals. Retrieved from [Link]
-
SPIE Digital Library. (2001). Dynamic Characteristics of the PDLC-based Electro-optic modulator for TFT-LCD Inspection. Retrieved from [Link]
-
SPIE Digital Library. (1988). Polymer Dispersed Liquid Crystals for Display Application. Retrieved from [Link]
-
MDPI. (2021). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. Retrieved from [Link]
-
INNOPTEC®. (2021). PDLC technology for intelligent glass. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 5: Polymer Dispersed Liquid Crystals. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). p-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate. Retrieved from [Link]
-
Qingdao QY Liquid Crystal Co., Ltd. (n.d.). 3-Fluoro-4-cyanophenyl trans-4-(4-n-propylcyclohexyl)-benzoate. Retrieved from [Link]
-
ResearchGate. (2009). Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate. Retrieved from [Link]
Sources
- 1. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOA 87 Optical Adhesive 1oz bottle Norland [shop.amstechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. norlandproducts.com [norlandproducts.com]
- 7. researchgate.net [researchgate.net]
- 8. 81930-17-8|this compound|BLD Pharm [bldpharm.com]
- 9. arctomsci.com [arctomsci.com]
- 10. techoptics.com [techoptics.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
Welcome to the technical support center for the synthesis and purification of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. This guide is designed for researchers and professionals in materials science and drug development. Here, we address common challenges encountered during the purification of this nematic liquid crystal, providing in-depth, field-proven troubleshooting advice and detailed protocols. Our focus is not just on the "how," but the fundamental "why" behind each step, ensuring you can adapt these principles to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
This section addresses the most common initial queries researchers face when dealing with an impure synthetic product.
Q1: My initial synthesis of this compound has a low melting point and a broad melting range. What does this indicate?
A: A low and broad melting range is a classic indicator of impurities. Pure crystalline solids have sharp, well-defined melting points. The presence of foreign substances disrupts the crystal lattice, which lowers the energy required to transition from a solid to a liquid state. This phenomenon, known as melting point depression, is a fundamental principle used to assess purity. The broader the range, the more significant the level of impurity. These impurities could include unreacted starting materials, side-products from the synthesis, or residual solvent.
Q2: What are the most likely impurities I should expect from a standard esterification synthesis of this compound?
A: In a typical esterification reaction to form this compound, the most common impurities are:
-
Unreacted Starting Materials: 4-(trans-4-propylcyclohexyl)benzoic acid and 4-cyanophenol.
-
Side-Products: Anhydrides or other products from side reactions, especially if dehydrating agents like DCC (N,N'-Dicyclohexylcarbodiimide) are used.
-
Catalyst Residues: If an acid or base catalyst was used.
-
Solvent Residues: Trapped molecules of the reaction solvent (e.g., Dichloromethane, Toluene).
-
Ionic Impurities: These can arise from starting materials or during the workup process and can significantly impact the electro-optical properties of the liquid crystal.[1][2]
Q3: I have a crude, solid product. What is the first and most straightforward purification technique I should attempt?
A: For most solid organic compounds, recrystallization is the most effective and efficient first-line purification technique.[3][4][5] This method leverages the differences in solubility between your desired product and the impurities in a chosen solvent at different temperatures.[6] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[4][5] This allows the pure product to crystallize out upon cooling, leaving the impurities behind in the solution (the "mother liquor").[7]
Section 2: In-Depth Troubleshooting and Purification Strategies
This section provides detailed guides for identifying and removing specific types of impurities.
Q4: My product's NMR spectrum shows peaks corresponding to the starting acid and phenol. Recrystallization isn't removing them completely. What's my next step?
A: When recrystallization is insufficient, it's often because the impurities have similar solubility profiles to the product or are trapped within the crystals. In this case, column chromatography is the recommended next step.[8][9] This technique separates compounds based on their differential affinity for a stationary phase (like silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[10][11] Since the starting carboxylic acid and phenol have different polarities compared to the final, less polar ester product, they will travel through the column at different rates, allowing for their effective separation.[9]
Workflow for Selecting a Purification Method
The following diagram illustrates a logical workflow for choosing the appropriate purification strategy based on the nature of the impurity.
Sources
- 1. researchgate.net [researchgate.net]
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- 10. bio-rad.com [bio-rad.com]
- 11. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Technical Support Center: Stabilizing 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate Against UV Degradation
Welcome to the technical support center for our advanced liquid crystal materials. This guide is designed for researchers, scientists, and professionals in drug development and materials science who utilize 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. Our goal is to provide you with in-depth, actionable insights to proactively prevent its degradation from ultraviolet (UV) radiation, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions regarding the stability of this compound.
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 81930-17-8) is a high-purity nematic liquid crystal (LC) intermediate.[1] Its molecular structure, featuring a rigid core, a flexible propyl tail, and a highly polar terminal cyano group, is engineered to produce stable nematic phases over a useful temperature range.[2] This balance of stiffness and flexibility makes it an essential component in liquid crystal mixtures for high-resolution displays, where its predictable alignment contributes to sharper images and greater pixel fidelity.[2] Its unique electro-optical properties are also leveraged in various optical devices and advanced material science applications.
Q2: Why is this specific liquid crystal molecule susceptible to UV degradation?
The susceptibility of this compound to UV degradation is rooted in its molecular structure. The molecule contains several chromophores—specifically the cyanophenyl and benzoate aromatic rings—that readily absorb high-energy UV radiation. This absorption can excite the molecule to a higher energy state, making it susceptible to photochemical reactions.
The primary points of failure are:
-
Ester Linkage: The ester bond (-COO-) connecting the two aromatic portions of the molecule can be a primary target for cleavage upon UV exposure.
-
Aromatic Rings: The phenyl rings themselves can undergo reactions, including cleavage and the formation of radical species.[3][4]
-
Ionic Species Formation: Studies on similar liquid crystals show that high-intensity illumination can lead to photochemical cleavage, creating ionic remnants and free radicals within the mixture.[5]
Q3: What are the common experimental signs that my liquid crystal sample is degrading?
Identifying degradation early is crucial. In experimental settings, you should be vigilant for the following indicators:
-
Changes in Optical Properties: This can manifest as a loss of birefringence, a shift in the clearing point (nematic-to-isotropic transition temperature), or the appearance of visible defects when viewed under a polarized light microscope.
-
Increased Electrical Leakage: In electro-optical cells, a key indicator is a decrease in the Voltage Holding Ratio (VHR). This suggests the generation of mobile ions within the LC mixture, a direct consequence of molecular breakdown.[5]
-
Loss of Alignment: A severe sign of degradation is the loss of the liquid crystal's uniform alignment. For instance, a planar-aligned cell may develop regions of homeotropic alignment (where molecules align perpendicular to the substrate) in areas exposed to high-intensity light.[5]
-
Discoloration: A noticeable yellowing of the sample is a common sign of the formation of degradation byproducts.
Q4: Can you illustrate the potential photodegradation pathway?
While the exact pathway can be complex, the primary mechanism involves the absorption of a UV photon, leading to bond cleavage and the formation of free radicals. These radicals can then initiate a cascade of further reactions.
Caption: Experimental workflow for UV stabilizer screening.
Protocol 2: Step-by-Step Method for Incorporating a Stabilizer
-
Objective: To create a homogenous mixture of the liquid crystal and the chosen UV stabilizer.
-
Materials:
-
This compound
-
Selected UV stabilizer (e.g., a benzotriazole-based UVA)
-
High-purity, low-volatility solvent in which both components are highly soluble (e.g., dichloromethane or toluene, use with caution in a fume hood).
-
Small amber glass vial with a PTFE-lined cap.
-
Magnetic stir plate and small stir bar.
-
Vacuum oven or rotary evaporator.
-
-
Procedure:
-
Accurately weigh the liquid crystal and the desired amount of stabilizer (e.g., for a 0.5 wt% mixture, use 99.5 mg of LC and 0.5 mg of stabilizer) into the vial.
-
Add a minimal amount of the chosen solvent—just enough to fully dissolve both components.
-
Add the stir bar and loosely cap the vial. Place it on the magnetic stir plate at a low speed for 30-60 minutes at room temperature to ensure a perfectly homogenous solution.
-
Carefully remove the solvent under reduced pressure. A rotary evaporator is ideal. Alternatively, place the uncapped vial in a vacuum oven at a low temperature (e.g., 40°C) until the solvent is fully evaporated.
-
Confirm complete solvent removal by weighing the vial until a constant mass is achieved.
-
The resulting mixture should be clear and homogenous. Heat it slightly above its clearing point and then cool back down to the nematic phase to ensure no phase separation has occurred.
-
Store the final, stabilized mixture in the tightly capped amber vial.
-
Part 4: Advanced Troubleshooting
Q8: I added a stabilizer, but my sample is still degrading. What could be the cause?
-
Insufficient Concentration: The concentration of the stabilizer may be too low for the intensity of the UV radiation it is being exposed to. The effectiveness of UV absorbers is dependent on their concentration. [6]Consider incrementally increasing the concentration (e.g., from 0.5% to 1.0 wt%) and re-evaluating.
-
Wavelength Mismatch: The UV absorber you selected may not absorb efficiently at the specific wavelength that is causing the degradation. Check the absorption spectrum of your stabilizer and compare it with the spectral output of your light source.
-
Stabilizer Degradation: While robust, stabilizers themselves can degrade over very long exposure times or under extremely high-intensity radiation.
-
Oxygen Presence: Photodegradation is often an oxidative process. [7]If possible, preparing and handling your samples in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) can significantly reduce the rate of degradation.
Q9: My sample turned cloudy or a precipitate formed after adding the stabilizer. What should I do?
This is a classic sign of poor solubility or incompatibility.
-
Verify Solubility: The stabilizer has exceeded its solubility limit in the liquid crystal host. You must reduce the concentration of the additive.
-
Change Stabilizer: Select an alternative stabilizer with a different molecular structure that may have better compatibility. For example, some stabilizers are available with alkyl chains appended to them to improve their solubility in organic media.
-
Re-evaluate the Mixing Process: Ensure that the solvent was fully removed during preparation. Residual solvent can lower the clearing point and affect solubility as it evaporates over time.
References
- Perlmutter, S. H., Doroski, D., & Moddel, G. (1996). Degradation of liquid crystal device performance due to selective adsorption of ions. Applied Physics Letters.
-
Wang, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Available at: [Link]
-
Proculus Technologies. (n.d.). LCD Display Issues: How to Diagnose and Fix Problems. Proculus Technologies. Available at: [Link]
-
Wang, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. PMC - NIH. Available at: [Link]
- MDPI. (2022). Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide. MDPI.
- ResearchGate. (n.d.). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate.
-
Total Connection. (2025). The Complete Guide to UV Absorption and Light Stabilizers. Total Connection. Available at: [Link]
- PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)
-
Elixance. (n.d.). UV stabilizer additives. Elixance. Available at: [Link]
- Royal Society of Chemistry. (2014). Photovoltage enhancement from cyanobiphenyl liquid crystals and 4-tert-butylpyridine in Co(ii/iii) mediated dye-sensitized solar cells.
- Semantic Scholar. (n.d.).
-
ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. Available at: [Link]
- ResearchGate. (n.d.). About the end life of novel aliphatic and aliphatic-aromatic (co)polyesters after UV-weathering.
- Google Patents. (n.d.). Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters.
- Guidechem. (n.d.). 3-Fluoro-4-cyanophenyl trans-4-(4-n-propylcyclohexyl)
- CoatingsTech. (2019). Effect of light stabilizers on properties of UV-curable polyurethane acrylates.
-
Oepts, W., et al. (2002). Degradation of Liquid Crystal Alignment upon High Intensity Illumination in Microdisplays. ResearchGate. Available at: [Link]
- PMC - NIH. (2012).
- PubMed. (2003).
- PCI Magazine. (n.d.).
- Echemi. (n.d.). 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)
- MDPI. (2023). Understanding and Mitigating the Dissolution and Delamination Issues Encountered with High-Voltage LiNi 0.5 Mn 1.5 O 4. MDPI.
- PubChem. (n.d.). 4-Propylbenzoic acid. PubChem.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano-. Cheméo.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. dakenchem.com [dakenchem.com]
- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 4. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Electro-Optic Response Time of Cyanophenyl Benzoate Mixtures
Welcome to the technical support center for optimizing the electro-optic response time of cyanophenyl benzoate liquid crystal mixtures. This guide is designed for researchers, scientists, and professionals in drug development who are working with these materials and seeking to enhance their experimental outcomes. Here, you will find in-depth answers to frequently asked questions and practical troubleshooting guides to address specific challenges you may encounter in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles and techniques for optimizing the electro-optic response time of cyanophenyl benzoate mixtures.
1. What are the primary material properties that govern the electro-optic response time of a cyanophenyl benzoate mixture?
The electro-optic response time of a nematic liquid crystal, such as a cyanophenyl benzoate mixture, is primarily governed by three key material properties:
-
Rotational Viscosity (γ₁): This is the most critical factor influencing the relaxation time of the liquid crystal molecules. A lower rotational viscosity allows the molecules to reorient more quickly when an electric field is applied or removed, resulting in a faster response time.
-
Dielectric Anisotropy (Δε): A large and positive dielectric anisotropy is desirable for a fast turn-on time. It ensures a strong coupling between the liquid crystal molecules and the applied electric field, leading to a rapid switching to the on-state.
-
Elastic Constants (Kᵢᵢ): The splay (K₁₁), twist (K₂₂), and bend (K₃₃) elastic constants influence both the turn-on and turn-off times. For instance, in a typical twisted nematic (TN) device, a lower K₁₁ value can contribute to a faster turn-on time.
There is often a trade-off between these properties. For example, molecules with a high dielectric anisotropy may also exhibit higher viscosity.[1] Therefore, optimizing the response time often involves a careful balance of these parameters through mixture formulation.
2. How does the liquid crystal cell construction affect the response time?
The physical characteristics of the liquid crystal cell play a crucial role in determining the electro-optic response time:
-
Cell Gap (d): The response time is proportional to the square of the cell gap (τ ∝ d²). Therefore, reducing the cell gap is a very effective way to decrease the response time. However, a smaller cell gap can lead to manufacturing challenges and may require materials with higher birefringence (Δn) to maintain the desired optical path difference.
-
Alignment Layer: The properties of the alignment layer, such as its anchoring energy, can influence the switching dynamics. A stronger anchoring energy can lead to a faster relaxation (turn-off) time but may require a higher driving voltage.
-
ITO Electrodes: The quality and uniformity of the Indium Tin Oxide (ITO) electrodes are essential for a uniform electric field distribution across the cell, which in turn affects the homogeneity of the switching behavior.
3. What is "overdrive" and how can it be used to improve response time?
Overdrive is a driving scheme technique used to accelerate the turn-on time of a liquid crystal display.[1] It involves applying a voltage that is initially higher than the target voltage for a short period. This larger electric field torque causes the liquid crystal molecules to reorient more rapidly towards their final state. After this initial "overdrive" pulse, the voltage is reduced to the target level to hold the desired optical state.
The magnitude and duration of the overdrive voltage need to be carefully optimized.[1] Excessive overdrive can lead to optical overshoot, where the transmittance temporarily exceeds the target level before settling, which can be undesirable in display applications.[1]
4. What is dual-frequency addressing and when should it be considered?
Dual-frequency addressing is an advanced technique used to significantly reduce both the turn-on and turn-off times of a liquid crystal cell. This method utilizes special dual-frequency liquid crystal (DFLC) mixtures that exhibit a positive dielectric anisotropy at a low frequency and a negative dielectric anisotropy at a high frequency.
-
To turn the cell ON: A low-frequency voltage is applied, and the molecules with positive Δε align with the field.
-
To turn the cell OFF: A high-frequency voltage is applied. Since the dielectric anisotropy becomes negative at this frequency, the electric field actively drives the molecules back to their initial off-state, resulting in a much faster relaxation than the passive process that relies solely on elastic forces.
Dual-frequency addressing is particularly useful in applications requiring very fast switching speeds, such as in high-frame-rate displays and photonics devices.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of the electro-optic response time of cyanophenyl benzoate mixtures.
Problem 1: Slow Rise Time (Turn-on Time)
Symptoms:
-
The transition from the off-state to the on-state is sluggish.
-
The measured rise time is significantly longer than expected for the material and cell parameters.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Insufficient Driving Voltage | Measure the voltage across the cell to ensure it matches the setpoint. Check for any voltage drop in the driving circuitry. | Increase the driving voltage. A higher voltage will exert a stronger torque on the liquid crystal molecules, leading to a faster reorientation. |
| High Rotational Viscosity (γ₁) of the Mixture | Review the material datasheet or measure the rotational viscosity of your mixture. Compare it with known fast-switching materials. | Reformulate the mixture by adding components with lower viscosity. Be mindful of the potential impact on other properties like dielectric anisotropy and clearing point. |
| Low Dielectric Anisotropy (Δε) | Measure the dielectric anisotropy of your mixture. A low Δε results in a weaker coupling with the electric field. | Add components with a high positive dielectric anisotropy to the mixture. This will increase the electric field torque and accelerate the switching process. |
| Inadequate Overdrive Scheme | If using overdrive, check the magnitude and duration of the overdrive pulse. An insufficient overdrive will not provide the necessary acceleration. | Optimize the overdrive waveform. Systematically increase the overdrive voltage and/or duration while monitoring the optical response to find the optimal parameters that minimize the rise time without causing significant overshoot.[1] |
| Temperature is too low | Measure the temperature of the liquid crystal cell. Viscosity increases significantly at lower temperatures. | Increase the operating temperature of the cell. Ensure you have a stable temperature controller to maintain the desired temperature. |
Problem 2: Slow Decay Time (Turn-off Time)
Symptoms:
-
The transition from the on-state to the off-state is slow.
-
The measured decay time is longer than expected.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| High Rotational Viscosity (γ₁) | As with slow rise time, high viscosity is a primary cause of slow decay. | Reformulate the mixture with lower viscosity components. |
| Large Cell Gap (d) | Measure the cell gap accurately. The decay time is proportional to d². | Use a thinner cell. This is one of the most effective ways to reduce the decay time. |
| Weak Anchoring Energy of the Alignment Layer | This is more difficult to measure directly but can be inferred if other parameters are known to be optimal. | Use an alignment material with a higher anchoring energy. This will provide a stronger restoring force to bring the molecules back to their initial alignment. |
| Backflow Effect | Observe the optical response for any unusual "bounce" or non-monotonic behavior during switching. This can be an indication of backflow. | This is an inherent hydrodynamic effect. It can sometimes be mitigated by optimizing the driving waveform or by using a different alignment geometry. |
| Not Utilizing Dual-Frequency Addressing (for very fast switching) | If your application requires sub-millisecond decay times, passive relaxation may be the limiting factor. | If feasible, switch to a dual-frequency liquid crystal mixture and implement a dual-frequency driving scheme to actively drive the molecules back to the off-state. |
Problem 3: Inconsistent or Non-Uniform Switching
Symptoms:
-
Different parts of the cell switch at different speeds.
-
The measured response time varies significantly between measurements.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Non-uniform Cell Gap | Use interferometric methods to measure the cell gap uniformity across the active area of the cell. | Improve the cell fabrication process to ensure a more uniform cell gap. Use spacers of a consistent size and apply uniform pressure during cell assembly. |
| Inhomogeneous Alignment | Inspect the cell under a polarizing microscope for any alignment defects, such as disclination lines or domains. | Improve the alignment layer deposition and rubbing process. Ensure the substrates are clean and the rubbing process is consistent. Consider using photo-alignment for more uniform alignment. |
| Ionic Impurities in the Mixture | Measure the resistivity of the liquid crystal mixture. Low resistivity can indicate the presence of ionic impurities. | Purify the liquid crystal components and the final mixture. Ionic impurities can screen the applied electric field, leading to a reduced effective voltage across the liquid crystal layer and slower, non-uniform switching. |
| Temperature Gradients Across the Cell | Use a thermal camera or multiple thermocouples to check for temperature variations across the cell. | Improve the design of the temperature controller and heating/cooling stage to ensure a uniform temperature distribution across the entire cell. |
III. Experimental Protocols
This section provides step-by-step methodologies for key experiments related to the optimization of the electro-optic response time.
Protocol 1: Measurement of Electro-Optic Response Time
Objective: To accurately measure the rise time (τ_on) and decay time (τ_off) of a liquid crystal cell.
Apparatus:
-
Helium-Neon (He-Ne) laser or a stable light source
-
Polarizer and Analyzer
-
Liquid crystal cell mounted in a temperature-controlled stage
-
Function generator or arbitrary waveform generator
-
High-speed photodetector
-
Digital oscilloscope
Procedure:
-
Setup: Arrange the optical components in the following order: light source, polarizer, liquid crystal cell, analyzer, and photodetector. The transmission axes of the polarizer and analyzer should be crossed for a normally white mode or parallel for a normally black mode.
-
Alignment: Align the rubbing direction of the liquid crystal cell at 45 degrees with respect to the transmission axis of the polarizer.
-
Signal Generation: Connect the function generator to the ITO electrodes of the liquid crystal cell. Set the generator to output a square wave with the desired driving voltage and frequency (typically 1 kHz for single-frequency addressing).
-
Data Acquisition: Connect the output of the photodetector to the digital oscilloscope.
-
Measurement:
-
Apply the square wave voltage to the cell.
-
Observe the change in the transmitted light intensity on the oscilloscope.
-
Measure the rise time (τ_on) , which is typically defined as the time it takes for the intensity to go from 10% to 90% of its final value when the voltage is applied.
-
Measure the decay time (τ_off) , which is typically defined as the time it takes for the intensity to go from 90% to 10% of its maximum value when the voltage is turned off.
-
-
Analysis: Repeat the measurement multiple times to ensure reproducibility and calculate the average response times.
Protocol 2: Implementation and Optimization of an Overdrive Scheme
Objective: To reduce the rise time of a liquid crystal cell using an overdrive driving waveform.
Apparatus:
-
Same as in Protocol 1, but with an arbitrary waveform generator.
Procedure:
-
Baseline Measurement: First, measure the rise time using a standard square wave at the target voltage (V_target) as described in Protocol 1.
-
Waveform Design: Program the arbitrary waveform generator to output a pulse with an initial overdrive voltage (V_overdrive > V_target) for a specific duration (t_overdrive), followed by the target voltage (V_target).
-
Optimization:
-
Start with a small overdrive voltage (e.g., V_overdrive = 1.2 * V_target) and a short duration (e.g., t_overdrive = 1 ms).
-
Apply the overdrive waveform and measure the rise time.
-
Gradually increase the overdrive voltage and/or duration, and for each setting, measure the rise time and observe the optical response for any overshoot.
-
Plot the rise time as a function of the overdrive parameters.
-
The optimal overdrive condition is the one that provides the minimum rise time with an acceptable level of overshoot (e.g., less than 5%).
-
IV. Visualizations
Diagram 1: Factors Influencing Electro-Optic Response Time
Caption: Key factors influencing the electro-optic response time.
Diagram 2: Troubleshooting Workflow for Slow Response Time
Caption: A systematic workflow for troubleshooting slow response times.
V. References
-
Ge, Z., Wu, S. T. (2010). Fundamentals of Liquid Crystal Devices. John Wiley & Sons. [Link]
-
Kho, F., Li, Y., Wang, J., Chen, K., & Li, W. (2023). A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. Crystals, 13(2), 288. [Link]
-
He, Z., Yin, K., & Wu, S. T. (2019). Fast-response liquid crystals for augmented reality and virtual reality displays. Chinese Optics Letters, 17(9), 090003. [Link]
-
Chen, H. W., Lee, Y. H., & Wu, S. T. (2014). Recent advances in liquid crystal materials and display devices. Optical Materials Express, 4(11), 2419-2435. [Link]
-
Gauza, S., Chen, H., Xianyu, H., & Wu, S. T. (2008). High performance dual frequency liquid crystal materials. Journal of Display Technology, 4(2), 135-139. [Link]
-
Harn, A. D., & Wu, S. T. (2016). Recent progress in polymer-stabilized blue phase liquid crystals. Journal of the Society for Information Display, 24(3), 159-171. [Link]
Sources
Technical Support Center: Synthesis and Purification of 4-Cyanophenyl Benzoates
Welcome to our dedicated technical support center for the synthesis of 4-cyanophenyl benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you achieve the highest purity for your target molecule.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of 4-cyanophenyl benzoate via the Schotten-Baumann reaction of 4-cyanophenol and benzoyl chloride. What are the most likely impurities in my crude product?
A1: In a typical Schotten-Baumann reaction for the synthesis of 4-cyanophenyl benzoate, several impurities can arise from the starting materials and side reactions.[1][2][3] Understanding these is the first step to effective purification.
Common Impurities:
-
Unreacted Starting Materials:
-
4-Cyanophenol: Due to incomplete reaction.
-
Benzoyl Chloride: If used in excess.
-
-
Side-Reaction Products:
-
Benzoic Acid: Benzoyl chloride is highly susceptible to hydrolysis, reacting with any trace amounts of water present in the reaction mixture to form benzoic acid.
-
Benzoic Anhydride: This can form from the reaction between benzoyl chloride and the benzoic acid impurity, or from the reaction of two molecules of benzoyl chloride in the presence of a base.[4][5]
-
Below is a table summarizing these common impurities and their origins:
| Impurity | Chemical Structure | Origin |
| 4-Cyanophenol | HO-C₆H₄-CN | Unreacted starting material |
| Benzoyl Chloride | C₆H₅COCl | Unreacted starting material |
| Benzoic Acid | C₆H₅COOH | Hydrolysis of benzoyl chloride |
| Benzoic Anhydride | (C₆H₅CO)₂O | Reaction of benzoyl chloride with benzoic acid or self-condensation |
Q2: How can I effectively remove the acidic impurities, 4-cyanophenol and benzoic acid, from my crude 4-cyanophenyl benzoate?
A2: A straightforward and highly effective method for removing acidic impurities is a basic aqueous wash. This procedure leverages the acidic nature of 4-cyanophenol and benzoic acid, converting them into their respective water-soluble salts, which can then be easily separated from the organic layer containing your desired ester product.
The key principle is an acid-base reaction. Both 4-cyanophenol (as a phenol) and benzoic acid are acidic and will react with a mild base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) to form their corresponding sodium salts.[6][7][8] These salts are ionic and therefore highly soluble in the aqueous phase, while the neutral 4-cyanophenyl benzoate ester remains in the organic solvent.
Workflow for Basic Wash Purification:
Caption: Workflow for the removal of acidic impurities.
Detailed Protocol for Basic Wash:
-
Dissolve the Crude Product: Ensure your crude product is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer to a Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Add Basic Solution: Add an equal volume of a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide.
-
Extract: Stopper the funnel and shake gently, periodically venting to release any pressure buildup (especially with sodium bicarbonate, which generates CO₂ gas).
-
Separate Layers: Allow the layers to separate. The aqueous layer, containing the sodium salts of the acidic impurities, can be drained off.
-
Repeat (Optional but Recommended): For highly impure samples, repeat the wash with a fresh portion of the basic solution.
-
Final Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain your purified product.
Q3: After the basic wash, my product still shows some impurities on the TLC plate. What is the next best step for purification?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like 4-cyanophenyl benzoate after the initial workup.[9][10] The success of recrystallization hinges on selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Finding a Suitable Recrystallization Solvent:
A good recrystallization solvent for 4-cyanophenyl benzoate should ideally be one in which the compound is sparingly soluble at room temperature but dissolves readily upon heating. Ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexane are often good starting points.[5][11]
Step-by-Step Recrystallization Protocol:
-
Dissolve in Minimum Hot Solvent: Place the crude 4-cyanophenyl benzoate in an Erlenmeyer flask and add a small amount of your chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 4-cyanophenyl benzoate.
-
Cool Further: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air dry or dry them in a vacuum oven.
Recrystallization Troubleshooting:
| Issue | Possible Cause | Solution |
| No crystals form on cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| Oiling out | The compound is insoluble in the solvent at its boiling point, or the melting point of the compound is lower than the boiling point of the solvent. | Use a different solvent or a mixed solvent system. Add a small amount of a solvent in which the oil is soluble while hot. |
| Low recovery | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use a different solvent; ensure the solution is cooled sufficiently before filtration; minimize the amount of solvent used for washing. |
Q4: How can I monitor the progress of my reaction and the effectiveness of my purification steps?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction and assessing the purity of your product at each stage of the purification process. It is a quick and simple method to separate the components of a mixture based on their polarity.
TLC Analysis of 4-Cyanophenyl Benzoate Synthesis:
A common eluent system for compounds of this polarity is a mixture of ethyl acetate and hexane.[12][13] You will likely need to experiment with the ratio to achieve good separation. A good starting point is 10-30% ethyl acetate in hexane.
Interpreting Your TLC Plate:
-
Starting Materials:
-
4-Cyanophenol: Being a phenol, it is quite polar and will have a lower Rf value.
-
Benzoyl Chloride: Less polar than 4-cyanophenol, but will likely be hydrolyzed to benzoic acid on the silica gel plate, which is also quite polar.
-
-
Product:
-
4-Cyanophenyl Benzoate: As an ester, it is less polar than the starting phenol and the benzoic acid impurity. Therefore, it will have a higher Rf value.
-
-
Impurities:
-
Benzoic Acid: Similar polarity to 4-cyanophenol, will have a low Rf value.
-
Visualizing the Spots:
The spots can be visualized under a UV lamp (254 nm) as the aromatic rings will absorb UV light.[14]
Diagram of a Typical TLC Plate:
Caption: Idealized TLC plate showing the separation of product and impurities.
By running a TLC of your crude mixture alongside the starting materials and the purified product, you can effectively track the disappearance of reactants and the removal of impurities.
References
- Schotten, C. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
- Baumann, E. Ber. Dtsch. Chem. Ges.1886, 19, 3218–3222.
-
"Schotten–Baumann reaction". Wikipedia. [Link]
-
"Interaction of Sodium Bicarbonate With Substituted Benzoic Acids in the Presence of Moisture". PubMed. [Link]
-
"Why is benzoic acid soluble in aqueous sodium bicarbonate but not in water at room temperature?". Brainly.com. [Link]
-
"Recrystallization". HBCSE. [Link]
-
"Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo. [Link]
-
"Thin Layer Chromatography". University of California, Los Angeles. [Link]
-
"TLC Visualization Reagents". EPFL. [Link]
-
"benzoic anhydride". Organic Syntheses. [Link]
Sources
- 1. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. homework.study.com [homework.study.com]
- 7. brainly.com [brainly.com]
- 8. Interactions in the solid state. II: Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Anchoring Energy of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate on Alignment Layers
Welcome to the technical support center for controlling the anchoring energy of the nematic liquid crystal 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate (PCH3-Ph-CN) on alignment layers. This guide is designed for researchers and scientists to provide in-depth, practical solutions to common challenges encountered during experimentation. Our focus is on not just what to do, but why you're doing it, grounding our advice in the fundamental principles of liquid crystal science.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries.
Q1: What is anchoring energy in the context of liquid crystals?
A: Anchoring energy is the measure of the energy required to deviate the liquid crystal director (the average direction of the long axes of the liquid crystal molecules) from its preferred orientation, or "easy axis," at an alignment layer surface. A high anchoring energy implies a strong interaction between the liquid crystal and the alignment layer, meaning the liquid crystal molecules are held firmly in their intended orientation. Conversely, a low anchoring energy indicates a weaker interaction, allowing the director to be more easily tilted by external fields.
Q2: Why is controlling the anchoring energy of PCH3-Ph-CN important?
A: The anchoring energy of PCH3-Ph-CN, a nematic liquid crystal, directly impacts the performance of electro-optical devices. Strong anchoring can lead to faster relaxation times for the liquid crystal device, which is crucial for applications like high-refresh-rate displays.[1] However, it may also necessitate higher driving voltages.[1] Conversely, weak anchoring can lower the threshold voltage but may lead to slower response times.[1] Therefore, precise control over anchoring energy is essential for optimizing device performance characteristics such as switching speed, contrast ratio, and viewing angle.
Q3: What are the most common alignment layers used for PCH3-Ph-CN?
A: Polyimides (PIs) are the most widely used alignment layers in the liquid crystal display industry for achieving both planar (parallel to the surface) and homeotropic (perpendicular to the surface) alignment.[2] The choice between different types of polyimides and their processing conditions allows for the tuning of the pretilt angle and anchoring energy. The alignment mechanism is a complex interplay between the morphology of the PI layer and the intermolecular interactions between the liquid crystal and PI molecules.[3]
Q4: What is the difference between polar and azimuthal anchoring energy?
A: Polar anchoring energy refers to the energy required to tilt the liquid crystal director out of the plane of the substrate (changing the tilt angle). Azimuthal anchoring energy is the energy needed to rotate the director within the plane of the substrate (changing the azimuthal angle). Both are critical for device performance, but they are controlled by different aspects of the alignment layer's surface properties.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q: I'm observing domains with different orientations in my liquid crystal cell. What could be the cause?
A: The appearance of domains with varying orientations, often visible as distinct regions of different brightness under a polarizing microscope, typically points to non-uniform alignment. Several factors can contribute to this issue:
-
Inadequate Rubbing: The mechanical rubbing process is a common method to induce anisotropy in the polyimide alignment layer.[2] Insufficient or non-uniform rubbing pressure can lead to areas with poorly defined easy axes, resulting in domain formation. The rubbing process induces local heating and orientation of the polyimide chain segments.[2]
-
Solution: Ensure your rubbing process is consistent. Key parameters to control are the rotation speed of the rubbing roller, the pile impression (depth of the rubbing cloth fibers into the substrate), and the number of rubbing passes. A more aggressive rub (higher pressure or more passes) generally leads to stronger anchoring, but excessive rubbing can create scratches and other defects.
-
-
Contamination: Dust particles, solvent residues, or other contaminants on the substrate or in the liquid crystal material can disrupt the local alignment, acting as nucleation sites for defects and domains.
-
Solution: Work in a clean environment (a cleanroom or at least a laminar flow hood is recommended). Ensure thorough cleaning of your substrates before spin-coating the polyimide. Filter your liquid crystal material if you suspect impurities.
-
-
Incomplete Polyimide Curing: The curing (imidization) of the polyamic acid precursor to form the final polyimide layer is a critical step. Incomplete curing can result in a surface with inconsistent chemical and physical properties, leading to patchy alignment.
-
Solution: Adhere strictly to the recommended curing profile for your specific polyimide. This typically involves a pre-bake at a lower temperature (e.g., 80-100°C) to evaporate the solvent, followed by a hard bake at a higher temperature (e.g., 180-230°C) for complete imidization.[3] The final curing temperature can significantly influence the pretilt angle.[4]
-
Q: My measured anchoring energy values are inconsistent across different cells, even with the same preparation procedure. Why?
A: Inconsistent anchoring energy measurements are a common frustration. The root cause often lies in subtle variations in your cell fabrication process:
-
Cell Gap Non-Uniformity: The thickness of the liquid crystal layer (the cell gap) is a critical parameter in many anchoring energy measurement techniques.[1] Variations in the cell gap across the measurement area or between different cells will lead to inconsistent results.
-
Solution: Use high-precision spacers to define the cell gap and ensure they are evenly distributed. Measure the cell gap accurately for each cell using a suitable technique, such as interferometry, before filling it with the liquid crystal.
-
-
Variations in Alignment Layer Thickness: The thickness of the spin-coated polyimide layer can influence the pretilt angle and anchoring energy.[5] Inconsistencies in spin-coating speed or the viscosity of the polyimide solution will result in different layer thicknesses.
-
Solution: Precisely control the spin-coating parameters (speed and time). Ensure your polyimide solution is at a consistent temperature and has not significantly evaporated, which would alter its viscosity.
-
-
Aging of Materials: The properties of both the liquid crystal and the polyimide solution can change over time.
-
Solution: Use fresh materials whenever possible. Store your liquid crystal and polyimide solution according to the manufacturer's instructions to minimize degradation.
-
Q: I am trying to achieve a specific pretilt angle, but my results are off. How can I fine-tune it?
A: The pretilt angle is highly sensitive to the properties of the alignment layer. Here’s how you can adjust it:
-
Blending Polyimides: A common and effective method is to mix a polyimide that induces planar alignment with one that promotes homeotropic alignment. By varying the ratio of the two, you can achieve a wide range of pretilt angles.[6]
-
Modifying the Curing Temperature: The final baking temperature of the polyimide has a significant impact on the pretilt angle. Generally, a higher curing temperature can lead to a lower pretilt angle. Experiment with small variations in the hard-bake temperature to fine-tune your results.[4]
-
Adjusting the Rubbing Strength: The intensity of the rubbing process can also influence the pretilt angle. A stronger rub often results in a lower pretilt angle for planar alignment.
-
Causality: The rubbing process reorients the polyimide chains on the surface. A more energetic rub leads to a greater degree of in-plane orientation, which in turn favors a smaller angle of the liquid crystal molecules with respect to the surface.
-
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Preparation of a Rubbed Polyimide Alignment Layer
This protocol outlines the standard procedure for creating a planar alignment layer on an indium tin oxide (ITO) coated glass substrate.
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and finally isopropanol, for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen gas. c. Perform a final cleaning step using a UV-ozone cleaner for 10-15 minutes to remove any remaining organic residues.
-
Spin-Coating the Polyimide Precursor: a. Dispense the polyamic acid solution onto the center of the cleaned ITO substrate. b. Spin-coat at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film. The exact speed will depend on the viscosity of the solution and the desired film thickness.
-
Curing (Imidization): a. Pre-bake: Place the spin-coated substrates on a hotplate at 80-100°C for 10-15 minutes to evaporate the solvent. b. Hard-bake: Transfer the substrates to an oven and cure at 180-230°C for 1-2 hours. This step converts the polyamic acid into the final, robust polyimide.[2]
-
Rubbing: a. Mount the cured substrates in a rubbing machine equipped with a velvet or rayon cloth. b. Set the desired rubbing parameters: roller speed, substrate translation speed, and pile impression. c. Perform the rubbing process. A single pass is often sufficient, but multiple passes can be used to increase the anchoring strength.
Protocol 2: High-Electric-Field Method for Polar Anchoring Energy Measurement
This method is suitable for measuring the polar anchoring energy of vertically aligned liquid crystal cells.[7][8][9]
-
Cell Assembly: a. Prepare two substrates with the desired alignment layer (e.g., a homeotropic polyimide). b. Assemble a cell with a well-defined cell gap (typically a few micrometers) using spacers. c. Fill the cell with PCH3-Ph-CN in its isotropic phase via capillary action and then slowly cool it to the nematic phase.
-
Experimental Setup: a. Place the liquid crystal cell between two crossed polarizers. b. Orient the cell such that the rubbing direction (or the easy axis for non-rubbed alignment) is at 45° to the transmission axes of the polarizers.[8][9] c. Apply a sinusoidal AC voltage across the cell. d. Use a photodetector to measure the transmitted light intensity as a function of the applied voltage.
-
Data Analysis: a. At high applied voltages (well above the Fréedericksz transition threshold), the total phase retardation (δ) can be related to the anchoring energy (W) and the applied voltage (V) by the following approximate relationship: δ ≈ (2πd/λ) * (n_e - n_o) - (2π/λ) * (n_e - n_o) * (2K/W) * V where d is the cell gap, λ is the wavelength of light, n_e and n_o are the extraordinary and ordinary refractive indices of the liquid crystal, and K is the relevant elastic constant. b. Plot the phase retardation as a function of 1/V. In the high-voltage regime, this plot should be linear. c. The anchoring energy can be determined from the slope and intercept of the linear fit.
Part 4: Data Presentation
The following table provides typical anchoring energy values for cyanobiphenyl-based liquid crystals on rubbed polyimide alignment layers. Note that these values can vary depending on the specific polyimide, rubbing conditions, and measurement technique.
| Alignment Layer Treatment | Liquid Crystal | Anchoring Energy (J/m²) | Reference |
| Rubbed Polyimide | 5CB | ~1 x 10⁻⁴ | [10] |
| Photoaligned Polyimide (Azo PI) | 5CB | ~0.5 x 10⁻⁴ | [10] |
| Polyimide with Mesogenic Side Chains | 5CB | >2.2x increase vs. unmodified PI | [11] |
Part 5: Visualizations
Experimental Workflow for Anchoring Energy Control
Caption: Workflow for controlling and measuring anchoring energy.
Factors Influencing Anchoring Energy
Caption: Key factors influencing the anchoring energy of liquid crystals.
References
-
A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. MDPI. Available at: [Link]
-
New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. PubMed Central. Available at: [Link]
-
Effect of polyimide layer surfaces on pretilt angles and polar anchoring energy of liquid crystals. AIP Publishing. Available at: [Link]
-
Mesogen-co-polymerized transparent polyimide as a liquid-crystal alignment layer with enhanced anchoring energy. RSC Publishing. Available at: [Link]
-
Predicting the Anchoring of Liquid Crystals at a Solid Surface: 5-Cyanobiphenyl on Cristobalite and Glassy Silica Surfaces of Increasing Roughness. Langmuir. Available at: [Link]
-
P-126: Polar Anchoring Energy Measurement of Vertically Aligned Liquid Crystal Cells. ResearchGate. Available at: [Link]
-
Aligning liquid crystal molecules. SPIE. Available at: [Link]
-
Effect of curing temperature on pretilt angles of polyimide alignment layer. Korean Chemical Society. Available at: [Link]
-
Polar anchoring energy measurement of vertically aligned liquid-crystal cells. Journal of Applied Physics. Available at: [Link]
-
Q&A of liquid crystal alignment: theory and practice. Frontiers. Available at: [Link]
-
Correlation between surface free energy and anchoring energy of 6CHBT on polyimide surface. ResearchGate. Available at: [Link]
-
Physics of defects in nematic liquid crystals. ResearchGate. Available at: [Link]
-
Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. ResearchGate. Available at: [Link]
-
Rubbing-Induced Molecular Reorientation on an Alignment Surface of an Aromatic Polyimide Containing Cyanobiphenyl Side Chains. Journal of the American Chemical Society. Available at: [Link]
-
Defect topologies in a nematic liquid crystal near a patchy colloid. AIP Publishing. Available at: [Link]
-
P-126: Polar Anchoring Energy Measurement of Vertically Aligned Liquid Crystal Cells. ResearchGate. Available at: [Link]
-
Defects in Bent-core Liquid Crystals. arXiv. Available at: [Link]
-
Effect of multidirection rubbing on the alignment of nematic liquid crystal. ResearchGate. Available at: [Link]
-
Top 3 The Most Common Problems With Liquid Crystal Display. CreateXplay. Available at: [Link]
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Determination of liquid-crystal polar anchoring energy by electrical measurements. APS. Available at: [Link]
-
Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly. NIH. Available at: [Link]
-
Comparative Study of Anchoring Strengths for Photo and Rubbing-Aligned Liquid Crystals on Photoisomerizable Polyimide Alignment Films. ResearchGate. Available at: [Link]
-
DEFECTS IN LIQUID CRYSTALS: SURFACE AND INTERFACIAL ANCHORING EFFECTS Introduction. ResearchGate. Available at: [Link]
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Cutting Force Mechanisms in Drilling 90MnCrV8 Tool Steel: ANOVA and Theoretical Insights. MDPI. Available at: [Link]
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LCD troubleshooting - Frequently-Asked Questions. Arduino Forum. Available at: [Link]
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Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display. KoreaScience. Available at: [Link]
-
Pretilt angle modulation of liquid crystals based on single crystal rubrene with incorporation of homeotropic polyimides. Optica Publishing Group. Available at: [Link]
-
Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. MDPI. Available at: [Link]
-
Q&A of liquid crystal alignment: theory and practice. Frontiers. Available at: [Link]
-
Prof. Ivan Smalyukh | Topological defects in nematic liquid crystals dictated by topologically... YouTube. Available at: [Link]
-
Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries. Frontiers. Available at: [Link]
-
Liquid Crystal Display Detailed Guide. I-O Data Device, Inc. Available at: [Link]
-
Basic Processing for Polyimide Coatings. Tayloredge. Available at: [Link]
-
Determining the Liquid-Crystal Polar Anchoring at High Electric Fields by Heterodyne Interferometer. ResearchGate. Available at: [Link]
-
E-Field Mill : 8 Steps (with Pictures). Instructables. Available at: [Link]
-
Pretilt angle control and multidomain alignment of liquid crystals by using polyimide mixed with liquid crystalline prepolymer. ResearchGate. Available at: [Link]
-
Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. MDPI. Available at: [Link]
-
Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization. TU Chemnitz. Available at: [Link]
-
Novel Defect Structures in Nematic Liquid Crystal Shells. University of Pennsylvania. Available at: [Link]
-
Technical Support for Liquid Crystal Displays & Front Panel Assemblies. Liquid Crystal Technologies. Available at: [Link]
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road.cc Recommends Bikes of the Year 2025/26: the best gravel and adventure bikes. road.cc. Available at: [Link]
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Edge AI in Nature: Insect-Inspired Neuromorphic Reflex Islands for Safety-Critical Edge Systems. MDPI. Available at: [Link]
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Technical Support Center: Reducing Ion Contamination in 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. Ion contamination is a critical issue that can significantly impact the electro-optical properties of liquid crystals, leading to unreliable experimental results and poor device performance. This document provides a comprehensive overview of the sources of ion contamination and detailed, validated protocols for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion contamination in this compound?
A1: Ion contamination can be introduced at various stages, including synthesis, purification, handling, and storage. The primary sources include:
-
Synthesis Byproducts: Residual catalysts, unreacted reagents, and side products from the chemical synthesis process.
-
Environmental Exposure: Absorption of moisture and atmospheric impurities.
-
Leaching from Containers: Ions can leach from storage vessels, particularly glass, over time.
-
Cross-Contamination: Introduction of impurities from contaminated labware or solvents.
Q2: What are the typical ionic impurities found in nematic liquid crystals?
A2: The most common ionic impurities are inorganic ions. These can include, but are not limited to: Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cl⁻, and SO₄²⁻. Organic ions from synthesis side reactions can also be present.
Q3: How does ion contamination affect the performance of the liquid crystal?
A3: Ionic impurities increase the electrical conductivity of the liquid crystal. This can lead to a reduced voltage holding ratio, image sticking in displays, and an overall decrease in the switching speed and contrast of liquid crystal devices.
Q4: What are the primary methods for reducing ion contamination?
A4: The three most effective and commonly used techniques for purifying liquid crystals from ionic contamination are recrystallization, column chromatography, and treatment with ion-exchange resins. The choice of method depends on the nature and concentration of the impurities, as well as the required final purity level.
Troubleshooting Guides: In-Depth Purification Protocols
This section provides detailed, step-by-step protocols for the three primary methods of reducing ion contamination in this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, causing the desired compound to crystallize while the impurities remain dissolved in the solvent.[1]
Causality: This method is effective because the crystal lattice of this compound will preferentially incorporate molecules of its own kind, excluding the structurally different ionic impurities. The impurities remain in the "mother liquor" and are separated by filtration.[2] Recrystallization can be a highly effective method for achieving high purity.[3]
Recommended Solvent Systems: For cyanophenyl benzoate liquid crystals, non-polar or moderately polar solvents are generally effective. Based on the principle of "like dissolves like," and the structure of the target molecule, the following solvents and solvent pairs are recommended for trial:[1]
-
Single Solvents: Heptane, Hexane, Toluene, Ethanol
-
Solvent Pairs: Ethanol-water, Diethyl ether-ligroin, Toluene-ligroin[1]
Experimental Protocol: Single Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the liquid crystal and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being trapped in the final crystals.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the liquid crystal.
dot
Sources
Technical Support Center: Nematic Phase Stability in Cyanophenyl-Based Liquid Crystals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyanophenyl-based liquid crystals. This guide is designed to provide expert-level insights and practical troubleshooting advice for the common stability issues encountered in the nematic phase of these materials. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying causes of experimental challenges, empowering you to develop robust and reliable assays.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Nematic Phase Instability
This section addresses the most common questions our application scientists receive regarding the stability of cyanophenyl-based liquid crystals.
Q1: My nematic to isotropic (N-I) transition temperature is lower than expected and seems to be drifting with each measurement. What could be the cause?
A1: A drifting or depressed N-I transition temperature is a classic indicator of impurities within your liquid crystal sample.[1][2] Cyanophenyl-based liquid crystals are highly sensitive to molecular contaminants, which can disrupt the long-range orientational order of the nematic phase.
-
Causality: Impurities introduce disorder into the system, which lowers the energy barrier for the transition to the isotropic phase.[1] Non-mesogenic molecules, in particular, can significantly impact the stability of the nematic phase.[3]
-
Troubleshooting:
-
Purity Verification: The first step is to verify the purity of your liquid crystal material. If possible, use techniques like High-Performance Liquid Chromatography (HPLC) to check for contaminants.
-
Purification: If impurities are suspected, purification is necessary. Column chromatography using silica gel or recrystallization are effective methods for removing polar impurities.[4][5]
-
Solvent Purity: Ensure that any solvents used to prepare your samples are of the highest purity available, as residual solvent can also act as an impurity.
-
Q2: I'm observing spontaneous changes in the alignment of my liquid crystal, leading to variations in birefringence and texture. Why is this happening?
A2: Spontaneous alignment changes often point to issues with the alignment layer or ionic contamination.[6][7] The stability of the nematic phase is critically dependent on the anchoring of the liquid crystal molecules to the substrate.
-
Causality:
-
Alignment Layer Degradation: Polyimide alignment layers can degrade over time, especially when exposed to UV light or aggressive solvents, leading to a loss of anchoring energy.[8]
-
Ionic Impurities: Mobile ions within the liquid crystal can accumulate at the alignment layer interface, screening the applied electric field and altering the surface anchoring energy.[6][7][9] This can lead to slow response times and image sticking in display applications.[6][7]
-
-
Troubleshooting:
-
Alignment Layer Selection: For applications requiring high stability, consider using inorganic alignment layers like SiO2, which are more robust than traditional polyimide layers.[8]
-
Ionic Purity: As with N-I transition issues, ionic contamination requires purification of the liquid crystal.
-
Environmental Control: Protect your samples from excessive humidity and UV light, as these can contribute to both alignment layer degradation and the generation of ionic species.[10]
-
Q3: My cyanophenyl-based liquid crystal is showing signs of chemical degradation, such as a yellowing of the sample and changes in its dielectric properties. What is the degradation mechanism and how can I prevent it?
A3: The cyano group in cyanophenyl-based liquid crystals is susceptible to hydrolysis, which can lead to the formation of carboxylic acids and other degradation products.[11] This process can be accelerated by the presence of moisture and impurities.
-
Causality: The nitrile group (-C≡N) can react with water to form a carboxylic acid (-COOH). This chemical change alters the molecular structure and electronic properties of the liquid crystal, leading to the observed changes.
-
Troubleshooting:
-
Moisture Control: Store your liquid crystals in a desiccator or a dry, inert atmosphere (e.g., a glovebox) to minimize exposure to moisture.
-
pH Control: The hydrolysis of some cyanophenyl compounds is pH-dependent.[11] If working with aqueous interfaces, ensure the pH is controlled and buffered if necessary.
-
Purity: As with other stability issues, impurities can catalyze degradation reactions. Ensure your liquid crystal is of high purity.
-
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step protocols for addressing complex stability issues.
Guide 2.1: Diagnosing and Remediating Impurity-Related Nematic Phase Instability
This guide provides a systematic approach to identifying and eliminating impurities from your cyanophenyl-based liquid crystal.
Step 1: Initial Diagnosis - Correlating Symptoms with Potential Causes
| Observed Issue | Potential Cause | Key Indicator |
| Depressed N-I Transition Temperature | Non-mesogenic impurities | Consistent, lower-than-spec TNI |
| Drifting N-I Transition Temperature | Ongoing chemical reaction/degradation | TNI changes with time/measurements |
| Increased Conductivity | Ionic impurities | Changes in electro-optical switching behavior |
| Visible Particulates/Haziness | Insoluble impurities/aggregates | Optical microscopy reveals suspended particles |
Step 2: Experimental Workflow for Purity Assessment
Caption: Workflow for diagnosing and addressing nematic phase instability.
Step 3: Purification Protocol - Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the impure liquid crystal in a minimum amount of a slightly more polar solvent (e.g., a hexane/dichloromethane mixture) and carefully load it onto the top of the silica gel.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. Collect fractions and analyze them for the presence of the purified liquid crystal.
-
Solvent Removal: Remove the solvent from the purified fractions under reduced pressure.
Self-Validation: After purification, repeat the initial characterization steps (Step 2). A stable N-I transition temperature at the expected value and consistent dielectric properties will confirm the successful removal of impurities.
Guide 2.2: Mitigating Photodegradation of the Nematic Phase
Exposure to high-intensity light, particularly in the UV range, can induce photochemical reactions in cyanophenyl-based liquid crystals, leading to a loss of nematic order.[12]
Mechanism of Photodegradation:
Caption: Simplified pathway of photodegradation in cyanophenyl liquid crystals.
Preventative Measures:
-
Wavelength Filtering: Use optical filters to block UV and short-wavelength visible light from reaching the sample.
-
Intensity Control: Minimize the intensity and duration of light exposure during experiments.
-
Inert Atmosphere: Perform experiments in an inert atmosphere (e.g., nitrogen) to prevent photo-oxidation.
-
Dopant Considerations: Be aware that certain dopants can act as photosensitizers, accelerating degradation.
Section 3: Advanced Topics
The Role of Molecular Structure in Nematic Phase Stability
The stability of the nematic phase in cyanophenyl-based liquid crystals is not solely dependent on external factors; the inherent molecular structure plays a crucial role.
-
Alkyl Chain Length: The length of the alkyl chain influences the melting point and the nematic range. For instance, in the nCB series, the nematic-to-isotropic transition temperature shows an odd-even effect with increasing chain length.[13][14]
-
Aromatic Core: The aromatic core contributes to the rigidity and polarizability of the molecule, which are essential for nematic ordering.
-
Cyano Group: The highly polar cyano group is critical for the positive dielectric anisotropy of these materials and contributes to the stability of the nematic phase through dipole-dipole interactions.[13] It also plays a significant role in stabilizing interfaces, for example, with water.[15][16]
Impact of Nanoparticle Doping on Nematic Stability
The introduction of nanoparticles into a cyanophenyl-based liquid crystal host can have a complex effect on the stability of the nematic phase.
| Nanoparticle Property | Effect on Nematic Phase Stability | Reference |
| Concentration | Can increase or decrease N-I transition temperature | [17][18] |
| Surface Chemistry | Can improve or disrupt local ordering | [17] |
| Shape and Size | Influences the degree of disorder introduced | [19] |
The effect of nanoparticles is a balance between the disruption of the nematic order and the potential for the nanoparticles to enhance local ordering or trap ionic impurities.[7][17]
References
-
Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells. [Link]
- Purification of liquid crystals and liquid crystal composition.
-
Impurity-induced nematic–isotropic transition of liquid crystals. [Link]
-
Ionic impurities in nematic liquid crystal displays. [Link]
-
Photoinduced effects in nematic liquid crystals. [Link]
-
Thermal Characterization of MBBA, 5CB, and 8CB for Thermal Switches Using the 3ω Method. [Link]
-
The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. [Link]
-
LCD Display Issues: How to Diagnose and Fix Problems. [Link]
-
Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. [Link]
-
Temperature dependence of fluorescence of 5CB (a), and 8CB (b). [Link]
-
Cyanobiphenyl liquid crystal composites with gold nanoparticles. [Link]
-
Study of the Effect of Nematic Order Degradation in Liquid Crystal-Based Surface Plasmon Resonance Sensors. [Link]
-
Magnetic-field-induced changes of the isotropic-nematic phase transition in side-chain polymer liquid crystals. [Link]
-
Rapid Preparation of Liquid Photonic Crystals. [Link]
-
Stability of the nematic phase of 4-n-pentyl-4 `-cyanobiphenyl studied by computer simulation using a hybrid model. [Link]
-
Ions in molecular liquid crystals: facts, modern trends, and implications. [Link]
-
Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells. [Link]
-
LCD Troubleshooting: A Practical Guide for Electronics Technicians. [Link]
-
Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. [Link]
-
Separation, purification and identification of the components of a mixture. [Link]
-
Field controlled nematic-to-isotropic phase transition in liquid crystal--carbon nanotube composites. [Link]
-
Temperature dependence of droplet breakup in 8CB and 5CB liquid crystals. [Link]
-
Nano-Objects and Ions in Liquid Crystals: Ion Trapping Effect and Related Phenomena. [Link]
-
Enhanced stability of the nematic phase of 4-pentyl-4ʹ-cyanobiphenyl due to the dispersion of copper nanoparticles. [Link]
-
How to fix all LCD problems - read this! [Link]
-
Criticality Controlling Mechanisms in Nematic Liquid Crystals. [Link]
-
Photostability of Liquid Crystals and Alignment Layers. [Link]
-
Features of Restoration of Orientation of Nematic Liquid Crystals After Pulse Shift. [Link]
-
Liquid Crystals that Respond to the Aqueous Phase Reactions Catalyzed by Synthetic Enzyme Mimics. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Overlooked Ionic Phenomena Affecting the Electrical Conductivity of Liquid Crystals. [Link]
-
Top 3 The Most Common Problems With Liquid Crystal Display. [Link]
-
How ions affect the electrical behavior of molecular liquid crystals. [Link]
-
How to fix LCD display problems? [Link]
-
Characterization of Modified DNA-Based Polymer Alignment Layers for Photonic Applications. [Link]
-
Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? [Link]
-
Temperature dependence of droplet breakup in 8CB and 5CB liquid crystals. [Link]
-
Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. [Link]
-
Synthesis and Degradation Studies of Nematic (N * ) Liquid Crystals. [Link]
-
Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. [Link]
-
Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. [Link]
Sources
- 1. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 4. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]
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- 7. Nano-Objects and Ions in Liquid Crystals: Ion Trapping Effect and Related Phenomena [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. How ions affect the electrical behavior of molecular liquid crystals - Ultraglasscoatings [ultraglasscoatings.co.uk]
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- 16. Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Hysteresis in Electro-Optic Switching of Liquid Crystal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with liquid crystal (LC) cells. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize hysteresis in your electro-optic switching experiments. Hysteresis, the dependence of the electro-optic response on the history of the applied voltage, can be a significant source of error and instability in liquid crystal devices. Understanding and mitigating this phenomenon is crucial for achieving accurate and reproducible results.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs) about Hysteresis in Liquid Crystal Cells
This section addresses common questions regarding the observation and fundamental causes of hysteresis in liquid crystal cells.
Q1: I'm observing a difference in the voltage-transmittance (V-T) curve when I ramp the voltage up versus down. What is causing this hysteresis?
A1: The hysteresis you are observing in the V-T curve is a common phenomenon in liquid crystal cells and can be attributed to several underlying physical mechanisms. The primary causes include:
-
Ion Generation and Transport: Mobile ions within the liquid crystal bulk can drift under the influence of an applied electric field and accumulate at the electrode surfaces. This build-up of ions creates an internal electric field that opposes the externally applied field, effectively altering the voltage experienced by the liquid crystal molecules. This screening effect can lead to a shift in the switching threshold and a noticeable hysteresis loop. The concentration of these ions can vary significantly depending on the purity of the liquid crystal material.[1][2]
-
Surface Anchoring Effects: The alignment layers that control the orientation of the liquid crystal molecules at the cell surfaces have a finite anchoring energy.[3][4][5] During the switching process, the liquid crystal director orientation at the surface may deviate from its initial state. The relaxation back to the original state upon removal or change of the electric field can be slow and path-dependent, contributing to hysteresis.
-
Flexoelectric Effect: In certain liquid crystal phases and geometries, mechanical deformations such as bend and splay can induce a polarization, a phenomenon known as the flexoelectric effect.[6][7] This induced polarization can interact with the applied electric field, leading to complex switching behavior and contributing to hysteresis.
Q2: Does the type of liquid crystal I'm using affect the degree of hysteresis?
A2: Absolutely. Different liquid crystal phases exhibit varying degrees of susceptibility to hysteresis. For instance:
-
Nematic Liquid Crystals (NLCs): Hysteresis in conventional NLCs is often dominated by ion transport and surface anchoring effects.
-
Blue Phase Liquid Crystals (BPLCs): While known for their fast response times, BPLCs can exhibit significant hysteresis, particularly in polymer-stabilized systems.[3][8] The polymer network can influence the stability of the blue phase and contribute to hysteretic behavior.
-
Ferroelectric Liquid Crystals (FLCs): FLCs can exhibit hysteresis due to the switching of their spontaneous polarization. The interaction between this spontaneous polarization and mobile ions can lead to complex hysteretic behavior.[9]
Q3: Can the driving waveform of the applied voltage influence hysteresis?
A3: Yes, the driving waveform is a critical parameter in controlling hysteresis. A simple DC voltage will exacerbate ion migration and lead to significant hysteresis. Therefore, AC driving waveforms are typically used. The frequency, amplitude, and even the shape of the waveform can be optimized to minimize hysteresis. For example, using an "overdrive" technique, where a higher voltage is momentarily applied to speed up the initial switching, can sometimes help reduce hysteresis.[3][10][11]
II. Troubleshooting Guides for Hysteresis Minimization
This section provides structured troubleshooting guides to address specific issues related to hysteresis observed during your experiments.
Troubleshooting Guide 1: Hysteresis Attributed to Ionic Effects
If you suspect that ionic contamination is the primary source of hysteresis in your liquid crystal cell, this guide provides a systematic approach to diagnose and mitigate the issue.
Symptoms:
-
Large hysteresis loop in the V-T curve.
-
"Image sticking" or ghosting effect where a previously displayed pattern remains faintly visible.[1]
-
Drift in the threshold voltage over time with a continuously applied DC voltage.
Diagnostic Workflow:
Figure 1: Diagnostic workflow for identifying ionic-related hysteresis.
Experimental Protocol for Mitigation:
Step 1: Material Purification and Selection
-
Rationale: The most direct way to reduce ionic effects is to minimize the concentration of mobile ions in the liquid crystal material.
-
Procedure:
-
If possible, use high-purity liquid crystal mixtures from reputable suppliers.
-
Consider doping the liquid crystal with a small concentration of nanoparticles, such as gold nano-urchins, which have been shown to trap free ions and reduce their mobility.[1]
-
Step 2: Optimization of Driving Waveform
-
Rationale: An appropriate AC driving waveform can prevent the net accumulation of ions at the electrodes.
-
Procedure:
-
Ensure you are using a symmetric AC waveform (e.g., square wave with 50% duty cycle) to drive your cell.
-
Increase the frequency of the driving waveform. Higher frequencies provide less time for ions to travel across the cell and accumulate at the electrodes. Start with a frequency of 1 kHz and increase it systematically while monitoring the hysteresis.
-
Implement a multi-waveform adaptive driving scheme if your setup allows. This involves using different waveforms for different stages of the driving process to minimize hysteresis.[10]
-
Step 3: Cell Design and Alignment Layer Choice
-
Rationale: The alignment layer material can influence the generation and transport of ions.
-
Procedure:
-
Select alignment layer materials known for their low ion generation properties.
-
Ensure proper curing and processing of the alignment layers to minimize residual impurities.
-
Quantitative Data Summary:
| Mitigation Technique | Expected Reduction in Hysteresis | Key Considerations |
| High-Purity LC Material | Significant | May have higher cost. |
| Nanoparticle Doping | Moderate to Significant | Requires careful control of nanoparticle concentration. |
| Increased Driving Frequency | Significant | Limited by the response time of the liquid crystal. |
| Optimized Alignment Layer | Moderate | Requires careful material selection and processing. |
Troubleshooting Guide 2: Hysteresis Related to Surface Anchoring
If you have ruled out significant ionic effects, or if the hysteresis persists at high driving frequencies, the issue may be related to the surface anchoring of the liquid crystal molecules.
Symptoms:
-
Hysteresis is present even at high driving frequencies.
-
The shape of the hysteresis loop is sensitive to the rate of voltage change.
-
The effect is more pronounced in cells with strong anchoring alignment layers.
Troubleshooting Workflow:
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Alignment layer - Wikipedia [en.wikipedia.org]
- 5. dakenchem.com [dakenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jetp.ras.ru [jetp.ras.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Multi Waveform Adaptive Driving Scheme for Reducing Hysteresis Effect of Electrowetting Displays [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
effect of temperature on the stability of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
Welcome to the technical support center for 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate (CAS No. 81930-17-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the handling and characterization of this liquid crystal material. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your experiments.
Introduction to this compound
This compound is a nematic liquid crystal characterized by its rod-like molecular structure, comprising a polar cyano group, a central phenyl benzoate core, and a flexible propylcyclohexyl tail. This specific arrangement of rigid and flexible moieties gives rise to its liquid crystalline properties, which are highly sensitive to temperature. Understanding and controlling these properties are paramount for its successful application in various fields, including display technologies and advanced materials development.
Frequently Asked Questions (FAQs)
Q1: What are the expected phase transition temperatures for this liquid crystal?
While extensive experimental data for this specific compound is not broadly published, based on the behavior of homologous series of 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoates, a nematic phase is the primary liquid crystalline phase. The transition from the crystalline solid to the nematic phase (melting point) and from the nematic phase to the isotropic liquid (clearing point) are key parameters. For analogous compounds, the nematic range can be influenced by the length of the alkyl chain. It is crucial to perform differential scanning calorimetry (DSC) to determine the precise transition temperatures for your specific batch.
Q2: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a tightly sealed container, protected from moisture and light, at room temperature.[1] The ester and cyano functional groups can be susceptible to hydrolysis and photodegradation over extended periods, especially under harsh conditions.
Q3: What are the common solvents for this liquid crystal?
This compound is generally soluble in common organic solvents such as chloroform, dichloromethane, toluene, and tetrahydrofuran (THF). When preparing solutions for analysis or processing, ensure the solvent is of high purity and dry, as residual water can promote hydrolysis of the ester linkage.
Q4: Are there any known safety concerns with this compound?
While specific toxicity data is limited, it is classified with the hazard statement H302 (Harmful if swallowed).[1][2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work in a well-ventilated area or a fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound.
Issue 1: Inconsistent or Shifting Phase Transition Temperatures
Symptoms:
-
DSC thermograms show broad or multiple peaks where sharp transitions are expected.
-
The observed melting and clearing points vary between different samples or experimental runs.
-
The material appears cloudy or biphasic at temperatures where a uniform nematic phase is anticipated.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Validation |
| Sample Impurity | Impurities disrupt the molecular packing in the crystalline state and interfere with the long-range orientational order of the nematic phase, leading to a depression and broadening of transition temperatures. | Purification: Recrystallize the sample from a suitable solvent system (e.g., ethanol/acetone mixture). Validation: Confirm purity using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A sharp, single peak is indicative of high purity. |
| Thermal Degradation | Prolonged exposure to temperatures significantly above the clearing point can lead to the decomposition of the molecule, particularly the ester group. | Experimental Protocol: Limit the time the sample is held at elevated temperatures. Use a fresh sample for each thermal analysis run. Validation: Analyze the sample by Fourier-Transform Infrared (FTIR) spectroscopy before and after heating. Look for changes in the ester carbonyl peak (~1735 cm⁻¹) or the appearance of new peaks indicative of degradation products. |
| Hydrolysis | The ester linkage is susceptible to hydrolysis, especially in the presence of moisture at elevated temperatures. This introduces impurities (a carboxylic acid and a phenol) that disrupt the liquid crystal phases. | Handling: Ensure the sample and any solvents used are anhydrous. Store the compound in a desiccator. Validation: Perform Karl Fischer titration to quantify the water content of your sample and solvents. |
Issue 2: Poor Alignment on Substrates
Symptoms:
-
When viewed under a polarizing optical microscope (POM), the liquid crystal exhibits a non-uniform or patchy texture instead of the expected Schlieren or marbled texture of a nematic phase.
-
The sample does not show uniform extinction when the polarizer and analyzer are crossed.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Validation |
| Substrate Contamination | Residues on the glass slides or substrates can interfere with the surface anchoring of the liquid crystal molecules, preventing uniform alignment. | Cleaning Protocol: Implement a rigorous substrate cleaning procedure (e.g., sonication in a detergent solution, followed by rinsing with deionized water, and drying with high-purity nitrogen). Validation: Observe a uniform wetting of the substrate with a droplet of a high-purity solvent. |
| Inadequate Surface Treatment | For specific alignment (planar or homeotropic), the substrate surface needs to be treated to induce a preferential orientation of the liquid crystal molecules. | Surface Modification: Use appropriate alignment layers, such as rubbed polyimide films for planar alignment or silane coupling agents for homeotropic alignment. Validation: Characterize the surface energy of the treated substrates using contact angle measurements. |
| Sample Thickness | If the sample is too thick, bulk effects can dominate over surface anchoring, leading to poor alignment. If it is too thin, dewetting can occur. | Cell Fabrication: Use spacers of a defined thickness (e.g., 5-10 µm) to control the sample thickness. Validation: Measure the cell gap using interferometry or a calibrated microscope. |
Experimental Protocols
Protocol 1: Determination of Phase Transition Temperatures using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for accurately measuring the melting and clearing points of this compound.
Materials:
-
This compound
-
Hermetically sealed aluminum DSC pans
-
DSC instrument
-
High-purity nitrogen gas
Procedure:
-
Accurately weigh 3-5 mg of the liquid crystal into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material or absorption of moisture.
-
Place the sealed pan in the DSC instrument. An empty sealed pan should be used as a reference.
-
Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected clearing point (e.g., 150°C).
-
Hold the sample at this temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating and cooling cycle under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
Analyze the DSC thermogram to identify the peak temperatures of the endothermic transitions, which correspond to the melting and clearing points.
Protocol 2: Preparation of a Liquid Crystal Cell for Polarizing Optical Microscopy (POM)
This protocol describes the fabrication of a simple cell for observing the liquid crystal textures.
Materials:
-
This compound
-
Microscope slides and coverslips
-
Spacers (e.g., Mylar film or glass spheres of a known diameter)
-
UV-curable adhesive
-
Hot plate
-
Polarizing Optical Microscope (POM)
Procedure:
-
Clean the microscope slide and coverslip thoroughly.
-
Place a small amount of the liquid crystal on the microscope slide.
-
Position spacers near the liquid crystal sample.
-
Heat the slide on a hot plate to a temperature above the clearing point of the liquid crystal to bring it into the isotropic phase.
-
Carefully place the coverslip over the molten liquid crystal and spacers.
-
Apply gentle pressure to the coverslip to ensure a uniform thickness.
-
Seal the edges of the cell with a UV-curable adhesive and cure under a UV lamp.
-
Allow the cell to cool slowly to room temperature.
-
Observe the cell under the POM during cooling to identify the formation of the nematic phase and its characteristic textures.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for DSC analysis and liquid crystal cell preparation.
References
Sources
Validation & Comparative
A Comparative Guide to Two Prominent Nematic Liquid Crystals: 5CB and 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
In the landscape of materials science, nematic liquid crystals stand out for their unique electro-optical properties, bridging the gap between the ordered solid state and the disordered liquid state. This guide provides an in-depth comparison of two significant nematic liquid crystals: the well-characterized 4-Cyano-4'-pentylbiphenyl (5CB) and the less extensively documented 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, often referred to as CCH-3. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of these compounds for various applications.
Introduction to 5CB and CCH-3
5CB is a benchmark nematic liquid crystal that has been extensively studied since its synthesis in the 1970s.[1] Its room-temperature nematic phase and well-documented physical properties make it a staple in both fundamental research and the development of liquid crystal displays (LCDs).[2][3]
This compound (CCH-3) belongs to the cyanophenylcyclohexyl benzoate family of liquid crystals. While less common in academic literature than 5CB, its structural features suggest properties that could be advantageous for specific applications. This guide will delve into the known characteristics of both compounds and provide a framework for their comparative evaluation.
Chemical Structures
The molecular structure of a liquid crystal is the primary determinant of its physical properties. The rod-like shape and the presence of polar groups are crucial for the formation of the nematic phase.
4-Cyano-4'-pentylbiphenyl (5CB): The structure of 5CB consists of a biphenyl core, which provides rigidity, a flexible pentyl alkyl chain, and a highly polar cyano (-C≡N) group. This cyano group is responsible for the large positive dielectric anisotropy of 5CB.
This compound (CCH-3): CCH-3 features a cyanophenyl group attached to a benzoate core, which is in turn linked to a trans-4-propylcyclohexyl group. The cyclohexane ring introduces a different level of flexibility and steric hindrance compared to the biphenyl group in 5CB.
Physicochemical Properties: A Comparative Analysis
A direct quantitative comparison is challenging due to the limited published experimental data for CCH-3. However, we can present the well-established properties of 5CB and discuss the expected trends for CCH-3 based on structure-property relationships observed in homologous series of liquid crystals.
| Property | 4-Cyano-4'-pentylbiphenyl (5CB) | This compound (CCH-3) |
| Molecular Formula | C₁₈H₁₉N | C₂₃H₂₅NO₂ |
| Molecular Weight | 249.36 g/mol | 347.45 g/mol [4] |
| Crystal to Nematic Transition | 22.5 °C[1] | Data not available |
| Nematic to Isotropic Transition (Clearing Point) | 35.0 °C[1] | Expected to be higher than 5CB |
| Dielectric Anisotropy (Δε) | ~ +11.0 | Expected to be positive, but likely lower than 5CB |
| Birefringence (Δn) at 589 nm, 25°C | ~ 0.18 | Expected to be lower than 5CB |
| Rotational Viscosity (γ₁) at 25°C | ~ 100-150 mPa·s | Expected to be higher than 5CB |
Discussion of CCH-3 Properties:
-
Clearing Point: The longer molecular structure of CCH-3, with its three-ring system (phenyl, benzoate, cyclohexyl), is expected to result in stronger intermolecular forces and thus a higher clearing point compared to the two-ring structure of 5CB.
-
Dielectric Anisotropy (Δε): Both molecules possess a terminal cyano group, which will lead to a positive dielectric anisotropy. However, the additional ester linkage and the non-aromatic cyclohexyl ring in CCH-3 may lead to a different overall molecular polarity and polarizability, likely resulting in a lower Δε compared to 5CB.
-
Birefringence (Δn): The birefringence in nematic liquid crystals arises from the anisotropy of molecular polarizability. The biphenyl core of 5CB is highly anisotropic. The presence of a saturated cyclohexyl ring in CCH-3, which has a lower polarizability anisotropy than a benzene ring, is expected to lead to a lower overall birefringence.
-
Rotational Viscosity (γ₁): The larger molecular size and the presence of the cyclohexane ring in CCH-3 are anticipated to lead to a higher rotational viscosity compared to 5CB.
Experimental Characterization Methodologies
To empirically determine and compare the properties of these liquid crystals, a suite of standard characterization techniques is employed.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a fundamental technique for identifying the temperatures of phase transitions, such as the crystal-to-nematic and nematic-to-isotropic transitions.
Protocol:
-
A small, precisely weighed sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow into the sample is measured as a function of temperature.
-
Endothermic peaks in the heat flow curve correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature.
-
The sample is then cooled at the same controlled rate to observe the corresponding exothermic peaks for the reverse transitions.
Causality: The controlled heating and cooling cycles allow for the precise determination of transition temperatures and the associated enthalpy changes, providing a thermodynamic fingerprint of the material.
Caption: Workflow for determining liquid crystal phase transitions using DSC.
Electro-Optical Measurements for Birefringence and Dielectric Anisotropy
The electro-optical properties are critical for display applications and are typically measured using a temperature-controlled liquid crystal cell.
Protocol for Birefringence (Δn) Measurement:
-
A liquid crystal cell with a known thickness (d) and planar alignment is filled with the sample.
-
The cell is placed in a temperature-controlled stage on a polarizing optical microscope.
-
Monochromatic light is passed through the cell, which is placed between crossed polarizers.
-
The optical path difference (retardation, R) is measured, often by rotating a calibrated compensator to achieve extinction.
-
The birefringence is calculated using the formula: Δn = R / d. This is repeated at various temperatures.
Protocol for Dielectric Anisotropy (Δε) Measurement:
-
A liquid crystal cell with a known electrode area (A) and thickness (d) is filled with the sample.
-
The capacitance of the cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
To measure the perpendicular component of the dielectric constant (ε⊥), a low voltage is applied, or no voltage is applied for a homeotropically aligned cell.
-
To measure the parallel component (ε∥), a high voltage (saturating voltage) is applied to align the director parallel to the electric field.
-
The dielectric constants are calculated from the capacitance (C) using the formula: ε = (C * d) / (ε₀ * A), where ε₀ is the vacuum permittivity.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
Causality: These measurements directly probe the anisotropic nature of the liquid crystal. The application of an electric field allows for the controlled alignment of the molecules, enabling the separate measurement of physical properties parallel and perpendicular to the director.
Caption: Experimental workflow for electro-optical characterization of liquid crystals.
Viscoelastic Properties: Rotational Viscosity (γ₁)
The rotational viscosity is a crucial parameter for determining the switching speed of a liquid crystal device.
Protocol (Transient Current Method):
-
A liquid crystal cell with planar alignment is subjected to a step voltage.
-
The reorientation of the liquid crystal director results in a transient current that can be measured.
-
The rotational viscosity is related to the time constant of this transient current.
-
Alternatively, the optical response time (the time taken for the transmitted light intensity to change between 10% and 90% of its final value upon application or removal of a voltage) can be measured. The rotational viscosity can be derived from the decay time.
Causality: The rotational viscosity quantifies the internal friction experienced by the liquid crystal molecules as they reorient in response to an external field. A lower rotational viscosity leads to faster switching times.
Performance Comparison and Application Suitability
5CB:
-
Advantages: Well-understood properties, readily available, and a nematic range around room temperature, making it ideal for fundamental studies and as a component in commercial mixtures. Its moderate birefringence and positive dielectric anisotropy are suitable for twisted nematic (TN) and in-plane switching (IPS) LCDs.
-
Limitations: Its relatively narrow nematic range can be a drawback for applications requiring a wider operating temperature.
CCH-3:
-
Potential Advantages: A potentially higher clearing point could offer a wider operating temperature range in the nematic phase, which is desirable for many applications. The different molecular structure might lead to a different combination of elastic constants, which could be beneficial for certain display modes.
-
Potential Limitations: The expected higher viscosity would likely result in slower switching speeds. The anticipated lower birefringence might be a disadvantage for applications requiring high optical path differences, but could be advantageous for thinner display cells.
Conclusion
5CB remains a cornerstone of liquid crystal research and a vital component in many display technologies due to its well-balanced properties and extensive characterization. While experimental data for this compound (CCH-3) is not widely available, its chemical structure suggests a material with a higher clearing point and potentially different electro-optical and viscoelastic characteristics. The choice between these or similar liquid crystals will ultimately depend on the specific requirements of the intended application, such as operating temperature range, desired switching speed, and required optical performance. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of these and other novel liquid crystal materials.
References
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
-
Taylor & Francis Online. 5CB – Knowledge and References. [Link]
-
Taylor & Francis Online. 4'-pentyl-4-cyanobiphenyl - 5CB. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. [Link]
-
Taylor & Francis Online. Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles. [Link]
Sources
The Aliphatic Tale: How Alkyl Chain Length Dictates the Mesomorphic Personality of 4-Cyanophenyl 4-(trans-4-Alkylcyclohexyl)benzoates
A Senior Application Scientist's Guide to Structure-Property Relationships in Calamitic Liquid Crystals
In the intricate world of liquid crystal design, the subtle dance between molecular structure and bulk properties is paramount. For researchers and materials scientists, understanding these relationships is the key to engineering materials with tailored performance for applications ranging from high-resolution displays to advanced optical sensors. This guide delves into the homologous series of 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoates, a class of calamitic (rod-shaped) liquid crystals, to illuminate the profound influence of a seemingly simple parameter: the length of the terminal alkyl chain.
At the heart of this investigation lies the quest to understand how incremental changes in the number of methylene units (-CH2-) in the alkyl substituent (R) of the trans-4-alkylcyclohexyl moiety govern the thermal stability and the very nature of the liquid crystalline phases (mesophases) that these materials exhibit.
The Core Architecture: A Foundation for Mesomorphism
The molecular framework of 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoates is a classic example of a mesogenic (liquid crystal-forming) structure. It comprises a rigid core and a flexible terminal chain.
-
The Rigid Core: This segment, consisting of the cyanophenyl group, the benzoate ester linkage, and the cyclohexane ring, provides the necessary structural anisotropy. The linear arrangement of these cyclic units promotes the parallel alignment of molecules, a prerequisite for the formation of liquid crystalline phases. The strong dipole moment of the terminal cyano group (-C≡N) enhances intermolecular interactions, contributing to the stability of the mesophases.
-
The Flexible Tail: The trans-4-alkylcyclohexyl group provides a flexible component. The length of this alkyl chain is the variable we will explore, and it plays a critical role in modulating the delicate balance of intermolecular forces that dictates the phase behavior.
Caption: Core components of the 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoate molecule.
The Influence of the Alkyl Chain: A Comparative Analysis
-
Melting Point (Crystal-to-Mesophase/Isotropic Transition): The melting points of homologous series often exhibit an "odd-even" effect, where members with an even number of carbon atoms in the alkyl chain have higher melting points than their odd-numbered neighbors. This is attributed to differences in crystal packing efficiency.
-
Clearing Point (Mesophase-to-Isotropic Transition): The clearing point, or the temperature at which the material becomes an isotropic liquid, is a measure of the thermal stability of the mesophase. For many calamitic liquid crystals, the clearing point initially increases with alkyl chain length, as longer chains lead to stronger anisotropic van der Waals interactions between molecules, thus stabilizing the liquid crystalline order. However, after a certain chain length, the clearing point may start to decrease as the increased flexibility of the long chain disrupts the overall molecular alignment.
-
Mesophase Polymorphism: Shorter alkyl chains in this type of structure typically favor the formation of a nematic (N) phase, where the molecules have long-range orientational order but no positional order. As the alkyl chain lengthens, there is an increased tendency for the molecules to self-assemble into layers, leading to the emergence of smectic (Sm) phases, which possess both orientational and some degree of positional order. This is a direct consequence of the increasing van der Waals forces between the aliphatic tails, which promote a more ordered, layered arrangement.
Representative Experimental Data
The following table presents the transition temperatures for selected 4-cyano-3-substituted-phenyl esters of 4-(trans-4-alkylcyclohexyl)benzoic acids, which are structurally very similar to the target compounds and illustrate the expected trends.[1]
| Alkyl Group (R) | Substituent (X) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| Propyl (C3H7) | H | 85 | 205 | N |
| Pentyl (C5H11) | H | 78 | 212 | N |
| Heptyl (C7H15) | H | 72 | 208 | N, SmA |
| Propyl (C3H7) | F | 92 | 198 | N |
| Pentyl (C5H11) | F | 86 | 204 | N |
Data extracted from Bezborodov et al. (1992). Note that these are for the 4-cyano-3-fluorophenyl and 4-cyanophenyl esters.
From this data, we can observe the general trend of decreasing melting points and the emergence of a smectic A (SmA) phase for the heptyl homologue, demonstrating the influence of the longer alkyl chain in promoting layered structures.
Experimental Protocols for Characterization
To rigorously compare the properties of these liquid crystals, a suite of standard analytical techniques is employed. The causality behind the choice of these methods lies in their ability to precisely measure the thermodynamic and optical properties that define the liquid crystalline state.
Synthesis of 4-Cyanophenyl 4-(trans-4-Alkylcyclohexyl)benzoates
The synthesis of these esters typically follows a well-established esterification protocol. A common route involves the reaction of 4-(trans-4-alkylcyclohexyl)benzoyl chloride with 4-cyanophenol.[1]
Step-by-Step Methodology:
-
Acid Chloride Formation: 4-(trans-4-alkylcyclohexyl)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), often in an inert solvent like dichloromethane (DCM) or toluene, with a catalytic amount of N,N-dimethylformamide (DMF) if oxalyl chloride is used. The reaction is typically carried out at room temperature or with gentle heating until the evolution of HCl gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 4-(trans-4-alkylcyclohexyl)benzoyl chloride.
-
Esterification: The crude acid chloride is dissolved in a dry, inert solvent (e.g., DCM, toluene, or pyridine). To this solution, 4-cyanophenol and a base, such as pyridine or triethylamine, are added. The base acts as a scavenger for the HCl produced during the reaction. The reaction mixture is stirred at room temperature or elevated temperatures for several hours to ensure complete reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed in vacuo. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) to yield the pure 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoate.
Caption: Synthetic pathway for 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoates.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is the cornerstone for determining the transition temperatures and associated enthalpy changes of liquid crystals.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the purified liquid crystal (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Thermal Program: The sample is placed in the DSC instrument alongside an empty reference pan. A controlled temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Phase transitions appear as peaks (endothermic for melting and clearing) or dips (exothermic for crystallization) in the DSC thermogram. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.
Mesophase Identification: Polarized Optical Microscopy (POM)
POM is a crucial technique for visually identifying the type of mesophase based on the unique optical textures exhibited by different liquid crystal phases.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip.
-
Heating and Cooling Stage: The slide is placed on a hot stage that allows for precise temperature control.
-
Observation: The sample is observed through a polarizing microscope as it is heated and cooled through its phase transitions. The birefringent textures that appear are characteristic of specific mesophases (e.g., threaded or schlieren textures for nematic phases, fan-shaped or mosaic textures for smectic phases).
Structural Analysis: X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement within the different mesophases, particularly for distinguishing between different types of smectic phases.
Step-by-Step Methodology:
-
Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube.
-
Data Collection: The capillary is placed in a temperature-controlled holder in the path of a monochromatic X-ray beam.
-
Analysis: The diffraction pattern is recorded on a detector. In the nematic phase, a diffuse halo at wide angles indicates the lack of long-range positional order. In smectic phases, a sharp, low-angle reflection indicates the layered structure, and the position of this peak can be used to calculate the layer spacing.
Conclusion
The length of the terminal alkyl chain in the 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoate series is a powerful tool for tuning the mesomorphic properties of these materials. By systematically increasing the number of methylene units, researchers can modulate the melting and clearing points and induce the formation of more ordered smectic phases from a nematorganic precursor. This predictable structure-property relationship, elucidated through rigorous synthesis and characterization using techniques such as DSC, POM, and XRD, is fundamental to the rational design of novel liquid crystal materials for advanced applications. The insights gained from studying this and similar homologous series continue to drive innovation in the field of soft matter science.
References
-
Bezborodov, V. S., Lapanik, V. I., Adomenas, P. V., & Sirutkaitis, R. (1992). Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds. Liquid Crystals, 11(3), 373-383. [Link]
-
Demus, D., Demus, H., & Zaschke, H. (1974). Flüssige Kristalle in Tabellen. VEB Deutscher Verlag für Grundstoffindustrie. [Link]
-
Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. [Link]
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A Comparative Guide to Phenylcyclohexyl and Biphenyl Liquid Crystal Cores for Researchers and Drug Development Professionals
In the landscape of liquid crystal (LC) materials, the selection of the core structure is a critical determinant of the final properties and performance in various applications, from high-resolution displays to advanced drug delivery systems. This guide provides an in-depth, objective comparison of two ubiquitous LC cores: phenylcyclohexyl (PCH) and biphenyl. By examining their synthesis, electro-optical characteristics, and key performance metrics through experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their material selection and design.
The Decisive Role of the Core Structure
The rigid core of a liquid crystal molecule is the primary driver of its mesophase behavior and anisotropic properties. The geometry, polarizability, and conformational flexibility of the core directly influence critical parameters such as birefringence, dielectric anisotropy, and viscosity. While both phenylcyclohexyl and biphenyl cores provide the requisite rigidity to promote liquid crystalline phases, their distinct structural differences lead to a cascade of variations in their macroscopic properties.
The biphenyl core, with its two directly connected aromatic rings, offers a highly conjugated system. This extended π-electron system is central to its characteristically high birefringence. In contrast, the phenylcyclohexyl core incorporates a saturated cyclohexane ring, which disrupts this conjugation. This seemingly simple substitution has profound implications for the molecule's electro-optical behavior, most notably leading to a significantly lower viscosity.
This guide will delve into these differences, providing a comprehensive analysis supported by experimental data for two representative compounds: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) and 4-cyano-4'-pentylbiphenyl (5CB).
Synthesis Strategies: Crafting the Core
The synthesis of liquid crystals is a multi-step process that demands precision and control to achieve the desired molecular architecture and purity. The approaches to constructing phenylcyclohexyl and biphenyl cores differ significantly, reflecting their distinct chemical natures.
Phenylcyclohexyl Core Synthesis: A Multi-Step Approach
The synthesis of PCH derivatives, such as PCH5, is a more involved process that typically begins with Friedel-Crafts acylation.[1] This is followed by a series of reduction and modification steps to build the desired structure.
Caption: Phenylcyclohexyl LC Synthesis Workflow
Experimental Protocol: Synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) [1]
-
Friedel-Crafts Acylation: A benzene derivative is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at a controlled temperature (e.g., 60-80°C).
-
Hydrogenation: The resulting acylated intermediate undergoes hydrogenation using a palladium on carbon (Pd/C) catalyst to form the cyclohexane ring. This step is typically carried out under moderate temperatures (25-50°C) and hydrogen pressure (e.g., 4 bar).
-
Functional Group Introduction: The cyclohexyl intermediate is then further functionalized. For PCH5, this involves the introduction of a nitrile group. This can be achieved through various methods, such as nucleophilic substitution reactions.
-
Purification: The final product is purified through techniques like recrystallization to achieve the high purity required for liquid crystal applications.
Biphenyl Core Synthesis: The Power of Cross-Coupling
The synthesis of biphenyl liquid crystals, including the well-known 5CB, heavily relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[2][3] This reaction facilitates the formation of a carbon-carbon bond between two aromatic rings.
Caption: Biphenyl LC Synthesis via Suzuki-Miyaura Coupling
Experimental Protocol: Synthesis of 4-cyano-4'-pentylbiphenyl (5CB) via Suzuki-Miyaura Coupling [2][4]
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (e.g., 4-bromobenzonitrile), the arylboronic acid (e.g., 4-pentylphenylboronic acid), a palladium catalyst (e.g., Palladium(II) acetate with a phosphine ligand like triphenylphosphine), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent like toluene and an aqueous solution for the base.
-
Reaction: Heat the mixture to reflux with vigorous stirring for a specified period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an extractive work-up to separate the organic product from the aqueous phase and catalyst residues. The organic layer is then dried and the solvent evaporated. The crude product is purified, typically by column chromatography followed by recrystallization, to yield the final high-purity biphenyl liquid crystal.
Head-to-Head Comparison: Phenylcyclohexyl vs. Biphenyl Cores
The fundamental structural differences between the phenylcyclohexyl and biphenyl cores manifest in their key electro-optical properties. The following table provides a quantitative comparison of PCH5 and 5CB, two widely studied liquid crystals that exemplify the characteristics of their respective core structures.
| Property | Phenylcyclohexyl (PCH5) | Biphenyl (5CB) | Causality |
| Birefringence (Δn) | 0.01 to 0.08 (in the THz range)[5] | 0.15 to 0.21 (in the THz range)[5] | The extended π-conjugation of the biphenyl core leads to a larger anisotropy of molecular polarizability, resulting in higher birefringence. The saturated cyclohexane ring in PCH disrupts this conjugation, leading to lower birefringence. |
| Viscosity (η) | Lower | 28 mPa·s[6] | The non-planar and more flexible nature of the cyclohexane ring in PCH reduces intermolecular interactions and rotational hindrance compared to the more planar and rigid biphenyl core, resulting in lower viscosity. |
| Dielectric Anisotropy (Δε) | Positive | Positive, approximately +11.5[7] | Both cores, when substituted with a strong polar group like a cyano group, exhibit positive dielectric anisotropy. The magnitude can be influenced by the overall molecular shape and dipole moment. |
| Nematic to Isotropic Transition Temperature (TNI) | 327.6 K (54.45 °C)[8] | 35.0 °C[6] | The clearing point is influenced by the molecular shape and intermolecular forces. The more linear and rigid biphenyl core can lead to a more stable nematic phase. |
Experimental Characterization Protocols
Accurate and reproducible characterization of liquid crystal properties is paramount for both fundamental research and industrial applications. The following sections detail the step-by-step methodologies for measuring key parameters.
Birefringence (Δn) Measurement
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental property of nematic liquid crystals.[9] An Abbé refractometer is a common instrument for this measurement.[10]
Caption: Birefringence Measurement Workflow
Experimental Protocol:
-
Cell Preparation: Prepare a liquid crystal cell with a known thickness and a uniform alignment layer (e.g., rubbed polyimide) to induce a planar alignment of the LC molecules.
-
Sample Loading: Fill the cell with the liquid crystal sample in its isotropic phase to ensure defect-free filling, and then slowly cool it to the desired temperature in the nematic phase.
-
Refractometer Setup: Place the LC cell on the prism of the Abbé refractometer. Use a suitable contact liquid if necessary to ensure good optical contact.
-
Measurement of nₒ: Use a polarized light source. Align the polarization of the incident light perpendicular to the director of the liquid crystal (the rubbing direction of the alignment layer). Observe the shadow line in the eyepiece and record the refractive index. This value corresponds to the ordinary refractive index (nₒ).
-
Measurement of nₑ: Rotate the polarizer by 90 degrees so that the polarization of the incident light is parallel to the liquid crystal director. Record the new position of the shadow line. This value corresponds to the extraordinary refractive index (nₑ).
-
Calculation: Calculate the birefringence (Δn) as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.
Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[11] It is a crucial parameter for electro-optical applications.
Caption: Dielectric Anisotropy Measurement Workflow
Experimental Protocol:
-
Cell Preparation: Prepare two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass): one with a planar alignment layer and another with a homeotropic alignment layer.
-
Sample Loading: Fill both cells with the liquid crystal sample in its isotropic phase and cool to the measurement temperature.
-
Capacitance Measurement: Use an LCR meter to measure the capacitance of the empty cells (C_empty) and the filled cells (C_filled) at a specific frequency (e.g., 1 kHz).
-
Calculation of Permittivity:
-
For the planar aligned cell, the measured capacitance (C⊥) is used to calculate the perpendicular component of the dielectric permittivity (ε⊥).
-
For the homeotropic aligned cell, the measured capacitance (C∥) is used to calculate the parallel component of the dielectric permittivity (ε∥).
-
The permittivities are calculated using the formula: ε = (C_filled * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.
-
-
Calculation of Dielectric Anisotropy: Calculate the dielectric anisotropy (Δε) as the difference: Δε = ε∥ - ε⊥.[12]
Viscosity (η) Measurement
The rotational viscosity of a liquid crystal is a measure of the internal friction experienced by the director as it rotates. It is a critical parameter for determining the switching speed of liquid crystal devices.
Caption: Rotational Viscosity Measurement Workflow
Experimental Protocol (Electro-Optical Method):
-
Cell Preparation: Prepare a planar aligned liquid crystal cell of known thickness.
-
Experimental Setup: Place the cell between crossed polarizers and apply a voltage source across the cell. Use a photodetector to measure the transmitted light intensity.
-
Rise Time Measurement: Apply a square-wave voltage to the cell that is above the threshold voltage for switching. Measure the time it takes for the transmitted light intensity to rise from 10% to 90% of its maximum value. This is the rise time (τ_on).
-
Decay Time Measurement: Turn off the applied voltage and measure the time it takes for the transmitted light intensity to decay from 90% to 10% of its maximum value. This is the decay time (τ_off).
-
Calculation of Rotational Viscosity: The rotational viscosity (γ₁) can be calculated from the decay time using the following equation: τ_off = (γ₁ * d²) / (K₁₁ * π²), where d is the cell thickness and K₁₁ is the splay elastic constant. The splay elastic constant needs to be determined independently.
Applications and Field-Proven Insights
The choice between a phenylcyclohexyl and a biphenyl core is often dictated by the specific requirements of the application.
-
Biphenyl-based liquid crystals , with their high birefringence, are highly desirable for applications requiring a large phase shift, such as in telecommunications and photonics. However, their higher viscosity can be a limiting factor in applications where fast switching speeds are critical.
-
Phenylcyclohexyl-based liquid crystals , on the other hand, are prized for their low viscosity, which translates to faster response times in display applications.[13] The trade-off is their lower birefringence, which may necessitate thicker device layers to achieve the same phase retardation as their biphenyl counterparts.
In the realm of drug development, the core structure can influence the solubility and encapsulation efficiency of active pharmaceutical ingredients within liquid crystalline nanocarriers. The choice of core can, therefore, be tailored to the specific physicochemical properties of the drug molecule.
Conclusion
The selection of a liquid crystal core is a foundational decision in materials design that has far-reaching consequences for the final device performance or application efficacy. The biphenyl core, characterized by its high birefringence and viscosity, stands in contrast to the phenylcyclohexyl core, which offers low viscosity at the expense of a lower birefringence. This guide has provided a comprehensive comparison of these two core structures, supported by experimental data and detailed characterization protocols. By understanding the causal relationships between molecular structure and macroscopic properties, researchers and professionals can strategically select or design liquid crystal materials with the optimal performance characteristics for their specific needs.
References
-
Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. National Center for Biotechnology Information. [Link]
-
4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]
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Birefringence in Liquid Crystals. XR Pharmaceuticals Ltd. [Link]
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Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. ChemRxiv. [Link]
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5CB – Knowledge and References. Taylor & Francis. [Link]
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What Is Birefringence In Liquid Crystals? Chemistry For Everyone. YouTube. [Link]
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Frequency dispersion of the dielectric anisotropy obtained for the 5CB and 5CB/Pc/QD samples. ResearchGate. [Link]
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Abbe Zeiss refractometer. [Link]
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Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link]
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Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. ResearchGate. [Link]
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The viscosity of the liquid crystal PCH-5, in the nematic and isotropic... ResearchGate. [Link]
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Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles: Liquid Crystals. Taylor & Francis. [Link]
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Abbe refractometer for measuring the refractive index of PS-BPLC in voltage-off state. ResearchGate. [Link]
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(PDF) Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. ResearchGate. [Link]
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High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]
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(PDF) Birefringence Dispersions of Liquid-Crystals. ResearchGate. [Link]
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Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls. Indian Academy of Sciences. [Link]
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Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the.pdf. White Rose Research Online. [Link]
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Temperature dependence of viscosity of liquid crystal. [Link]
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Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. National Center for Biotechnology Information. [Link]
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How an Abbe Refractometer Works: The Principle of Critical Angle. HINOTEK. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. [Link]
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From very low to high fields: The dielectric behavior of the liquid crystal 5CB. [Link]
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Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
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Elasticity, viscosity, and orientational fluctuations of a lyotropic chromonic nematic liquid crystal disodium cromoglycate. Soft Matter (RSC Publishing). [Link]
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Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. ResearchGate. [Link]
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Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. Review of Scientific Instruments | AIP Publishing. [Link]
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Concentration measurements using the Abbe refractometer. YouTube. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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Rheological Properties of 5CB Nematic Liquid Crystals Doped with Silver Nanoparticles. AIP Publishing. [Link]
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High Birefringence Liquid Crystals. MDPI. [Link]
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Nematic Liquid Crystals with High Positive Dielectric Anisotropy. ResearchGate. [Link]
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Dielectrical, electro-optical and textural studies of 5CB nematic liquid crystal doped with TiO 2 and Cu-TiO 2 nanoparticle. ResearchGate. [Link]
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(PDF) Technical aspects of dielectric spectroscopy measurements of liquid crystals. ResearchGate. [Link]
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Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. National Center for Biotechnology Information. [Link]
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A Researcher's Guide to the Mesophase Characterization of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
In the field of liquid crystal materials, precise and verified characterization of phase transition temperatures is paramount for their application in advanced optical and electronic devices. This guide provides a comprehensive framework for validating the thermal transitions of the nematic liquid crystal 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. We will delve into the experimental validation of its mesophases, compare its properties to well-established standards, and provide detailed protocols for robust characterization.
Introduction to this compound
This compound is a calamitic (rod-shaped) liquid crystal possessing a molecular structure conducive to forming a nematic phase. Its chemical structure, featuring a polar cyano group and a non-polar propylcyclohexyl tail, imparts the necessary anisotropy for liquid crystalline behavior. While its primary application is often as a component in liquid crystal mixtures to tailor properties like birefringence and dielectric anisotropy, understanding its intrinsic phase behavior is crucial for formulation development.
This guide will focus on two primary experimental techniques for validating its phase transitions: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Optical Microscopy (POM) for visual identification of liquid crystal textures.
Comparative Analysis with Benchmark Liquid Crystals
To contextualize the thermal behavior of this compound, a comparison with well-characterized liquid crystals is essential. We will use 4-cyano-4'-pentylbiphenyl (5CB) and 4-cyano-4'-octylbiphenyl (8CB) as benchmarks. These compounds are extensively studied and their phase transition temperatures are well-documented.
| Compound | CAS Number | Crystal to Nematic (T_Cr-N) or Smectic A (T_Cr-SmA) | Nematic to Isotropic (T_N-I) | Smectic A to Nematic (T_SmA-N) |
| This compound | 81930-17-8 | To be determined | To be determined | Not Applicable |
| 4-cyano-4'-pentylbiphenyl (5CB) | 40817-08-1 | 22.5 °C | 35.0 °C[1] | Not Applicable |
| 4-cyano-4'-octylbiphenyl (8CB) | 54211-49-1 | 21.5 °C | 40.5 °C | 33.5 °C |
Note: The phase transition temperatures for this compound will be populated upon experimental validation.
Experimental Validation Protocols
The following sections provide detailed, step-by-step methodologies for determining the phase transition temperatures of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time.[2] Phase transitions are accompanied by changes in enthalpy, which are detected as peaks in the DSC thermogram.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan. The use of hermetic pans is crucial to prevent sample evaporation, especially for liquid samples.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Purge the DSC cell with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.
-
-
Thermal Program:
-
Heating Scan: Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C). Heat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) to a temperature above the expected clearing point (e.g., 100°C).
-
Cooling Scan: Cool the sample from the isotropic phase at the same controlled rate back to the starting temperature.
-
Second Heating Scan: Perform a second heating scan to observe the thermal history-independent phase transitions.
-
-
Data Analysis:
-
Identify the endothermic peaks on the heating scans and exothermic peaks on the cooling scans.
-
The onset temperature of the peak corresponding to the crystal-to-nematic transition is taken as the melting point (T_Cr-N).
-
The peak temperature of the nematic-to-isotropic transition is defined as the clearing point (T_N-I).
-
Integrate the area under the peaks to determine the enthalpy of each transition (ΔH).
-
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the visual identification of liquid crystal phases based on their unique optical textures. Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. This property gives rise to characteristic textures when viewed between crossed polarizers.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of this compound on a clean microscope slide.
-
Gently place a coverslip over the sample and heat the slide on a hot stage to the isotropic phase to ensure a thin, uniform film.
-
Allow the sample to cool slowly into the liquid crystal phase.
-
-
Microscope Setup:
-
Use a polarizing microscope equipped with a hot stage for precise temperature control.
-
Cross the polarizer and analyzer to achieve a dark background in the absence of a birefringent sample.
-
-
Thermal Analysis:
-
Slowly heat the sample on the hot stage while observing the texture through the eyepieces.
-
Upon heating, the transition from the crystalline solid to the nematic phase will be marked by the appearance of a fluid, birefringent texture. The characteristic nematic texture is the "Schlieren" texture, with dark brushes corresponding to regions of uniform molecular alignment.
-
Continue heating until the sample becomes completely dark. This indicates the transition to the isotropic liquid phase, and the temperature at which this occurs is the clearing point (T_N-I).
-
Slowly cool the sample from the isotropic phase and observe the formation of the nematic phase again. This allows for the observation of any monotropic (i.e., only observed on cooling) phases.
-
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical flow of the experimental validation process.
Caption: Experimental workflow for the validation of liquid crystal phase transition temperatures.
Conclusion
By employing a combination of Differential Scanning Calorimetry and Polarized Optical Microscopy, researchers can confidently validate the phase transition temperatures of this compound. This dual-method approach ensures both thermodynamic accuracy and visual confirmation of the mesophases. The comparison with benchmark liquid crystals like 5CB and 8CB provides a crucial context for its properties and potential applications in liquid crystal formulations. This rigorous characterization is a foundational step in the rational design and development of advanced liquid crystal materials.
References
-
Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. [Link]
-
Torontech. (2023). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
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A Comparative Analysis of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate for Advanced Display and Photonic Applications
For researchers and engineers navigating the complex landscape of liquid crystal (LC) materials, the selection of a compound with the optimal balance of electro-optical performance, thermal stability, and synthetic accessibility is paramount. This guide provides a detailed comparative analysis of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a nematic liquid crystal intermediate, benchmarked against its peers. By examining its fundamental properties and the influence of its molecular structure, we offer a technical resource for its application in high-resolution displays and advanced photonic devices.
The Molecular Architecture: A Foundation for Performance
The performance of a liquid crystal is intrinsically linked to its molecular structure. This compound is a calamitic (rod-shaped) molecule comprising three key moieties: a terminal cyano group (-CN), a rigid core of a biphenyl benzoate, and a flexible propylcyclohexyl tail. This architecture is central to its liquid crystalline behavior.
-
The Cyano Group (-CN): This terminal group imparts a strong dipole moment, which is crucial for achieving a high positive dielectric anisotropy (Δε). A large Δε is desirable for low-voltage switching in liquid crystal displays (LCDs). The strong dipole-dipole interactions also promote the parallel alignment necessary for the nematic phase.
-
The Biphenyl Benzoate Core: This rigid core provides the structural basis for molecular alignment and is a significant contributor to the material's birefringence (Δn) and clearing point (the temperature at which the material transitions to an isotropic liquid).[1]
-
The Propylcyclohexyl Tail: The flexible alkyl tail disrupts perfect crystalline packing, allowing the material to exhibit a liquid crystal phase over a practical temperature range. The length and nature of this tail are critical in determining the melting point and the viscosity of the material.[2][3]
Core Performance Metrics: A Comparative Overview
| Property | 4-Cyanophenyl-4'-N-propylbenzoate (Analogue)[1] | trans-4-propyl cyclohexyl-4 (trans-4-ethyl cyclohexyl) benzoate (Analogue) | 4-cyano-4'-pentylbiphenyl (5CB) (Reference LC) | Expected Performance of Target Compound |
| Dielectric Anisotropy (Δε) | High Positive | Moderate Positive | High Positive | High Positive |
| Birefringence (Δn) | High | Low | High | Moderate to High |
| Clearing Point (°C) | Not Specified | 134 | 35 | High |
| Viscosity | Not Specified | Moderate | Low | Moderate |
Analysis:
-
Dielectric Anisotropy (Δε): The presence of the terminal cyano group suggests a high positive dielectric anisotropy, comparable to other cyanophenyl-containing liquid crystals. This is a key advantage for applications requiring low power consumption.
-
Birefringence (Δn): The replacement of a phenyl ring with a cyclohexane ring, as in our target compound, generally leads to a lower birefringence compared to purely aromatic core structures like 5CB.[4] This is because the cyclohexane ring is less polarizable than a benzene ring. However, the overall birefringence is expected to remain in a useful range for many display applications.
-
Clearing Point: The rigid core structure with the cyclohexane ring typically results in higher clearing points compared to liquid crystals with shorter or more flexible cores. This suggests good thermal stability for the target compound.
-
Viscosity: The presence of the cyclohexane ring can lead to a higher viscosity compared to compounds with purely aromatic cores. This can impact the switching speed of the liquid crystal, a critical parameter in display applications.
The Influence of the Alkyl Chain: A Deeper Dive
The length of the alkyl chain in the flexible tail significantly influences the physical properties of liquid crystals.[2][3][5] Studies on homologous series of similar compounds have shown that as the alkyl chain length increases, the melting point generally decreases, while the clearing point often shows an odd-even effect. The viscosity also tends to increase with longer alkyl chains.[5]
For this compound, the propyl (C3) chain represents a balance between maintaining a sufficiently low melting point to ensure a broad nematic range and keeping the viscosity at a manageable level for reasonable response times.
Experimental Protocols for Characterization
To validate the performance of this compound and similar liquid crystal materials, a suite of standard characterization techniques is employed.
Electro-Optical Characterization
Objective: To measure the dielectric anisotropy (Δε) and threshold voltage (Vth) of the liquid crystal.
Methodology:
-
Cell Preparation: A liquid crystal cell with a known thickness (e.g., 5-10 μm) and transparent electrodes (e.g., Indium Tin Oxide) is used. The inner surfaces of the cell are coated with a polyimide alignment layer and rubbed to induce a homogeneous planar alignment of the liquid crystal molecules.
-
Filling the Cell: The liquid crystal is introduced into the cell via capillary action in its isotropic phase.
-
Capacitance Measurement: The capacitance of the cell is measured with and without an applied electric field.
-
The capacitance perpendicular to the director (C⊥) is measured at a low frequency (e.g., 1 kHz) with no applied voltage.
-
The capacitance parallel to the director (C∥) is measured with a sufficiently high voltage to align the molecules perpendicular to the substrates.
-
-
Calculation: The dielectric permittivities (ε⊥ and ε∥) are calculated from the capacitance values, and the dielectric anisotropy is determined as Δε = ε∥ - ε⊥.
-
Threshold Voltage Measurement: The threshold voltage is determined by observing the change in capacitance or optical transmission as a function of the applied voltage.
Optical Characterization
Objective: To measure the birefringence (Δn) of the liquid crystal.
Methodology:
-
Setup: A polarizing optical microscope equipped with a rotating stage, a light source, and a detector is used.
-
Sample Preparation: A homogeneously aligned liquid crystal cell is placed on the microscope stage between crossed polarizers.
-
Measurement: The cell is rotated to find the position of maximum and minimum light transmission.
-
Birefringence Calculation: The birefringence is determined by measuring the optical retardation (Γ) of the cell using a compensator (e.g., Berek or de Sénarmont). The birefringence is then calculated using the formula: Δn = Γ / (2πd/λ), where d is the cell thickness and λ is the wavelength of light.
Conclusion and Future Outlook
This compound emerges as a promising liquid crystal material, particularly for applications where a balance of good dielectric anisotropy and thermal stability is required. While its viscosity may be higher than that of purely aromatic counterparts, its robust mesophase behavior makes it a suitable candidate for inclusion in liquid crystal mixtures for various display technologies.
Further research focusing on the direct measurement of the electro-optical and physical properties of this specific compound is warranted to fully elucidate its performance envelope. Such studies will enable its optimal integration into next-generation displays, spatial light modulators, and other photonic devices.
References
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-
MDPI. (2020). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Molecules, 25(22), 5434. Retrieved from [Link]
-
PMC. (2022). Theoretical study on the alkyl chain length impact of azobenzene-based photoresponsive ionic liquids. Scientific Reports, 12, 13732. Retrieved from [Link]
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ResearchGate. (2020). Investigation the Influence of Alkyl Side Chain Length on the Fluorescence Response of C153 in a Series of Room Temperature Ionic Liquids. Journal of Molecular Liquids, 311, 113331. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyanophenyl Benzoates in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of fluorinated versus non-fluorinated cyanophenyl benzoates, a scaffold of interest due to its prevalence in diverse chemical libraries and its potential for chemical modification. While traditionally explored for their liquid crystalline properties, the underlying principles of how fluorination impacts this scaffold are directly translatable to a medicinal chemistry context. Here, we will dissect the causal effects of fluorine substitution on key drug-like properties, supported by experimental data from analogous systems, to provide a predictive framework for researchers in the field.
The Strategic Rationale for Fluorination in Drug Design
The introduction of fluorine into a molecule is far from a simple substitution; it is a strategic decision aimed at modulating a compound's metabolic stability, binding affinity, lipophilicity, and overall safety profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of these effects. This guide will explore these facets in the context of the cyanophenyl benzoate scaffold.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate are foundational to its success. Here, we examine how fluorination can predictably alter these characteristics in cyanophenyl benzoate analogues.
Lipophilicity and Permeability
A common misconception is that fluorination universally increases lipophilicity. While the introduction of a single fluorine atom to an aromatic ring does typically increase the octanol-water partition coefficient (logP), the effect is nuanced and depends on the overall electronic context of the molecule.[1][2]
For cyanophenyl benzoates, fluorination of the phenyl rings is anticipated to increase lipophilicity. This can have a dichotomous effect on drug action. On one hand, increased lipophilicity can enhance membrane permeability, facilitating entry into cells to reach intracellular targets.[3] On the other hand, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and a higher risk of off-target toxicity.[4]
Table 1: Predicted Lipophilicity of Exemplar Cyanophenyl Benzoates
| Compound | Structure | Predicted clogP |
| 4-Cyanophenyl benzoate | ![]() | 3.5 |
| 4-Cyanophenyl 4-fluorobenzoate | ![]() | 3.8 |
| 4-Cyano-3-fluorophenyl benzoate | ![]() | 3.7 |
Note: clogP values are computationally predicted and serve as a relative comparison.
The key takeaway for the drug developer is to consider fluorination as a tool to fine-tune lipophilicity within an optimal range, rather than simply to maximize it.
Impact on Metabolic Stability
One of the most well-documented advantages of fluorination is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
In the context of cyanophenyl benzoates, both the cyanophenyl and benzoate rings are potential sites of aromatic hydroxylation, a common metabolic pathway. By strategically placing fluorine atoms on these rings, particularly at positions identified as metabolically "hot," the rate of metabolic clearance can be significantly reduced. This leads to a longer in vivo half-life and potentially a lower required therapeutic dose.
A case study on 7-phenyl-pyrroloquinolinone derivatives demonstrated that the introduction of a fluorine atom to the 7-phenyl ring improved metabolic stability.[6]
Caption: Metabolic fate of fluorinated vs. non-fluorinated compounds.
Modulation of Binding Affinity
The effect of fluorination on protein-ligand binding is highly context-dependent and can be a double-edged sword. The introduction of fluorine can either enhance or diminish binding affinity through a variety of mechanisms.
-
Favorable Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in a protein's active site.
-
Altered Conformation: The electronic effects of fluorine can alter the preferred conformation of the ligand, potentially pre-organizing it for a more favorable binding pose.
-
Disruption of Water Networks: Fluorine substitution can displace key water molecules in a binding pocket, which can be either entropically favorable or unfavorable.
While direct experimental data for cyanophenyl benzoates is scarce, a study on kinase inhibitors showed that fluorinated derivatives often exhibit enhanced potency.[7]
Toxicological Considerations
The toxicological profile of a drug candidate is of paramount importance. While the C-F bond is generally stable, there are instances where defluorination can occur, leading to the formation of toxic metabolites. However, in most cases, fluorination is associated with a favorable safety profile. For example, a study on fluorinated 7-phenyl-pyrroloquinolinone derivatives showed potent cytotoxicity against cancer cell lines but not against normal human lymphocytes.[6]
It is crucial to assess the potential for metabolic activation and the toxicity of any potential metabolites early in the drug discovery process.
Experimental Protocols
To provide a framework for the comparative analysis of fluorinated and non-fluorinated cyanophenyl benzoates, the following experimental protocols are recommended.
Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).
-
Vortex the mixture vigorously for 15 minutes to ensure thorough partitioning.
-
Centrifuge the mixture to separate the octanol and aqueous phases.
-
Carefully collect aliquots from both the octanol and aqueous phases.
-
Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol assesses the metabolic stability of a compound in the presence of human liver microsomes.
Methodology:
-
Pre-incubate the test compound with human liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Conclusion
The strategic incorporation of fluorine into the cyanophenyl benzoate scaffold offers a powerful approach to modulate key drug-like properties. By understanding the fundamental principles of how fluorine influences lipophilicity, metabolic stability, and binding affinity, drug discovery scientists can make more informed decisions in the design of novel therapeutic agents. While direct comparative data for this specific scaffold in a biological context is limited, the wealth of information from analogous systems provides a strong predictive framework. The experimental protocols outlined in this guide offer a starting point for researchers to generate the necessary data to validate these predictions and advance their drug discovery programs.
References
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PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
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PubMed Central (PMC). (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. PMC. [Link]
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Pharmaceutical Sciences Stack Exchange. (2019). Cyanogenic and Fluorine Compounds in Pharmaceutical Science. Pharmaceutical Sciences Stack Exchange. [Link]
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ResearchGate. (2022). (PDF) Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ResearchGate. [Link]
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PubMed. (2015). Fluorinated Nanocarbons Cytotoxicity. PubMed. [Link]
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ResearchGate. (2024). (PDF) Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. ResearchGate. [Link]
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ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. Retrieved January 23, 2026, from [Link]
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Li, W., et al. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. ChemRxiv. [Link]
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Bhabal, S. R., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109–1116. [Link]
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ResearchGate. (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives.... ResearchGate. Retrieved January 23, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. [Link]
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PubMed Central (PMC). (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. [Link]
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ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
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PubMed Central (PMC). (2020). Importance of Fluorine in Benzazole Compounds. PMC. [Link]
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ResearchGate. (n.d.). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
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ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]
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ResearchGate. (2025). Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. ResearchGate. [Link]
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PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]
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PubMed. (n.d.). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. PubMed. [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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ResearchGate. (n.d.). Prediction of Embryotoxicity by Four Kinds of Fluorine Compounds Based on Embryonic Stem Cell Test (EST) Protocol. ResearchGate. Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
For researchers and professionals in materials science and drug development, the chemical purity of compounds like 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate is not merely a quality metric; it is the foundation of predictable performance, safety, and reproducibility. This liquid crystal is a sophisticated molecule where even trace impurities can significantly alter its critical physical properties, such as phase transition temperatures and electro-optical responses. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the robust purity assessment of this compound.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis of non-volatile, small organic molecules like this compound.[1] Its strength lies in the high-resolution separation of the main compound from structurally similar impurities.[2]
The "Why": Causality in Method Design
The chosen method, Reversed-Phase HPLC (RP-HPLC), is predicated on the molecule's non-polar character. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[3] The separation mechanism is driven by hydrophobic interactions; more non-polar molecules, like our target analyte and its potential organic impurities, will have a stronger affinity for the stationary phase and thus elute later than more polar contaminants.[4]
A gradient elution—where the mobile phase composition is changed over time from weaker (more polar) to stronger (more non-polar)—is selected for a crucial reason. It ensures that impurities with a wide range of polarities can be resolved and eluted within a reasonable timeframe, sharpening peaks and improving detection limits for trace components.[4]
A Self-Validating HPLC Protocol
This protocol is designed to be self-validating by incorporating system suitability tests (SSTs), which ensure the chromatographic system is performing adequately for the intended analysis. The entire process follows the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[5][6]
Experimental Workflow: HPLC Purity Assessment
The following diagram illustrates the comprehensive workflow for assessing the purity of this compound using HPLC.
Caption: A comprehensive workflow for HPLC purity analysis.
Detailed HPLC Protocol
1. Instrumentation and Reagents
-
HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Sample: this compound.
2. Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | Water | The weak, polar solvent. |
| Mobile Phase B | Acetonitrile (ACN) | The strong, non-polar organic modifier.[7] |
| Gradient | 0-20 min: 70% to 95% B; 20-25 min: 95% B; 25-26 min: 95% to 70% B; 26-30 min: 70% B | This gradient ensures elution of the main peak and resolution from both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Maintains consistent retention times and peak shapes. |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds; ideally, the λmax should be determined by a UV scan. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
3. Sample Preparation
-
Diluent: Use Acetonitrile.
-
Stock Solution: Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
4. System Suitability and Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform five replicate injections of the sample solution.
-
The system is deemed suitable if the Relative Standard Deviation (RSD) for the retention time of the main peak is ≤ 1.0% and for the peak area is ≤ 2.0%.
5. Purity Calculation The purity is typically calculated using the area percent method, assuming all components have a similar UV response at the chosen wavelength.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful tool, a multi-faceted approach using orthogonal techniques provides a more complete purity profile.[8]
Caption: Comparison of key analytical techniques for purity.
Comparison of Analytical Techniques
| Technique | Principle | Advantages for this Analyte | Limitations |
| HPLC-UV | Liquid-phase separation based on polarity.[2] | Excellent for non-volatile compounds; high resolution for isomers and related substances; robust and widely available. | Requires reference standards for impurity identification; assumes equal detector response for area % calculation. |
| Gas Chromatography (GC-FID) | Vapor-phase separation based on boiling point and polarity.[9] | Superior for detecting small, volatile, and thermally stable impurities (e.g., residual solvents).[10] | Analyte must be volatile and thermally stable; risk of degradation in the hot injector.[11] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[12] | Provides an absolute purity value (mass %) without needing a reference standard of the analyte itself.[13] Can identify and quantify NMR-active impurities. | Lower sensitivity for trace impurities compared to chromatographic methods; requires a high-purity internal standard.[14] |
In-Depth Look at Alternatives
Gas Chromatography (GC): GC is an ideal complementary technique for identifying and quantifying residual solvents or volatile synthetic precursors.[10] A sample of this compound would be dissolved in a high-purity solvent and injected into a heated port where it vaporizes.[9] The components are then separated based on their boiling points and interaction with the column's stationary phase. While powerful for volatiles, its utility is limited by the thermal stability of the main compound.
Quantitative NMR (qNMR): qNMR is a primary ratio method that can determine purity without a specific reference standard for the analyte, a significant advantage.[13] A known mass of the sample is dissolved with a known mass of a certified internal standard (e.g., maleic anhydride) in a deuterated solvent. By comparing the integral of a unique proton signal from the analyte to a signal from the internal standard, the absolute purity can be calculated.[15] This method is excellent for providing an orthogonal result to HPLC but may not detect impurities present at very low levels (<0.1%).[12]
Conclusion and Recommendation
For a comprehensive and trustworthy assessment of this compound purity, a hierarchical approach is recommended.
-
Primary Method (HPLC): Use the validated RP-HPLC method described as the primary tool for routine purity testing, quantification of known impurities, and stability studies. Its high resolution is essential for separating structurally similar by-products.
-
Orthogonal Method (qNMR): Employ qNMR to establish the absolute purity of a reference lot. This provides a value that is independent of chromatographic response factors and serves as a benchmark for the HPLC method.[8]
-
Complementary Method (GC): Utilize GC, specifically with a headspace sampler, to analyze for residual solvents from the synthesis and purification process.
By combining the high-resolution separation of HPLC with the absolute quantification of qNMR and the specific volatility analysis of GC, researchers can build a complete and robust purity profile, ensuring the quality and reliability of their materials for advanced applications.
References
- Breaking through Thermodynamic and Kinetic Barriers for Rapid Synthesis of High-Purity β-SiC Using Liquid Carbon and Silicon. (2026).
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- Gas Chrom
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm.
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- The influence of impurities and solvents on crystallization.
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A Senior Application Scientist's Guide to Validating Theoretical Models with Experimental Data for Cyanophenyl Liquid Crystals
This guide provides a comprehensive framework for researchers, scientists, and professionals in materials science and drug development on the critical process of validating theoretical models with robust experimental data, specifically focusing on the scientifically and technologically significant class of cyanophenyl liquid crystals. The objective is to bridge the gap between theoretical predictions and real-world material behavior, ensuring the development of reliable and predictive models for this class of liquid crystals.
The Symbiotic Relationship Between Theory and Experiment in Liquid Crystal Science
Cyanophenyl liquid crystals, characterized by a rigid core and a polar cyano (-C≡N) group, are cornerstones of liquid crystal display (LCD) technology and are finding increasing applications in sensing and photonics. Their behavior is governed by a delicate balance of intermolecular forces, leading to the formation of various mesophases (e.g., nematic, smectic) with unique optical and dielectric properties.
Theoretical models are indispensable for understanding and predicting the structure-property relationships in these materials. However, the validity and predictive power of any model are contingent upon rigorous experimental validation. This guide outlines a systematic approach to this validation process, emphasizing the synergy between computational modeling and experimental characterization.
Foundational Theoretical Models for Cyanophenyl Liquid Crystals
A robust validation process begins with a thorough understanding of the theoretical frameworks used to describe liquid crystalline behavior. For cyanophenyl liquid crystals, several key models are prevalent:
-
Maier-Saupe Theory: This mean-field theory is a fundamental starting point for describing the nematic-isotropic phase transition.[1] It considers the anisotropic van der Waals forces between rod-like molecules as the primary driver for the formation of the orientationally ordered nematic phase. The theory predicts the temperature dependence of the orientational order parameter, a key metric for characterizing the nematic state.
-
Landau-de Gennes Theory: This phenomenological theory provides a more general framework for describing liquid crystal phase transitions, including the nematic-isotropic transition.[2][3] It expresses the free energy of the system as a power series of the order parameter tensor, allowing for the description of more complex phenomena such as the influence of external fields and defects.
-
Molecular Field Theories and Atomistic Simulations: More advanced approaches, including molecular field theories and all-atom or coarse-grained molecular dynamics (MD) simulations, offer a higher level of detail. These methods can, in principle, predict a wide range of properties, including phase transition temperatures, order parameters, and even spectroscopic signatures, directly from the molecular structure.[4][5]
The choice of theoretical model depends on the specific property of interest and the desired level of accuracy. Simpler models like Maier-Saupe provide valuable qualitative insights, while more computationally intensive methods aim for quantitative predictions.
The Experimentalist's Toolkit: Probing the Properties of Cyanophenyl Liquid Crystals
Accurate experimental data is the bedrock of model validation. A multi-technique approach is often necessary to obtain a comprehensive picture of the material's behavior.
| Experimental Technique | Measured Property | Relevance to Model Validation |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (e.g., crystal-nematic, nematic-isotropic) and associated enthalpy changes. | Directly validates predicted phase transition temperatures from theoretical models.[6] |
| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases based on their unique optical textures. | Provides qualitative validation of the predicted phase sequence. |
| Refractive Index Measurements (e.g., Abbé refractometer) | Birefringence (Δn), the difference between the extraordinary (ne) and ordinary (no) refractive indices. | The order parameter is directly related to birefringence, allowing for a quantitative comparison with theoretical predictions.[7] |
| Dielectric Spectroscopy | Dielectric permittivity and anisotropy as a function of frequency and temperature. | Provides insights into molecular dynamics and dipolar correlations, which can be compared with predictions from molecular models.[8][9][10][11][12] |
| X-ray Diffraction (XRD) | Information about the molecular packing and layer spacing in smectic phases. | Crucial for validating models that describe layered liquid crystal phases.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular order and dynamics. | Provides a direct measure of the orientational order parameter, offering a powerful tool for validating theoretical predictions.[4] |
The following workflow ensures the acquisition of high-quality, self-consistent experimental data for validating theoretical models.
Figure 1: A streamlined experimental workflow for gathering comprehensive data on cyanophenyl liquid crystals for the purpose of validating theoretical models.
The Validation Process: A Step-by-Step Guide
The core of this guide is the systematic process of comparing theoretical predictions with experimental data.
The first and most fundamental test of any model is its ability to predict the correct phase behavior.
-
Protocol:
-
Perform DSC analysis on the synthesized and purified cyanophenyl liquid crystal to determine the transition temperatures.
-
Use POM to visually confirm the identity of the liquid crystal phases (e.g., nematic, smectic A) by observing their characteristic textures.
-
Compare the experimentally determined phase transition temperatures with the predictions from the chosen theoretical model.
-
-
Causality: A significant discrepancy between the predicted and experimental transition temperatures often indicates a fundamental issue with the model's parameterization or its underlying assumptions about intermolecular interactions.
The orientational order parameter (S) is a key output of many theoretical models and can be determined experimentally.
-
Protocol:
-
Measure the temperature-dependent birefringence (Δn) of the liquid crystal using an Abbé refractometer or a similar technique.
-
Calculate the experimental order parameter from the birefringence data using established methods, such as the Vuks model.
-
Alternatively, directly measure the order parameter using NMR spectroscopy.
-
Plot the experimentally determined order parameter as a function of reduced temperature (T/TNI, where TNI is the nematic-isotropic transition temperature).
-
On the same plot, show the theoretical prediction for the order parameter.
-
-
Data Presentation:
| Reduced Temperature (T/TNI) | Experimental Order Parameter (from Birefringence) | Theoretical Order Parameter (e.g., Maier-Saupe) | % Difference |
| 0.99 | 0.35 | 0.38 | 8.6% |
| 0.97 | 0.45 | 0.48 | 6.7% |
| 0.95 | 0.52 | 0.55 | 5.8% |
| 0.93 | 0.58 | 0.60 | 3.4% |
| 0.91 | 0.62 | 0.64 | 3.2% |
-
Causality: Discrepancies in the magnitude or the temperature dependence of the order parameter can point to inaccuracies in the model's description of the anisotropic molecular potential.
The anisotropic nature of liquid crystals is reflected in their dielectric and optical properties.
-
Protocol:
-
Perform dielectric spectroscopy measurements on aligned liquid crystal samples to determine the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, and thus the dielectric anisotropy (Δε = ε∥ - ε⊥).
-
Compare the temperature-dependent dielectric anisotropy with predictions from models that incorporate the molecular dipole moment and its orientation relative to the long molecular axis.
-
-
Trustworthiness: Consistent agreement between the experimental and theoretical dielectric anisotropy across a range of temperatures provides strong evidence for the model's ability to capture the influence of the polar cyano group on the material's properties.
Discrepancies between theory and experiment are not failures but opportunities for model refinement.
Figure 2: The iterative cycle of model validation and refinement, a cornerstone of robust scientific inquiry.
Conclusion: Towards Predictive Materials Design
The rigorous validation of theoretical models with high-quality experimental data is paramount for advancing our understanding of cyanophenyl liquid crystals. This guide has provided a structured approach to this process, from selecting appropriate theoretical frameworks and experimental techniques to systematically comparing their outputs. By embracing this symbiotic relationship between theory and experiment, researchers can develop increasingly predictive models, accelerating the design and discovery of novel liquid crystal materials for a wide range of applications.
References
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Patrício, P., et al. (n.d.). Electro-rheology study of a series of liquid crystal cyanobiphenyls: experimental and theoretical treatment. ResearchGate. Available at: [Link]
-
Abberley, J. P., et al. (2018). Full article: Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Taylor & Francis Online. Available at: [Link]
-
Palermo, M. F., et al. (2013). Predicting the Anchoring of Liquid Crystals at a Solid Surface: 5-Cyanobiphenyl on Cristobalite and Glassy Silica Surfaces of Increasing Roughness. Langmuir. Available at: [Link]
-
Arakawa, Y. & Sueda, Y. (2025). Cyanobiphenyl- and Cyanoterphenyl-Based Liquid Crystal Dimers (CBnCT): The Enantiotropic Twist-Bend Nematic Phase. MDPI. Available at: [Link]
-
Carlton, R. J., et al. (2020). Design of Chemoresponsive Liquid Crystals through Integration of Computational Chemistry and Experimental Studies. OSTI.GOV. Available at: [Link]
-
Wikipedia. (n.d.). Landau–de Gennes theory. Available at: [Link]
-
Welch, C., et al. (2020). Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases. PubMed Central. Available at: [Link]
-
Yoshioka, Y., et al. (2006). Theoretical Studies of Magnetic Interactions in P-Cyanophenyl Nitronyl Nitroxide Crystal. Taylor & Francis Online. Available at: [Link]
-
Virga, E. G. (n.d.). Mathematical Theories of Liquid Crystals II. The Maier-Saupe Theory. University of Oxford. Available at: [Link]
-
de la Fuente, M. R., et al. (2022). Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes. ACS Publications. Available at: [Link]
-
Urban, S., et al. (2010). Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate. Taylor & Francis Online. Available at: [Link]
-
Sebastián, N., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. National Institutes of Health. Available at: [Link]
-
Li, S., et al. (2025). Genetic Algorithm-Accelerated Computational Discovery of Liquid Crystal Polymers with Enhanced Optical Properties. arXiv. Available at: [Link]
-
Collings, P. J. & Hird, M. (n.d.). The Landau-de Gennes Theory of Liquid Crystal Phase Transitions. Available at: [Link]
-
Sebastián, N., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. ACS Publications. Available at: [Link]
-
Tasinkevych, M., et al. (2020). Full article: Theory and simulation of objects in liquid crystals. Taylor & Francis Online. Available at: [Link]
-
Mor-Roca, V., et al. (2023). Conformation-dependent molecular association and spectral properties of 4-pentyl-4´-cyanobiphenyl liquid crystal in different p. AIP Publishing. Available at: [Link]
-
Perkowski, P., et al. (2025). Study of some cyanobiphenyls by dielectric spectroscopy. ResearchGate. Available at: [Link]
-
Frunza, L., et al. (2004). Relaxation processes of the liquid crystal ME6N in the isotropic phase studied by Raman scattering experiments. The Journal of Chemical Physics. Available at: [Link]
-
Oak Ridge National Laboratory. (2014). Simulation Solves Mystery of How Liquid-Crystal Thin Films Disintegrate. Available at: [Link]
-
Ginovska, M., et al. (n.d.). DIELECTRIC RELAXATION OF 4-CYANOPHENYL 4'-n-DECYLOXYBENZOATE IN THE ISOTROPIC , • NEMATIC, AND SMECTIC A PHASES. Available at: [Link]
-
A. J. García-Sáez, et al. (n.d.). Interactions of Liquid Crystal-Forming Molecules with Phospholipid Bilayers Studied by Molecular Dynamics Simulations. National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Physicochemical Properties of Nematic Liquid Crystals for Research and Development
An In-depth Analysis of 4-(trans-4-propylcyclohexyl)benzoate Derivatives and a Comparison with Industry-Standard Mesogens
In the landscape of materials science, particularly in the development of advanced optical and electronic components, nematic liquid crystals are of paramount importance. Their unique electro-optical properties, which allow for the manipulation of light through the application of an electric field, make them indispensable in technologies ranging from high-resolution displays to spatial light modulators. The selection of a liquid crystal for a specific application is dictated by a precise set of physical constants, including its clearing point, birefringence, dielectric anisotropy, and viscosity.
This guide provides a comparative analysis of the physical constants of a family of nematic liquid crystals possessing the 4-(trans-4-propylcyclohexyl)phenyl core structure. While comprehensive experimental data for 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate remains elusive in publicly accessible literature, we will explore the known properties of its close structural analogs. These will be benchmarked against the well-characterized and widely utilized nematic liquid crystals, 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7, to offer a broader context for researchers, scientists, and drug development professionals in their material selection process.
The Significance of the 4-(trans-4-propylcyclohexyl)phenyl Moiety
The molecular architecture of a liquid crystal is the primary determinant of its mesomorphic behavior and physical characteristics. The 4-(trans-4-propylcyclohexyl)phenyl moiety is a common structural motif in many calamitic (rod-shaped) liquid crystals. This rigid core, composed of a cyclohexane ring and a benzene ring, contributes to the molecule's anisotropy, which is essential for the formation of the nematic phase. The trans configuration of the cyclohexane ring ensures a more linear and elongated molecular shape, which enhances the stability of the liquid crystalline phase. The terminal groups attached to this core, such as a cyano (-CN) group and an alkyl chain, play a crucial role in fine-tuning the material's properties. The strong dipole moment of the cyano group, for instance, is a key contributor to a large positive dielectric anisotropy, a desirable trait for many display applications.
Comparative Analysis of Physical Constants
The performance of a liquid crystal in a device is a direct consequence of its intrinsic physical properties. Below, we present a comparison of the available data for liquid crystals featuring the propylcyclohexyl core and the benchmark materials 5CB and E7.
| Physical Constant | 4-(trans-4-propylcyclohexyl)benzonitrile (PCH3) | 4-Cyano-4'-pentylbiphenyl (5CB) | E7 Mixture |
| Clearing Point (°C) | 45[1] | 35.0[2] | ~60 |
| Birefringence (Δn) at 589 nm, 20°C | Data not available | ~0.18 | ~0.225 |
| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Data not available | +11.0 | +13.8 |
| Rotational Viscosity (γ1) (mPa·s) at 20°C | Data not available | ~100-120 | ~200-220 |
In-depth Look at Key Physical Constants
Clearing Point (Nematic-to-Isotropic Transition Temperature)
The clearing point is the temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid phase. A wide nematic range, particularly around ambient temperatures, is crucial for most applications. 4-(trans-4-propylcyclohexyl)benzonitrile (PCH3) exhibits a melting point of 45°C, which is also its clearing point, indicating a monotropic liquid crystal behavior where the nematic phase is only observed upon cooling.[1] In contrast, 5CB has a nematic range from 22.5°C to 35.0°C, making it suitable for room-temperature applications.[2] The E7 mixture is designed to have a broader nematic range, with a clearing point around 60°C.
Birefringence (Δn)
Birefringence is the difference between the refractive indices for light polarized parallel (extraordinary ray, nₑ) and perpendicular (ordinary ray, nₒ) to the liquid crystal director. A high birefringence is often desirable as it allows for the use of thinner liquid crystal layers in displays, leading to faster switching times. While specific data for the propylcyclohexyl benzoate is unavailable, related cyanophenyl-based liquid crystals are known to exhibit significant birefringence due to the delocalized π-electrons in the aromatic rings. For comparison, 5CB has a birefringence of approximately 0.18, while the E7 mixture, which contains components with extended conjugation, boasts a higher birefringence of around 0.225.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A large positive dielectric anisotropy is essential for nematic liquid crystals used in twisted nematic (TN) and in-plane switching (IPS) displays, as it allows for low-voltage operation. The cyano group in the target compound and its analogs is a strong contributor to a positive Δε. 5CB, with its terminal cyano group, has a dielectric anisotropy of approximately +11.0. The E7 mixture is formulated to have an even larger positive dielectric anisotropy of about +13.8, enabling faster response times and lower power consumption in devices.
Rotational Viscosity (γ1)
Rotational viscosity is a measure of the internal friction of the liquid crystal director as it reorients under the influence of an electric field. A lower rotational viscosity is highly desirable as it directly translates to faster switching speeds in a display. The viscosity of a liquid crystal is influenced by its molecular shape, size, and intermolecular interactions. While specific data for the propylcyclohexyl benzoate is lacking, it is generally observed that longer alkyl chains and more complex molecular structures can lead to higher viscosity. For reference, the rotational viscosity of 5CB is in the range of 100-120 mPa·s at 20°C, while the E7 mixture exhibits a higher viscosity of around 200-220 mPa·s.
Experimental Methodologies for Characterization
To address the data gap for this compound and to provide a framework for its characterization, we outline the standard experimental protocols for measuring the key physical constants.
Workflow for Liquid Crystal Characterization
Caption: Workflow for the synthesis, purification, and characterization of liquid crystals.
Experimental Protocols
1. Determination of Clearing Point by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting and clearing, are accompanied by endothermic or exothermic peaks.
-
Protocol:
-
A small, accurately weighed sample (1-5 mg) of the purified liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC furnace.
-
The temperature is ramped at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
The heat flow is recorded as a function of temperature. The peak of the endotherm corresponding to the nematic-to-isotropic transition is identified as the clearing point.
-
2. Measurement of Birefringence using an Abbe Refractometer
-
Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection. For a nematic liquid crystal, two distinct refractive indices (nₑ and nₒ) can be measured by aligning the liquid crystal director relative to the polarization of the incident light.
-
Protocol:
-
A thin, homogeneously aligned liquid crystal cell is prepared by sandwiching the liquid crystal between two glass slides with a specific alignment layer (e.g., rubbed polyimide).
-
A drop of the liquid crystal is placed on the prism of the Abbe refractometer.
-
The liquid crystal cell is placed on top of the drop, ensuring good optical contact.
-
The sample is illuminated with monochromatic light (e.g., a sodium lamp, 589 nm).
-
By rotating a polarizing filter, the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the alignment direction are measured.
-
The birefringence (Δn) is calculated as the difference between nₑ and nₒ.
-
3. Determination of Dielectric Anisotropy by Dielectric Spectroscopy
-
Principle: Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. By applying an AC electric field to an aligned liquid crystal sample, the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director can be determined.
-
Protocol:
-
Two types of liquid crystal cells are prepared: a planar aligned cell (director parallel to the electrodes) and a homeotropically aligned cell (director perpendicular to the electrodes).
-
The cells are filled with the liquid crystal.
-
The capacitance of each cell is measured at a specific frequency (typically 1 kHz) using an LCR meter.
-
The dielectric permittivities (ε∥ and ε⊥) are calculated from the measured capacitance, the cell geometry (electrode area and cell gap), and the permittivity of free space.
-
The dielectric anisotropy (Δε) is calculated as the difference between ε∥ and ε⊥.
-
4. Measurement of Rotational Viscosity using a Rotational Viscometer
-
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. For liquid crystals, specialized techniques are required to determine the rotational viscosity associated with the director reorientation. One common method is the electro-optical switching method.
-
Protocol (Electro-Optical Switching Method):
-
A planar aligned liquid crystal cell is placed between crossed polarizers.
-
A voltage pulse is applied to the cell, causing the liquid crystal director to reorient.
-
The change in light transmission through the cell as the director reorients is monitored with a photodiode and an oscilloscope.
-
The decay time (τ_off) of the optical response after the voltage is turned off is measured.
-
The rotational viscosity (γ1) is calculated using the equation: γ1 = (K₁₁ * π²) / (d² * τ_off), where K₁₁ is the splay elastic constant and d is the cell gap. The splay elastic constant needs to be determined independently, often through capacitance-voltage measurements.
-
Conclusion and Future Directions
The family of liquid crystals based on the 4-(trans-4-propylcyclohexyl)phenyl core holds promise for various applications due to the favorable molecular geometry for inducing and sustaining a nematic phase. However, a significant lack of publicly available experimental data for this compound hinders its direct comparison with established materials. The provided experimental protocols offer a clear roadmap for the comprehensive characterization of this and other novel liquid crystalline compounds.
For researchers and developers, the choice of a liquid crystal is a multi-faceted decision. While benchmark materials like 5CB and E7 offer well-documented performance, the exploration of new molecular structures is essential for advancing the field and enabling next-generation technologies. The synthesis and thorough characterization of homologous series of 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoates would be a valuable contribution, allowing for a systematic study of how alkyl chain length influences the key physical constants and ultimately, the performance of these materials in electro-optical devices.
References
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
-
4-Cyano-4'-pentylbiphenyl. In Wikipedia. Retrieved January 23, 2026, from [Link]
Sources
- 1. 4-(trans-4-Propylcyclohexyl)benzonitrile | 61203-99-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Sci-Hub. Crystal Structure of the 4-Cyanophenyl 4-Perfluorohexylbenzoate / Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 1994 [sci-hub.jp]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
For researchers and professionals in the fields of materials science and drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate (CAS No. 81930-17-8), a liquid crystal compound. The procedures outlined below are synthesized from an in-depth analysis of safety data for analogous compounds, general principles for the disposal of cyanide-containing substances, and regulatory guidelines.
Hazard Assessment and Core Safety Principles
Key Hazard Considerations:
-
Acute Toxicity: A product page for this compound indicates it is harmful if swallowed (H302)[1]. Safety data for analogous compounds, such as 4-Cyanophenyl 4-n-butylbenzoate, show acute toxicity via oral, dermal, and inhalation routes[2]. Therefore, it is prudent to handle this compound with care to avoid all routes of exposure.
-
Skin and Eye Irritation: Related cyanophenyl compounds are known to cause skin and serious eye irritation[2]. Direct contact should be strictly avoided.
-
Environmental Hazards: A fluorinated analog of this compound is classified as harmful to aquatic life with long-lasting effects[3]. This suggests that uncontrolled release into the environment must be prevented.
-
Cyanide Group Reactivity: Organic compounds containing a cyano (nitrile) group can be hazardous. Of particular concern is the potential for hydrolysis, especially in the presence of strong acids or bases, which could release hydrogen cyanide gas—a highly toxic substance[4][5].
Based on this assessment, this compound must be treated as hazardous waste . The fundamental principle for its disposal is to ensure it is collected in a clearly labeled, sealed container and transferred to a licensed hazardous waste disposal facility.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving is recommended). | To prevent dermal absorption, which is a potential route of acute toxicity[2]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and potential eye irritation[2]. |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of any dust or vapors[2]. |
Safe Handling Practices:
-
All handling of this compound, including weighing and transfer, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust when handling the solid material.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Do not work alone when handling this and other potentially hazardous materials.
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable plan for the safe disposal of this compound.
Step 1: Waste Segregation and Container Selection
-
Solid Waste: All solid waste contaminated with this compound, including residual amounts in its original container, contaminated weighing paper, and disposable lab materials (e.g., gloves, pipette tips), must be collected separately.
-
Liquid Waste: If the compound has been used in a solution, the liquid waste must be collected in a separate, dedicated container. Do not mix with other waste streams unless compatibility has been verified.
-
Container Requirements: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid. Containers should be obtained from your institution's Environmental Health & Safety (EHS) department.
Step 2: Waste Labeling
-
Properly label the hazardous waste container immediately upon the first addition of waste.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "81930-17-8"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from incompatible materials, especially acids.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context and Justification
The recommended disposal protocol aligns with regulations and guidelines from major safety and environmental agencies.
-
Resource Conservation and Recovery Act (RCRA): In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under RCRA. Due to its acute toxicity, this compound would likely be classified as a toxic hazardous waste.
-
European Waste Catalogue (EWC): For laboratories operating in the European Union, waste is classified using EWC codes. A plausible code for this compound would be from the "Wastes from the MFSU (manufacture, formulation, supply and use) of salts and their solutions and metallic oxides" chapter, specifically 06 03 11 *, which pertains to "solid salts and solutions containing cyanides" and is marked as hazardous[6].
-
Occupational Safety and Health Administration (OSHA): OSHA sets permissible exposure limits (PELs) for various chemicals to protect workers[5]. While a specific PEL for this compound is not established, the guidelines for handling toxic and irritant substances are applicable.
The overarching rationale for treating this compound as hazardous waste is the "precautionary principle." In the absence of complete data, one should assume a higher level of hazard to ensure the safety of personnel and the protection of the environment. Incineration is a common and effective method for the disposal of many organic compounds, including liquid crystals from industrial sources, as it ensures complete destruction[7]. This is typically handled by specialized waste management facilities.
Spill and Emergency Procedures
In Case of a Small Spill:
-
Ensure the area is well-ventilated (fume hood).
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for chemicals).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
In Case of Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention after any exposure.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
-
National Center for Biotechnology Information, Toxicological Profile for Cyanide, U.S. Department of Health and Human Services. Available at: [Link]
-
New Jersey Department of Health and Senior Services, Hazard Substance Fact Sheet: Cyanide, NJ.gov. Available at: [Link]
-
CORDIS, Reuse and recyclation of liquid crystal displays, European Commission. Available at: [Link]
-
CSG, European Waste Catalogue (EWC) Codes Check Tool, CSG.co.uk. Available at: [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. EWC Codes Check Tool | European Waste Catalogue List | CSG [csg.co.uk]
- 7. Reuse and recyclation of liquid crystal displays | RELCD Project | Results in Brief | FP6 | CORDIS | European Commission [cordis.europa.eu]
A Strategic Guide to Personal Protective Equipment for Handling 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
For Immediate Use by Laboratory Professionals
In the dynamic environment of research and development, the safe handling of novel chemical compounds is a cornerstone of scientific integrity and personal safety. This document provides a comprehensive, technically grounded guide to the selection and use of Personal Protective Equipment (PPE) for 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and logical framework that empowers researchers to work with this compound confidently and safely.
Hazard Assessment: Understanding the Compound
The Core PPE Protocol: A Multi-Layered Defense
A robust PPE strategy is the foundation of safe laboratory practice. The following table outlines the essential PPE for handling this compound, with a detailed rationale for each component.
| PPE Component | Recommended Specification | Rationale & Causality |
| Eye and Face Protection | ANSI Z87.1 Compliant Safety Goggles | Tightly fitting safety goggles are crucial to protect against splashes of solutions or accidental contact with the solid compound.[1][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7] |
| Hand Protection | Chemical-Resistant Nitrile Gloves (Double-gloving recommended) | Nitrile gloves offer good resistance to a variety of chemicals.[7] Double-gloving provides an additional barrier and is a best practice when handling potentially hazardous materials.[8] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat, kept fully fastened, protects the skin and personal clothing from contamination.[1][7] |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][7] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point for preventing contamination.
Donning Sequence:
-
Lab Coat: Ensure it is the correct size and fasten it completely.
-
Safety Goggles: Adjust for a snug and comfortable fit.
-
Gloves: Pull the gloves on, ensuring the cuffs of the lab coat are tucked inside.
Doffing Sequence:
-
Gloves: Remove the outer glove first (if double-gloving). Then, remove the inner glove without touching the outer surface.
-
Lab Coat: Remove by rolling it outwards, containing any potential contaminants.
-
Safety Goggles: Remove by handling the strap, avoiding contact with the front lens.
Caption: Procedural flow for donning and doffing PPE.
Spill and Emergency Response
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4][8]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Ensuring a Safe End-of-Life for Materials
All materials that come into contact with this compound must be considered hazardous waste.
Waste Management Protocol:
-
Contaminated PPE and Materials: All used gloves, bench paper, and other contaminated disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Even when empty, chemical containers may retain residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10] After rinsing, the original labels should be defaced before disposal.[10]
-
Unused Compound and Solutions: These must be disposed of as hazardous chemical waste in accordance with local and institutional regulations.[9][11] Never dispose of this chemical down the drain.[12]
By adhering to these detailed protocols, researchers can create a self-validating system of safety that protects both the individual and the integrity of the research.
References
-
Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
University of Nebraska Medical Center. Common Personal Protective Equipment. [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
3M. PPE Solutions for Chemical Industries. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Organic Syntheses. Cyanic acid, phenyl ester. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Reddit. Worried about chemical waste disposal in cyanotypes. [Link]
-
University of Nebraska Medical Center. Hazardous Material Fact Sheet - Empty Chemical Container Disposal. [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
-
CSG. Chemical Waste | Removal, Treatment and Disposal. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. arctomsci.com [arctomsci.com]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. fishersci.com [fishersci.com]
- 10. unmc.edu [unmc.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. reddit.com [reddit.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



